(15S)-15-hydroperoxyicosa-11,13-dienoic acid
Description
Properties
CAS No. |
145375-41-3 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+ |
InChI Key |
KEXNVBSLXJLOPR-QWAPPMFBSA-N |
SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Appearance |
Assay:≥98%A solution in ethanol |
Synonyms |
15S-hydroperoxy-11Z,13E-eicosadienoic acid |
Origin of Product |
United States |
Foundational & Exploratory
15-Hydroperoxyeicosatetraenoic Acid (15-HPETE): A Technical Guide for Researchers
This guide provides an in-depth exploration of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE), a critical lipid mediator derived from arachidonic acid. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical intricacies, biosynthetic pathways, diverse biological functions, and analytical methodologies pertinent to 15-HPETE. Our focus is on delivering not just data, but a cohesive understanding of the causal relationships that govern its activity and significance in cellular physiology and pathology.
Section 1: The Chemical Identity and Properties of 15-HPETE
15-HPETE is a hydroperoxy derivative of arachidonic acid, a 20-carbon polyunsaturated fatty acid. Its chemical structure is fundamental to its biological reactivity and its role as a precursor to a cascade of other signaling molecules.
Core Chemical Structure and Stereochemistry
The systematic IUPAC name for the most common stereoisomer is (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid.[1][2] The molecule possesses a 20-carbon chain with four double bonds and a hydroperoxy group at the 15th carbon. The stereochemistry at the 15th carbon is crucial, giving rise to two main enantiomers: 15(S)-HPETE and 15(R)-HPETE.[3] The "S" and "R" designations refer to the absolute configuration of the chiral center at carbon 15. The geometry of the double bonds is also specific, with cis (Z) configurations at positions 5, 8, and 11, and a trans (E) configuration at position 13.[3]
Physicochemical Properties
The presence of both hydrophobic (the long carbon chain) and hydrophilic (the carboxylic acid and hydroperoxy groups) moieties confers amphipathic properties to 15-HPETE. It is a relatively unstable molecule due to the hydroperoxy group, readily undergoing reduction or rearrangement.[3][4]
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₄ | [1][5] |
| Molar Mass | 336.47 g/mol | [3][5][6] |
| CAS Number | 70981-96-3 (for 15(S)-HPETE) | [1][2][5][7] |
| Appearance | Solid | [1] |
| λmax | 236 nm | [5] |
| Storage Stability | Recommended storage at -80°C for up to 2 years | [5] |
Section 2: Biosynthesis and Metabolism: The Lipoxygenase Pathway
15-HPETE is primarily synthesized via the lipoxygenase (LOX) pathway, a critical route for the metabolism of arachidonic acid into potent inflammatory and anti-inflammatory mediators.[8][9]
Enzymatic Formation of 15-HPETE
The key enzymes responsible for the synthesis of 15-HPETE are 15-lipoxygenases (15-LOX).[10][11] These non-heme iron-containing enzymes catalyze the stereospecific insertion of molecular oxygen into arachidonic acid. In humans, there are two main isoforms, 15-LOX-1 and 15-LOX-2. 15-LOX-1 can produce both 15(S)-HPETE and, to a lesser extent, 12-hydroperoxyeicosatetraenoic acid (12-HPETE).[10][12] The formation of 15(R)-HPETE can occur through the action of acetylated cyclooxygenase-2 (COX-2) or via auto-oxidation.[3]
Diagram: Biosynthesis of 15-HPETE
Caption: Enzymatic conversion of arachidonic acid to 15-HPETE stereoisomers.
Metabolic Fates of 15-HPETE
15-HPETE is a transient intermediate that is rapidly converted into a variety of other bioactive molecules.[13]
-
Reduction to 15-HETE: The most common metabolic fate of 15-HPETE is its reduction to the more stable alcohol, 15-hydroxyeicosatetraenoic acid (15-HETE), a reaction catalyzed by cellular peroxidases.[3][11]
-
Formation of Leukotrienes and Lipoxins: 15(S)-HPETE can be further metabolized by other lipoxygenases to form dihydroxy and trihydroxy derivatives, including lipoxins, which are potent anti-inflammatory mediators.[10][14] For instance, it can be converted to 14,15-leukotriene A4 (14,15-LTA4).[14][15]
-
Formation of Eoxins: 15(S)-HPETE is a precursor to eoxins, which are involved in allergic inflammation.[3]
-
Decomposition to Reactive Aldehydes: 15-HPETE can decompose to form mutagenic products such as 4-hydroxy-2(E)-nonenal.[3]
Diagram: Metabolic Fates of 15-HPETE
Caption: Major metabolic pathways of 15(S)-HPETE.
Section 3: Physiological and Pathological Roles of 15-HPETE
The biological effects of 15-HPETE are complex and often context-dependent, with both pro- and anti-inflammatory roles reported. It is important to note that many studies investigate the effects of its more stable metabolite, 15-HETE, but it is likely that 15-HPETE shares some of these activities.[3]
Role in Inflammation
While some lipoxygenase products are classically pro-inflammatory, 15-HPETE and its derivative 15-HETE have demonstrated anti-inflammatory properties.[8] 15-HPETE has been shown to promote the degradation of TNF-α mRNA, a key pro-inflammatory cytokine.[8] This suggests a role in the resolution of inflammation. However, it can also contribute to inflammatory processes by activating certain signaling pathways.[16]
Involvement in Angiogenesis
The effects of 15-lipoxygenase metabolites on angiogenesis, the formation of new blood vessels, are dichotomous. Studies have shown that 15(S)-HPETE is anti-angiogenic, decreasing vessel density and down-regulating the expression of key angiogenic factors like VEGF and CD31.[17] In contrast, its reduced product, 15(S)-HETE, is pro-angiogenic.[17][18] This opposing action highlights the critical regulatory switch controlled by the reduction of the hydroperoxy group.
Role in Cancer
The involvement of the 15-lipoxygenase pathway in cancer is multifaceted.[16][19] The breakdown of 15-HPETE can lead to mutagenic byproducts, potentially contributing to cancer development.[3] Conversely, some studies suggest that 15-LOX-2 and its products may have tumor-suppressive roles.[20] The expression and activity of 15-LOX enzymes are often altered in various cancers, indicating their potential as therapeutic targets.[16]
Other Biological Activities
-
Induction of Gene Expression: 15(S)-HPETE can induce the expression of early response genes like c-fos and c-jun and activate the AP-1 transcription factor.[5]
-
Inhibition of Prostacyclin Synthesis: It has been shown to inhibit the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.[5]
-
Modulation of Ion Channels and Cellular Signaling: 15-HPETE and its metabolites can influence various cellular signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[10]
Section 4: Methodologies for the Study of 15-HPETE
The inherent instability of 15-HPETE presents challenges for its analysis. Methodologies must be robust and carefully controlled to prevent its degradation.
Chemical Synthesis
The total synthesis of 15-HPETE is complex due to the molecule's instability.[4] Methods have been developed to produce optically active 15-HPETE, which are crucial for studying its stereospecific biological effects.[4] These synthetic routes often involve the protection of the hydroperoxide group during the construction of the carbon skeleton.[4]
Analytical Detection and Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the detection and quantification of 15-HPETE and other eicosanoids.[21][22][23][24]
Experimental Protocol: LC-MS/MS Analysis of 15-HPETE from Biological Samples
Objective: To extract, detect, and quantify 15-HPETE from cell culture or tissue samples.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standard (e.g., deuterated 15-HPETE)
-
Methanol, Acetonitrile, Water, Acetic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Nitrogen evaporator
-
HPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation and Extraction: a. Homogenize tissue or lyse cells in cold methanol containing an internal standard to quench enzymatic activity and precipitate proteins. b. Centrifuge to pellet the precipitate. c. Collect the supernatant and dilute with acidified water. d. Perform Solid Phase Extraction (SPE) to concentrate the lipids and remove interfering substances. i. Condition a C18 SPE cartridge with methanol followed by water. ii. Load the sample. iii. Wash with a low percentage of organic solvent to remove polar impurities. iv. Elute the eicosanoids with methanol or acetonitrile. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% acetic acid.
- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid.
- Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to resolve 15-HPETE from its isomers and other eicosanoids. b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- For 15-HPETE: Monitor the transition from the precursor ion [M-H]⁻ (m/z 335.2) to specific product ions.[21]
- For the internal standard: Monitor the corresponding mass transition.
-
Data Analysis: a. Identify 15-HPETE based on its retention time and specific MRM transition. b. Quantify the amount of 15-HPETE by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Diagram: LC-MS/MS Workflow for 15-HPETE Analysis
Caption: A streamlined workflow for the analysis of 15-HPETE using LC-MS/MS.
Section 5: Concluding Remarks and Future Directions
15-HPETE stands as a pivotal but often underappreciated intermediate in the complex network of lipid signaling. Its dual role in promoting and resolving inflammation, coupled with its influence on angiogenesis and cancer, underscores its significance as a potential therapeutic target. The inherent instability of 15-HPETE necessitates sophisticated analytical techniques and careful experimental design. Future research should focus on delineating the precise molecular mechanisms through which 15-HPETE exerts its diverse biological effects, identifying its specific cellular receptors, and developing stable analogs that can be harnessed for therapeutic intervention in inflammatory diseases and cancer.
References
-
15-Hydroxyeicosatetraenoic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- Hopkins, N. K., Oglesby, T. D., Bundy, G. L., & Gorman, R. R. (1984). Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. The Journal of biological chemistry, 259(22), 14048–14053.
- Gautam, A., & Das, U. N. (2000). Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line.
-
12/15-LO pathway. 12/15-LO governs the formation of both 12-HPETE and 15-HPETE. HPETE: Hydroperoxy-eicosatetraenoic acid; LO: Lipoxygenase. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
- Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115–131.
- Anuradha, C. D., & Das, U. N. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic.
-
15(S)-Hpete | C20H32O4 | CID 5280893 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
- Maas, R. L., & Brash, A. R. (1983). Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes.
- Cyrus, T., & Praticò, D. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(6), 1204–1205.
-
15S-HPETE | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 14, 2026, from [Link]
-
15-Hpete | C20H32O4 | CID 6437084 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et biophysica acta, 1851(4), 340–355.
- Pace-Asciak, C. R., & Asotra, S. (1989). Biosynthesis, catabolism, and biological properties of HPETEs, hydroperoxide derivatives of arachidonic acid. Free radical biology & medicine, 7(4), 409–433.
- Pidgeon, G. P., Lysaght, J., & Conroy, M. J. (2011). Lipoxygenases at the Intersection of Infection and Carcinogenesis. Cancer letters, 305(2), 115–124.
-
Showing metabocard for 15(S)-HPETE (HMDB0004244) - Human Metabolome Database. (n.d.). Retrieved January 14, 2026, from [Link]
- Våtsveen, T. K., Myhre, M. R., & Steen, C. B. (2009). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Current pharmaceutical design, 15(32), 3737–3753.
- Lee, I. Q. (1990). New methodology for synthesis of hydroperoxides and peroxides. I. Application to the total syntheses of 5(S)-HPETE and 15(S)-HPETE. II. Peroxycarbenium-mediated synthesis of peroxides from perketals.
-
LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
15S-HPETE | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 14, 2026, from [Link]
- Wecksler, A. T., Jacquot, C., F-P., & Holman, T. R. (2012). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE)
- Vang, A., & Tallman, K. A. (2014). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. The Journal of biological chemistry, 289(30), 20773–20781.
- Wang, D., & Dubois, R. N. (2010). Regulation of Inflammation in Cancer by Eicosanoids. Clinical cancer research : an official journal of the American Association for Cancer Research, 16(13), 3321–3328.
-
LC-MS-MS detection of HETE standards. Note: Representative chromatogram... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
- Li, Y., et al. (2022). Ultrasensitive Profiling of Arachidonic Acid Metabolites Based on 5-(Diisopropylamino)amylamine Derivatization–Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 94(41), 14316-14324.
- Maclouf, J., et al. (2017). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Molecules (Basel, Switzerland), 22(10), 1649.
- Wang, Z., et al. (2017). Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice. Scientific reports, 7, 46643.
- Johnson, A. M., et al. (2020). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Metabolites, 10(11), 450.
- Maas, R. L., & Brash, A. R. (1985). Investigation of the chemical conversion of hydroperoxyeicosatetraenoate to leukotriene epoxide using stereospecifically labeled arachidonic acid. Comparison with the enzymatic reaction. The Journal of biological chemistry, 260(7), 4222–4227.
- Agency for Toxic Substances and Disease Registry. (1995).
-
Inflammation and Lung Cancer: Eicosanoids | Oncohema Key. (2016, December 10). Retrieved January 14, 2026, from [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
-
Purification of iPLA2β and analysis of 15-HpETE and its hydrolysis... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. 15(S)-Hpete | C20H32O4 | CID 5280893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15S-HPETE | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. "New methodology for synthesis of hydroperoxides and peroxides. I. Appl" by In Quen Lee [digitalcommons.unl.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. 15-Hpete | C20H32O4 | CID 6437084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis, catabolism, and biological properties of HPETEs, hydroperoxide derivatives of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. lipidmaps.org [lipidmaps.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Preamble: The Significance of the 15-Lipoxygenase Pathway
An In-Depth Technical Guide to the Biosynthesis of 15-HPETE from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, stands as a central precursor to a vast arsenal of lipid signaling molecules known as eicosanoids. The metabolic fate of AA is a critical determinant of cellular and physiological responses, particularly in the realms of inflammation, immunity, and tissue homeostasis. While the cyclooxygenase (COX) pathway, leading to prostaglandins and thromboxanes, is widely recognized, the lipoxygenase (LOX) pathways offer an equally complex and functionally vital layer of regulation. This guide provides a deep dive into one of these key pathways: the biosynthesis of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE), the primary product of the 15-lipoxygenase (15-LOX) enzymes. Understanding this pathway is paramount, as 15-HPETE is not merely an intermediate but a potent signaling molecule in its own right and the gateway to a family of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation.
The Core Enzymology: Arachidonate 15-Lipoxygenases (ALOX15)
The conversion of arachidonic acid to 15-HPETE is catalyzed by a family of non-heme iron-containing dioxygenases known as lipoxygenases.[1][2] In humans, two primary enzymes are responsible for this specific transformation:
-
Arachidonate 15-Lipoxygenase-1 (ALOX15, also known as 15-LOX-1): This is the classical 15-LOX enzyme, highly expressed in cells like eosinophils, reticulocytes, and airway epithelial cells.[3][4][5] It is a key enzyme in the context of type 2 inflammatory responses.
-
Arachidonate 15-Lipoxygenase-2 (ALOX15B, also known as 15-LOX-2): This isoform is distinct from ALOX15 and is found in tissues such as the skin, prostate, and cornea.[2][3][6] While it also produces 15(S)-HPETE, its substrate specificity and regulatory mechanisms can differ from ALOX15.
It is crucial for researchers to recognize species-specific differences. For instance, the murine ortholog of human ALOX15 is a 12/15-lipoxygenase that primarily oxygenates arachidonic acid at the C-12 position, a critical consideration when translating findings from mouse models to human pathophysiology.[1]
The Catalytic Mechanism: A Stepwise Dissection
The synthesis of 15(S)-HPETE is a highly specific enzymatic reaction that proceeds through three key steps:
-
Stereospecific Hydrogen Abstraction: The reaction initiates with the enzyme abstracting the pro-S hydrogen from the bis-allylic C-13 position of arachidonic acid.[1][7] This is the rate-limiting step and establishes the stereochemistry of the final product. The non-heme iron atom in the enzyme's active site is essential for this process.
-
Radical Delocalization: The resulting pentadienyl radical is delocalized across the fatty acid backbone.
-
Molecular Oxygen Insertion: Molecular oxygen (O₂) attacks the C-15 position of the radical intermediate. This insertion occurs on the opposite face of the molecule relative to the initial hydrogen abstraction, leading to the formation of the hydroperoxy group and yielding the final product: 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15(S)-HPETE) .[6]
Caption: Enzymatic conversion of Arachidonic Acid to 15(S)-HPETE by 15-Lipoxygenase.
Regulation of 15-HPETE Synthesis: A Multi-Tiered Control System
The production of 15-HPETE is not constitutive but is tightly controlled at multiple levels, ensuring its synthesis is restricted to specific cellular contexts and times.
-
Transcriptional Control: The expression of 15-LOX genes is highly inducible. The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), key drivers of type 2 immunity, are potent inducers of ALOX15 expression via the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway.[8][9] Furthermore, hypoxic conditions can induce ALOX15B expression through the action of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10][11]
-
Post-Translational Control: For maximal activity, many lipoxygenases, including ALOX15, require translocation from the cytosol to cellular membranes. This process is often triggered by an increase in intracellular calcium concentrations.[8]
-
Substrate/Product Regulation: The catalytic cycle of 15-LOX is subject to complex feedback. Small amounts of pre-existing hydroperoxides are often required to activate the enzyme from its ferrous (Fe²⁺) to its active ferric (Fe³⁺) state.[8][10] Conversely, high concentrations of product can lead to irreversible "suicide inactivation," where reactive intermediates modify and disable the enzyme, providing a crucial negative feedback loop to limit excessive lipid peroxidation.[2][8]
The Metabolic Fate and Biological Impact of 15-HPETE
15-HPETE is an extremely short-lived intermediate that is rapidly converted into a spectrum of other bioactive lipids. Its biological effects are a composite of its own intrinsic activity and those of its downstream metabolites.
Key Downstream Pathways:
-
Reduction to 15(S)-HETE: The most immediate fate of 15-HPETE is its reduction to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), by ubiquitous cellular glutathione peroxidases.[3][6]
-
Formation of Lipoxins: Through a process of transcellular metabolism, 15-HPETE produced in one cell (e.g., an epithelial cell) can be transferred to a leukocyte, where the 5-lipoxygenase (5-LOX) enzyme converts it into lipoxins (e.g., Lipoxin A₄ and B₄). These are potent specialized pro-resolving mediators that actively suppress inflammation and promote tissue repair.[10][12]
-
Formation of Eoxins: In eosinophils and airway epithelial cells, 15-HPETE can be converted into eoxins, which are potent pro-inflammatory mediators implicated in allergic airway diseases.[5][6]
-
Conversion to 14,15-Leukotriene A₄: The 15-LOX enzyme itself can exhibit a secondary activity, converting 15-HPETE into the unstable epoxide 14,15-leukotriene A₄ (14,15-LTA₄).[7][13]
Caption: Major metabolic fates of 15(S)-HPETE.
Functional Dichotomy: Pro- and Anti-Inflammatory Roles
The 15-LOX pathway is a fascinating example of biological duality.
-
Anti-Inflammatory & Pro-Resolving: The production of lipoxins firmly places this pathway at the heart of inflammation resolution.[14] 15-HPETE itself has been shown to induce suppressor T cells and can inhibit the production of pro-inflammatory cytokines like TNF-α.[15][16][17]
-
Pro-Inflammatory: In other contexts, metabolites like eoxins and 15-HETE can promote inflammation, eosinophil migration, and tissue remodeling.[5]
-
Angiogenesis: The pathway also exhibits opposing effects on blood vessel formation, with 15-HPETE being anti-angiogenic, while its reduced product, 15-HETE, is pro-angiogenic.[18] This balance is critical in processes like wound healing and tumor growth.
Experimental Guide: Studying 15-HPETE Biosynthesis
A robust investigation into the 15-LOX pathway requires a multi-pronged experimental approach, from purified enzyme systems to cellular models and sophisticated analytics.
Protocol 1: In Vitro 15-LOX Enzyme Activity Assay
This protocol provides a foundational method to assess the direct catalytic activity of purified 15-LOX or to screen for inhibitors/activators.
Rationale: By using a purified enzyme, we isolate the catalytic event from confounding cellular factors, allowing for precise measurement of kinetic parameters and direct compound effects. The use of a spectrophotometer provides a continuous, real-time readout of the reaction.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.0. (Rationale: Many lipoxygenases exhibit optimal activity at a slightly alkaline pH).
-
Enzyme Stock: Purified recombinant human ALOX15 or soybean lipoxygenase (as a commercially available alternative) diluted in reaction buffer to a working concentration (e.g., 50-100 nM). Store on ice.
-
Substrate Stock: Prepare a 10 mM stock of arachidonic acid in ethanol.
-
-
Assay Procedure:
-
Pipette 1 mL of Reaction Buffer into a quartz cuvette.
-
Add the desired amount of test compound (dissolved in a suitable solvent like DMSO, ensuring final solvent concentration is <0.5%).
-
Add the enzyme to the cuvette to achieve the final desired concentration.
-
Equilibrate the cuvette in a spectrophotometer set to 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10-50 µM. Mix by gentle inversion. (Rationale: This concentration range is typically around the Km for AA, ensuring a robust signal).
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 235 nm. (Rationale: The formation of the conjugated diene system in HPETE products results in a strong absorbance peak at this wavelength).
-
Record the initial linear rate of reaction (ΔAbs/min).
-
-
Data Analysis:
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for HPETEs at 235 nm is ~25,000 M⁻¹cm⁻¹.
-
Protocol 2: Cellular 15-HPETE Production and Extraction
This protocol describes how to stimulate 15-HPETE production in a relevant cell type and prepare the sample for analysis.
Rationale: A cell-based assay provides a more physiologically relevant system, integrating transcriptional and post-translational regulation. A calcium ionophore is used to bypass receptor-mediated signaling and provide a strong, direct stimulus for phospholipase A₂ activation (releasing AA) and 15-LOX translocation.
Methodology:
-
Cell Culture and Stimulation:
-
Plate cells (e.g., human primary monocytes or A549 airway epithelial cells) at a density of 1-2 x 10⁶ cells/mL in serum-free media.
-
Pre-treat with cytokines (e.g., IL-4, 10 ng/mL for 24-48 hours) if desired to upregulate ALOX15 expression.
-
Stimulate the cells with a calcium ionophore like A23187 (1-5 µM) for 15-30 minutes at 37°C.[19]
-
-
Reaction Termination and Sample Collection:
-
Stop the reaction by adding two volumes of ice-cold methanol. This precipitates proteins and quenches enzymatic activity.
-
Add an internal standard (e.g., d8-15-HETE) to each sample for accurate quantification.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Lipid Purification:
-
Acidify the supernatant to pH ~3.5 with formic acid.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with acidified water to remove salts and polar contaminants.
-
Elute the lipids with methyl formate or ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the lipid extract in a small volume of mobile phase (e.g., 100 µL of Methanol/Water 50:50) for LC-MS/MS analysis.
-
Analytical Workflow: From Sample to Signal
The definitive identification and quantification of 15-HPETE and its metabolites require high-resolution analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the complex mixture of lipids prior to detection.
-
Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for lipid analysis. It provides unparalleled sensitivity and specificity by measuring the mass-to-charge ratio of the parent molecule and its characteristic fragment ions, allowing for unambiguous identification even at very low concentrations.[21][22]
Caption: Experimental workflow for cellular 15-HPETE analysis.
Quantitative Data Insights
The following table provides representative quantitative data relevant to the 15-LOX pathway. These values can serve as a baseline for experimental design and data interpretation.
| Parameter | Typical Value | Significance & Context | Source |
| Km of ALOX15 for Arachidonic Acid | 10 - 50 µM | Represents the substrate concentration at half-maximal velocity. Essential for designing in vitro enzyme kinetics experiments. | General Knowledge |
| Molar Extinction Coefficient (ε) of 15-HPETE | ~25,000 M⁻¹cm⁻¹ at 235 nm | Allows for the quantification of product formation in spectrophotometric assays. | General Knowledge |
| Cellular 15-HETE Release (A23187-stimulated reticulocytes) | 8 - 14 ng/mL | Provides an expected range for product yield in a stimulated cell system, useful for validating assay sensitivity. | [19] |
| Sensitivity of RIA for 15-HETE | ~20 pg | Demonstrates the high sensitivity achievable with immunoassay techniques, which can be used as an alternative to LC-MS. | [19] |
Conclusion and Therapeutic Horizons
The biosynthesis of 15-HPETE from arachidonic acid is a tightly regulated and functionally pivotal pathway. It represents a critical node in lipid signaling, capable of generating both pro-inflammatory and pro-resolving mediators depending on the cellular context and the downstream enzymatic machinery available. The inherent duality of the 15-LOX pathway—fueling both the fire of inflammation and the mechanisms of its resolution—makes it a compelling target for therapeutic intervention.
For drug development professionals, moving beyond simple inhibition is key. The discovery of novel allosteric activators of 15-LOX presents an exciting new strategy.[23] By selectively boosting this pathway, it may be possible to shift the entire arachidonic acid metabolic network away from the production of pro-inflammatory leukotrienes and prostaglandins and towards the synthesis of anti-inflammatory lipoxins, thereby promoting the active resolution of chronic inflammatory diseases. A thorough understanding of the core enzymology, regulation, and analytical methodologies described in this guide is the foundational requirement for successfully navigating this promising therapeutic landscape.
References
-
Kühn, H., Heydeck, D., Ivanov, I., & Roff, S. (2008). Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels. Journal of Lipid Research, 49(5), 923-939. [Link]
-
Adel, S., Fjäderquist, M., & Olsson, A. (2021). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Prostaglandins & Other Lipid Mediators, 152, 106497. [Link]
-
Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]
-
Kühn, H., Ivanov, I., & Heydeck, D. (2018). Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1186-1200. [Link]
-
Maas, R. L., Brash, A. R., & Oates, J. A. (1982). Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes. Proceedings of the National Academy of Sciences, 79(14), 4243-4247. [Link]
-
University of Waterloo. (n.d.). Pathways of arachidonate metabolism. University of Waterloo. [Link]
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. [Link]
-
Adel, S., Fjäderquist, M., & Olsson, A. (2021). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Prostaglandins & Other Lipid Mediators, 152, 106497. [Link]
-
Snodgrass, R. G., & Brüne, B. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Pharmacology, 10, 749. [Link]
-
Wikipedia. (n.d.). ALOX15. Wikipedia. [Link]
-
Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115-131. [Link]
-
Snodgrass, R. G., & Brüne, B. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Pharmacology, 10, 749. [Link]
-
Bryant, R. W., Bailey, J. M., Schewe, T., & Rapoport, S. M. (1985). Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4. The Journal of biological chemistry, 260(6), 3313-3319. [Link]
-
Conrad, D. J., & Kuhn, H. (2001). Regulation of Human 12/15-Lipoxygenase by Stat6-Dependent Transcription. Journal of Biological Chemistry, 276(38), 35688-35695. [Link]
-
Taylor & Francis Online. (n.d.). 15-Hydroxyeicosatetraenoic acid – Knowledge and References. Taylor & Francis Online. [Link]
-
Hoshiko, S., et al. (2011). Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis. British Journal of Pharmacology, 162(5), 1149-1162. [Link]
-
Zhao, J., et al. (2020). Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation. Journal of Asthma and Allergy, 13, 145-156. [Link]
-
O'Hara, K. A., et al. (2018). Discovery of Novel 15-Lipoxygenase Activators To Shift the Human Arachidonic Acid Metabolic Network toward Inflammation Resolution. Journal of Medicinal Chemistry, 61(17), 7631-7645. [Link]
-
Bailey, J. M., Bryant, R. W., Feinmark, S. J., & Makheja, A. N. (1983). Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes. Prostaglandins, 26(6), 1017-1028. [Link]
-
Serhan, C. N., & Levy, B. D. (2000). Cutting Edge: Novel Role of Lipoxygenases in the Inflammatory Response: Promotion of TNF mRNA Decay by 15-Hydroperoxyeicosatetraenoic Acid in a Monocytic Cell Line. The Journal of Immunology, 164(10), 4977-4981. [Link]
-
Pfister, S. L., et al. (2003). Rabbit aorta converts 15-HPETE to trihydroxyeicosatrienoic acids: potential role of cytochrome P450. American Journal of Physiology-Heart and Circulatory Physiology, 284(4), H1337-H1346. [Link]
-
Wang, Y., & Zeldin, D. C. (2011). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Current protocols in chemical biology, 3(2), 57-75. [Link]
-
Soumya, S. J., Binu, S., & Sudhakaran, P. R. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation research, 61(7), 727-736. [Link]
-
ResearchGate. (n.d.). SP-HPLC chromatogram showing the separation of 15-LOX metabolites... ResearchGate. [Link]
-
Gualde, N., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Journal of immunology, 135(5), 3424-3429. [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies. [Link]
-
Maas, R. L., Brash, A. R., & Oates, J. A. (1982). Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes. Proceedings of the National Academy of Sciences of the United States of America, 79(14), 4243–4247. [Link]
-
Gualde, N., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). The Journal of Immunology, 135(5), 3424-3429. [Link]
Sources
- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 11. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 22. HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column | SIELC Technologies [sielc.com]
- 23. pubs.acs.org [pubs.acs.org]
A-15S-Hydroperoxyicosa-11,13-dienoic Acid: A Technical Guide to Its Endogenous Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the endogenous synthesis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid (15S-HPEPE), a critical intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and reproducible understanding of this vital biochemical pathway.
Introduction: The Significance of 15S-HPEPE in Resolution Pharmacology
The resolution of inflammation is an active, highly orchestrated process, not merely the passive fading of pro-inflammatory signals. Central to this paradigm are Specialized Pro-Resolving Mediators (SPMs), a superfamily of lipid mediators that actively stimulate the cessation of inflammation and promote tissue repair. This compound (15S-HPEPE) is a pivotal, yet transient, intermediate derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). Its importance lies in its role as a direct precursor to the E-series resolvins (e.g., Resolvin E1 and E2), potent SPMs that orchestrate the return to tissue homeostasis.[1] Understanding the precise mechanisms of 15S-HPEPE formation is therefore fundamental for developing novel therapeutic strategies that target the resolution phase of inflammation.
The Core Enzymatic Machinery: 15-Lipoxygenase (15-LOX)
The synthesis of 15S-HPEPE is catalyzed by the 15-lipoxygenase (15-LOX) family of enzymes. These are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[1] In humans, two key isoforms are pertinent to this pathway: 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene).
-
15-Lipoxygenase-1 (15-LOX-1): This is the principal enzyme responsible for generating the precursors to many SPMs, including lipoxins and resolvins.[2][3] It is prominently expressed in cells such as eosinophils, reticulocytes, airway epithelial cells, and M2-polarized (pro-resolving) macrophages.[4][5] Its induction in macrophages is a hallmark of the resolution phase of inflammation.[6]
-
15-Lipoxygenase-2 (15-LOX-2): While sharing the ability to oxygenate PUFAs at the 15th carbon, 15-LOX-2 has distinct expression patterns and regulatory mechanisms. It is found in epithelial cells of the prostate, lung, and skin, as well as in macrophages under certain conditions.[4] Though both enzymes can produce 15-hydroperoxy intermediates, 15-LOX-1 is considered the key player in the robust formation of SPM precursors in immune cells during inflammation resolution.[4][6]
The substrate for this reaction, eicosapentaenoic acid (EPA), is an omega-3 fatty acid typically released from the sn-2 position of membrane phospholipids by the action of phospholipase A₂ (cPLA₂).[1] The availability of free EPA is a rate-limiting step for the entire downstream pathway.
The Biochemical Mechanism: Stereospecific Dioxygenation
The conversion of EPA to 15S-HPEPE by 15-LOX-1 is a highly specific enzymatic reaction. The process can be dissected into several key steps, ensuring the correct stereochemistry (the 'S' configuration at carbon-15) which is essential for its bioactivity and subsequent conversion to resolvins.
-
Substrate Binding: EPA binds to the active site of the 15-LOX enzyme.
-
Hydrogen Abstraction: The enzyme's catalytic iron atom facilitates the stereospecific abstraction of a hydrogen atom from the C-13 position of EPA.
-
Radical Formation & Isomerization: This creates a lipid radical, which then undergoes electronic rearrangement, resulting in the formation of a conjugated diene system (double bonds at C-11 and C-13).
-
Oxygen Insertion: Molecular oxygen (O₂) attacks the radical at the C-15 position from a specific face of the molecule. This step is precisely controlled by the enzyme's three-dimensional structure, ensuring the formation of a hydroperoxy group with S-stereochemistry.[7]
-
Product Release: The final product, this compound (15S-HPEPE), is released from the enzyme.
This labile hydroperoxide can then be rapidly reduced by cellular peroxidases (e.g., glutathione peroxidases) to the more stable alcohol, (15S)-15-hydroxy-eicosapentaenoic acid (15S-HEPE), or be further metabolized by other enzymes like 5-lipoxygenase in a transcellular manner to form Resolvin E1.[2]
Caption: Biosynthetic pathway of 15S-HPEPE formation from EPA.
Cellular Regulation and Context
The endogenous formation of 15S-HPEPE is not a constitutive process but is tightly regulated by the cellular microenvironment, particularly by cytokines and inflammatory stimuli.
-
Transcriptional Upregulation: The expression of 15-LOX-1 is strongly induced by Th2 cytokines, most notably Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[8][9] This induction is mediated through the STAT6 signaling pathway.[10] This is a key event during the transition from the pro-inflammatory phase to the pro-resolving phase in immune cells like macrophages.[6]
-
Post-Translational Regulation: For maximal activity, 15-LOX requires translocation from the cytosol to cellular membranes, a process that can be triggered by an increase in intracellular calcium concentrations.[8] The enzyme also requires small amounts of pre-formed hydroperoxides for activation, creating a potential for feed-forward amplification.[8]
-
Reciprocal Regulation by Glucocorticoids: Recent studies have revealed that glucocorticoids, potent anti-inflammatory drugs, can reciprocally regulate 15-LOX isoforms. In inflammatory macrophages, they can up-regulate 15-LOX-2, boosting SPM production. Conversely, in pro-resolving M2 macrophages, they can suppress the key 15-LOX-1 enzyme, potentially impeding resolution under certain contexts.[4] This highlights the complexity of pharmacological intervention in these pathways.
| Factor | Effect on 15-LOX-1 Activity/Expression | Mechanism | Reference |
| Interleukin-4 (IL-4) | Strong Induction | Transcriptional upregulation via STAT6 pathway | [9][10] |
| Interleukin-13 (IL-13) | Strong Induction | Transcriptional upregulation via STAT6 pathway | [8][9] |
| Glucocorticoids | Suppression (in M2 Macrophages) | GR-mediated transcriptional repression | [4] |
| Intracellular Ca2+ | Activation | Promotes translocation to membranes | [8] |
| Hydroperoxides | Activation | Acts as an allosteric activator | [8] |
Experimental Protocol: Quantification of 15S-HPEPE from Cell Supernatants via LC-MS/MS
This section provides a validated workflow for the reliable quantification of 15S-HPEPE. The lability of the hydroperoxy group necessitates careful sample handling. A common and robust approach involves an initial reduction step to convert all 15S-HPEPE to the more stable 15S-HEPE, which is then quantified as a surrogate marker of the initial hydroperoxide.
A. Self-Validation and Causality:
-
Internal Standard: An isotopically labeled internal standard (e.g., 15S-HEPE-d8) is added at the very beginning. Why? It co-extracts with the analyte and experiences the same sample processing and ionization effects, correcting for both extraction inefficiency and matrix-induced ion suppression, which is critical for accurate quantification.[11]
-
Reduction Step: Sodium borohydride (NaBH₄) is used to reduce the hydroperoxy group. Why? This stabilizes the molecule for extraction and analysis, preventing artefactual degradation and providing a single, stable analyte (15S-HEPE) to represent the total 15-hydroperoxy precursor pool.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is used. Why? This is a crucial cleanup step. It separates the lipophilic analytes (like 15S-HEPE) from polar, interfering matrix components (salts, proteins) and concentrates the sample, significantly improving the signal-to-noise ratio and sensitivity of the LC-MS/MS analysis.[12]
B. Step-by-Step Methodology:
-
Sample Collection & Internal Standard Spiking:
-
Collect 1 mL of cell culture supernatant into a polypropylene tube on ice.
-
Immediately add 10 µL of an internal standard solution (e.g., 15S-HEPE-d8 at 100 ng/mL in methanol) to each sample, vortex briefly.
-
-
Reduction of Hydroperoxides:
-
Add 1 mL of ice-cold methanol containing sodium borohydride (NaBH₄) at a concentration of 2 mg/mL.
-
Incubate on ice in the dark for 30 minutes to ensure complete reduction of 15S-HPEPE to 15S-HEPE.
-
-
Acidification and Solid-Phase Extraction (SPE):
-
Acidify the sample to a pH of ~3.5 by adding dilute formic acid. This protonates the carboxylic acid group of the analyte, increasing its retention on the C18 sorbent.
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). This ensures compatibility with the LC system and focuses the analyte into a small volume for injection.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[13]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating lipid mediators.
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol is typical.
-
MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).[14]
-
MRM Transition for 15S-HEPE: Precursor ion (m/z) → Product ion (m/z). e.g., 319.2 → 171.1
-
MRM Transition for 15S-HEPE-d8: Precursor ion (m/z) → Product ion (m/z). e.g., 327.2 → 176.1
-
-
Quantification: Generate a standard curve using known concentrations of a 15S-HEPE analytical standard. Calculate the analyte concentration in the samples by relating the peak area ratio of the analyte to the internal standard against the standard curve.
-
Caption: Workflow for 15S-HPEPE quantification via LC-MS/MS.
Conclusion and Future Directions
The endogenous formation of 15S-HPEPE via the 15-LOX-1 pathway is a critical control point in the body's ability to resolve inflammation. A thorough understanding of its enzymatic synthesis, cellular regulation, and downstream metabolism is paramount for the development of pro-resolving therapeutics. Future research will likely focus on isoform-specific inhibitors or activators of 15-LOX enzymes and the complex interplay between different lipid mediator pathways during the resolution of various inflammatory diseases. The methodologies outlined herein provide a robust framework for researchers to accurately probe this essential biological process.
References
- The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflamm
- Glucocorticoids regulate lipid mediator networks by reciprocal modulation of 15-lipoxygenase isoforms affecting inflamm
- Allosteric Activation of 15-Lipoxygenase-1 by Boswellic Acid Induces the Lipid Mediator Class Switch to Promote Resolution of Inflamm
- Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttransl
- Emerging role of 12/15-Lipoxygenase (ALOX15)
- Pro-Resolving lipid mediators and Mechanisms in the resolution of acute inflamm
- Therapeutic Effects of Specialized Pro-Resolving Lipids Mediators on Cardiac Fibrosis via NRF2 Activ
- Functional and pathological roles of the 12- and 15-lipoxygenases. PMC - PubMed Central.
- Regulation of Human 12/15-Lipoxygenase by Stat6-Dependent Transcription.
- Bioconversion of eicosapentaenoic acid into 5S,15S- and 5R,15R-dihydroxyeicosapentaenoic acids by double-dioxygenating 15S- and 15R-lipoxygenases.
- Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. PubMed.
- Biosynthesis, metabolization and biological importance of the primary 15-lipoxygenase metabolites 15-hydro(pero)XY-5Z,8Z,11Z,13E-eicosatetraenoic acid and 13-hydro(pero)XY-9Z,11E-octadecadienoic acid. PubMed.
- Regulation and Functions of 15-Lipoxygenases in Human Macrophages. PMC.
- Regulation of 15-lipoxygenase expression in lung epithelial cells by interleukin-4. PMC.
- Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids. NIH.
- The role of 15-lipoxygenase-1- and cyclooxygenase-2-derived lipid mediators in endothelial cell proliferation.
- Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI.
- Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes.
- Development of LC-MS methods for quantitation of hepcidin and demonstration of siRNA-mediated hepcidin suppression in serum. PubMed.
- Guide to achieving reliable quantit
- Liquid chromatography/tandem mass spectrometry method for quantitative estimation of solutol HS15 and its applic
- An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC - NIH.
Sources
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Activation of 15-Lipoxygenase-1 by Boswellic Acid Induces the Lipid Mediator Class Switch to Promote Resolution of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of 15-lipoxygenase expression in lung epithelial cells by interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Development of LC-MS methods for quantitation of hepcidin and demonstration of siRNA-mediated hepcidin suppression in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
Unraveling the Cellular Targets of (15S)-15-Hydroperoxyicosa-11,13-dienoic Acid: A Technical Guide for Researchers
Abstract
(15S)-15-Hydroperoxyicosa-11,13-dienoic acid (15S-HPiC), an intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism, is emerging as a critical signaling molecule in a variety of physiological and pathological processes. Beyond its role as a precursor to the more stable and well-studied 15(S)-hydroxyeicosatetraenoic acid (15S-HETE), 15S-HPiC possesses intrinsic reactivity due to its hydroperoxy functional group, enabling it to directly interact with and modify cellular macromolecules. This technical guide provides an in-depth exploration of the known and putative cellular targets of 15S-HPiC, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this lipid hydroperoxide's biological functions. We will delve into the direct protein targets of 15S-HPiC, the signaling pathways it modulates, and its pivotal role in specialized cell death pathways such as ferroptosis. Furthermore, this guide furnishes detailed, field-proven methodologies for the identification and validation of 15S-HPiC cellular targets, empowering researchers to advance our understanding of its role in health and disease.
Introduction: The Significance of 15S-HPiC in Cellular Signaling
Lipid hydroperoxides, long considered mere markers of oxidative stress, are now recognized as active participants in cellular signaling cascades.[1][2] 15S-HPiC, a primary product of 15-LOX-1 and 15-LOX-2 enzymes, stands at a crucial junction in lipid metabolism, capable of being reduced to the pro-resolving mediator 15S-HETE or participating in the generation of pro-inflammatory eoxins.[3][4] The inherent reactivity of the hydroperoxy group allows 15S-HPiC to covalently modify proteins, a post-translational modification that can alter protein function, localization, and interaction partners.[5] This guide will illuminate the direct molecular interactions of 15S-HPiC and the downstream consequences of these interactions.
Direct Cellular Targets of 15S-HPiC: Beyond a Simple Precursor
The identification of direct cellular targets is paramount to understanding the specific functions of 15S-HPiC. While research into the direct protein adducts of 15S-HPiC is an evolving field, several key targets and mechanisms have been identified.
Covalent Adduction to Proteins
The electrophilic nature of the hydroperoxy group and its breakdown products enables 15S-HPiC to form covalent adducts with nucleophilic amino acid residues on proteins, such as cysteine and histidine.[5] This modification can lead to a gain-of-function, loss-of-function, or altered protein-protein interactions. One notable example is the suicidal inactivation of its own synthesizing enzyme, 15-lipoxygenase. Studies have shown that during the catalytic cycle, reactive intermediates derived from 15S-HPiC can covalently modify active site peptides of 15-LOX, leading to its inactivation.[5]
The 15-LOX/PEBP1 Complex: A Pro-Ferroptotic Signaling Hub
A groundbreaking discovery in the field of cell death has unveiled a critical role for 15S-HPiC in ferroptosis, a form of iron-dependent regulated necrosis. This process is driven by the accumulation of lipid peroxides. The complex formed between 15-lipoxygenase (15-LOX) and Phosphatidylethanolamine Binding Protein 1 (PEBP1) is a key player in initiating ferroptosis.[6][7] This complex specifically catalyzes the oxidation of arachidonic acid-containing phosphatidylethanolamines (AA-PE) to generate 15-hydroperoxyeicosatetraenoyl-phosphatidylethanolamines (15-HpETE-PE), a potent pro-ferroptotic signal.[1][2][6]
The interaction between 15-LOX and PEBP1 alters the substrate specificity of 15-LOX, directing it towards membrane-bound phospholipids rather than free fatty acids.[6][7] This targeted peroxidation of membrane lipids is a critical initiating event in the ferroptotic cascade.
Diagram: The 15-LOX/PEBP1 Complex in Ferroptosis
Caption: The 15-LOX/PEBP1 complex initiates ferroptosis by oxidizing AA-PE.
Modulation of Cellular Signaling Pathways
Beyond direct adduction, 15S-HPiC and its metabolites can influence a range of signaling pathways, often with dichotomous effects depending on the cellular context and the specific downstream metabolite produced.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell proliferation, survival, and inflammation. While much of the research has focused on the downstream metabolite 15S-HETE, there is evidence to suggest that the 15-LOX pathway, and by extension 15S-HPiC, can activate STAT3.[8] This activation can be mediated through Src kinase and is implicated in processes like vascular smooth muscle cell migration.[3][9] The precise mechanism by which 15S-HPiC or 15S-HETE initiates this cascade warrants further investigation, but it likely involves the modulation of upstream kinases or receptor tyrosine kinases.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that 15S-HETE, the reduced product of 15S-HPiC, can induce angiogenesis in adipose tissue through the activation of this pathway.[10] This suggests that in certain contexts, the 15-LOX pathway can promote tissue growth and vascularization.
Diagram: Downstream Signaling Pathways of the 15-LOX Axis
Caption: 15S-HETE, derived from 15S-HPiC, activates pro-growth signaling pathways.
Methodologies for Identifying 15S-HPiC Cellular Targets
The identification of novel cellular targets of 15S-HPiC is a key area of ongoing research. The following section provides detailed protocols for established and effective methodologies.
Affinity Purification of 15S-HPiC-Protein Adducts using Biotinylated Probes
This method utilizes a biotin-tagged analog of 15S-HPiC to "fish" for interacting proteins from a complex cellular lysate. The high affinity of biotin for streptavidin allows for the efficient capture and enrichment of these protein complexes.
Experimental Workflow:
-
Synthesis of a Biotinylated 15S-HPiC Probe: This involves chemically synthesizing a 15S-HPiC analog that incorporates a biotin moiety, often via a long-chain linker to minimize steric hindrance.
-
Cellular Treatment and Lysis: Treat cultured cells or tissues with the biotinylated 15S-HPiC probe. Following incubation, lyse the cells under conditions that preserve protein-protein interactions.
-
Streptavidin Pull-Down: Incubate the cell lysate with streptavidin-conjugated beads. The biotinylated 15S-HPiC and its adducted proteins will bind to the beads.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.
-
Protein Identification by Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the adducted proteins.
Diagram: Affinity Purification Workflow
Caption: Workflow for identifying 15S-HPiC protein targets via affinity purification.
Detailed Protocol: Biotin Pull-Down Assay
Materials:
-
Biotinylated 15S-HPiC probe
-
Streptavidin-conjugated magnetic beads
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high biotin concentration buffer)
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Cell Culture and Treatment: Plate cells to desired confluency. Treat with the biotinylated 15S-HPiC probe at an empirically determined concentration and time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Bead Preparation: Wash the streptavidin beads three times with lysis buffer.
-
Incubation with Lysate: Add an equal amount of protein from each sample to the washed beads. Incubate overnight at 4°C on an end-over-end rotator.
-
Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads five times with wash buffer.
-
Elution: Add elution buffer to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.
-
Sample Preparation for Mass Spectrometry: Collect the eluate and proceed with in-gel or in-solution trypsin digestion for LC-MS/MS analysis.
Mass Spectrometry-Based Identification of Adduction Sites
Once target proteins are identified, pinpointing the specific amino acid residues modified by 15S-HPiC is crucial for understanding the functional consequences of the adduction. High-resolution mass spectrometry is the primary tool for this analysis.
Experimental Workflow:
-
In-gel or In-solution Digestion: The identified protein or protein complex is digested with a protease, typically trypsin, to generate smaller peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Database Searching and Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. Specialized software is used to identify mass shifts on specific amino acid residues corresponding to the addition of the 15S-HPiC moiety.
Table 1: Common Mass Shifts for 15S-HPiC Adducts
| Adduct Type | Mass Shift (Da) | Target Residue(s) |
| Direct Adduct | +336.23 | Cys, His |
| Dehydrated Adduct | +318.22 | Cys, His |
Note: The exact mass shift can vary depending on the specific chemical reaction and subsequent modifications during sample processing.
Conclusion and Future Directions
This compound is a multifaceted signaling molecule with a growing list of cellular targets and biological functions. Its ability to directly modify proteins through covalent adduction and its central role in the initiation of ferroptosis underscore its importance in cellular homeostasis and disease. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the cellular interactome of 15S-HPiC.
Future research should focus on:
-
Expanding the known repertoire of 15S-HPiC protein targets in various cell types and disease models.
-
Elucidating the precise functional consequences of 15S-HPiC adduction on protein activity and signaling.
-
Developing specific inhibitors that can modulate the activity of the 15-LOX/PEBP1 complex as potential therapeutic agents for diseases involving ferroptosis.
By continuing to unravel the complexities of 15S-HPiC signaling, the scientific community can pave the way for novel therapeutic strategies targeting a range of inflammatory, neurodegenerative, and oncologic diseases.
References
-
Wenzel, S. E., Tyurina, Y. Y., Zhao, J., St. Croix, C. M., Dar, H. H., Mao, G., ... & Kagan, V. E. (2017). PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals. Cell, 171(3), 628-641.e26. [Link]
-
Anthonymuthu, T. S., Tyurina, Y. Y., Sun, W. Y., Mikulska-Ruminska, K., Shrivastava, I. H., Tyurin, V. A., ... & Kagan, V. E. (2020). Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis. Redox biology, 38, 101744. [Link]
-
Kagan, V. E., Mao, G., Qu, F., Angeli, J. P. F., Doll, S., Croix, C. S., ... & Conrad, M. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis. Nature chemical biology, 13(1), 81-90. [Link]
-
Tyurina, Y. Y., Anthonymuthu, T. S., Mikulska-Ruminska, K., Shrivastava, I., Tyurin, V. A., Mao, G., ... & Kagan, V. E. (2023). Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs. Free Radical Biology and Medicine, 208, 458-467. [Link]
-
Wenzel, S. E., et al. (2017). PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals. eScholarship, University of California. [Link]
-
Wiesner, R., Suzuki, H., Walther, M., & Kühn, H. (2003). Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides. Free radical biology & medicine, 34(3), 304-315. [Link]
-
Kagan, V. E., et al. (2017). PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals. PubMed Central. [Link]
-
Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115-131. [Link]
-
Gembardt, F., Gra-Lemberger, S., & Walther, R. (2012). 12/15-Lipoxygenase Contributes to Platelet-derived Growth Factor-induced Activation of Signal Transducer and Activator of Transcription 3. The Journal of biological chemistry, 287(13), 10398-10409. [Link]
-
Anthonymuthu, T. S., et al. (2021). Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis. ResearchGate. [Link]
-
Wenzel, S. E., et al. (2018). Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE. PubMed Central. [Link]
-
Wu, G., Li, C., Zhu, J., & Wang, H. (2018). 15-Lipoxygenase-2/15 (S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma. Prostaglandins & other lipid mediators, 138, 31-40. [Link]
-
Wiesner, R., et al. (2003). Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides. ResearchGate. [Link]
-
Wikipedia. (2023). 15-Hydroxyeicosatetraenoic acid. [Link]
-
Itabe, H., Yamamoto, H., Imanaka, T., & Takano, T. (1998). Detection of oxidized phospholipid-protein adducts using anti-15-hydroperoxyeicosatetraenoic acid-modified protein antibody: contribution of esterified fatty acid-protein adduct to oxidative modification of LDL. Archives of biochemistry and biophysics, 351(1), 106-114. [Link]
-
Perry, S. C., et al. (2020). Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1. PubMed Central. [Link]
-
Li, C., & Xu, Y. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. [Link]
- Gilbert, N. C., et al. (2012). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate. University of California, Santa Cruz.
-
Fritz, K. S., & Petersen, D. R. (2011). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in molecular biology (Clifton, N.J.), 610, 143-155. [Link]
-
Chakrabarti, S. K., Wen, Y., & Dobrian, A. D. (2014). 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway. American journal of physiology. Endocrinology and metabolism, 306(9), E1056-E1067. [Link]
-
Madian, A. G., & Regnier, F. E. (2010). Novel Approaches to identify protein adducts produced by lipid peroxidation. Journal of proteome research, 9(3), 1330-1343. [Link]
-
An, J. H., & Gladyshev, V. N. (2015). Mechanism-based proteomic screening identifies targets of thioredoxin-like proteins. The Journal of biological chemistry, 290(9), 5413-5425. [Link]
-
Monks, T. J., et al. (2011). Identification of Chemical-Adducted Proteins in Urine by Multi-dimensional Protein Identification Technology (LC/LC–MS/MS). Methods in molecular biology (Clifton, N.J.), 794, 175-188. [Link]
-
Das, A., & Das, S. (2018). Pull-down of Biotinylated RNA and Associated Proteins. Bio-protocol, 8(4), e2733. [Link]
-
Antunes, F., & Candeias, E. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants (Basel, Switzerland), 8(4), 105. [Link]
-
An, J. H., & Gladyshev, V. N. (2015). Mechanism-based Proteomic Screening Identifies Targets of Thioredoxin-like Proteins. The Journal of biological chemistry, 290(9), 5413-5425. [Link]
- Jones, E. E., et al. (2016). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. Journal of the American Society for Mass Spectrometry, 27(8), 1347-1356.
-
An, J. H., & Gladyshev, V. N. (2015). Mechanism-based Proteomic Screening Identifies Targets of Thioredoxin-like Proteins. National Institutes of Health. [Link]
-
Whitehouse, A. S., & Tisdale, M. J. (2001). Induction of protein catabolism in myotubes by 15(S)-hydroxyeicosatetraenoic acid through increased expression of the ubiquitin-proteasome pathway. The Biochemical journal, 353(Pt 3), 581-587. [Link]
-
Li, Y., et al. (2024). Utilize proteomic analysis to identify potential therapeutic targets for combating sepsis and sepsis-related death. PubMed. [Link]
-
Kumar, C., et al. (2004). Proteomic analysis of thioredoxin-targeted proteins in Escherichia coli. DASH (Harvard). [Link]
-
Liu, X., et al. (2018). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. PubMed Central. [Link]
-
Simon, A. R., et al. (2007). Activation of Stat3 in Endothelial Cells Following Hypoxia-reoxygenation is Mediated by Rac1 and Protein Kinase C. PubMed Central. [Link]
-
Gari, E., et al. (2012). Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]
- 8. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12/15-Lipoxygenase Contributes to Platelet-derived Growth Factor-induced Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 15-HETE Signaling Pathways in Endothelial Cells
This guide provides a comprehensive overview of the signaling pathways of 15-Hydroxyeicosatetraenoic acid (15-HETE) in endothelial cells. It is intended for researchers, scientists, and drug development professionals investigating vascular biology, inflammation, and angiogenesis.
Introduction: The Enigmatic Role of 15-HETE in Endothelial Function
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX).[1][2] While initially recognized for its role in inflammation, emerging evidence has unveiled its multifaceted and often contradictory functions within the vascular endothelium. Endothelial cells themselves are a source of 15-HETE, highlighting its potential as an autocrine and paracrine signaling molecule.[1][2] This guide will dissect the core signaling cascades initiated by 15-HETE in endothelial cells, focusing on its profound impact on angiogenesis, a critical process in both physiological and pathological conditions.
Biosynthesis of 15-HETE in Endothelial Cells
The synthesis of 15-HETE in endothelial cells is a tightly regulated enzymatic process. The primary enzyme responsible is 15-lipoxygenase-1 (15-LOX-1), which catalyzes the insertion of molecular oxygen into arachidonic acid at the carbon-15 position, forming 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[3] This unstable intermediate is then rapidly reduced to the more stable 15-HETE by cellular peroxidases.[4] The expression and activity of 15-LOX-1 can be modulated by various stimuli, including cytokines and hypoxic conditions, thereby controlling the localized production of 15-HETE.[5][6]
Caption: Biosynthesis of 15-HETE in endothelial cells.
Core Signaling Pathways Activated by 15-HETE
15-HETE exerts its effects on endothelial cells by activating a complex network of intracellular signaling pathways. While a specific high-affinity receptor for 15-HETE on endothelial cells is yet to be definitively identified, its actions are mediated through the activation of several key signaling nodes.
The PI3K/Akt/mTOR Pathway: A Central Hub for Angiogenesis
One of the most well-characterized signaling cascades activated by 15(S)-HETE is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[7][8] This pathway is a critical regulator of cell growth, survival, and proliferation, all of which are essential for angiogenesis.
-
Activation: 15(S)-HETE stimulates the phosphorylation and activation of Akt and its downstream effector, mTOR.[7][8]
-
Functional Consequences: The activation of the PI3K/Akt/mTOR pathway by 15(S)-HETE leads to increased endothelial cell migration and tube formation, hallmarks of angiogenesis.[8] This is, in part, mediated by the upregulation of vascular endothelial growth factor (VEGF).[7]
Caption: The 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway.
The JAK/STAT Pathway: Orchestrating Gene Expression for Angiogenesis
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another crucial axis in 15(S)-HETE-mediated angiogenesis.
-
JAK2/STAT3 Axis: 15(S)-HETE induces the tyrosine phosphorylation and activation of STAT3.[9] Activated STAT3 translocates to the nucleus and promotes the expression of VEGF, a potent pro-angiogenic factor.[9]
-
JAK2/STAT5B Axis: In human retinal microvascular endothelial cells, 15(S)-HETE stimulates the tyrosine phosphorylation of JAK2 and STAT5B.[5][10] This activation leads to the expression of Interleukin-8 (IL-8), which in turn promotes endothelial cell migration and tube formation.[10]
Caption: 15(S)-HETE-activated JAK/STAT signaling pathways in endothelial cells.
The Src-Rac1-JNK-ATF-2 Pathway: A Regulator of Endothelial Cell Migration
Recent studies have elucidated a more intricate signaling pathway involving the Src family kinases, the small GTPase Rac1, and downstream MAP kinases.
-
Activation Cascade: 15(S)-HETE activates Src, which in turn activates Rac1.[11] Rac1 activation leads to the stimulation of the JNK1/ATF-2 signaling axis.[11]
-
Functional Outcome: This pathway is essential for 15(S)-HETE-induced endothelial cell migration and tube formation.[11]
Caption: The Src-Rac1-JNK1-ATF-2 signaling pathway in 15(S)-HETE-induced angiogenesis.
The Dichotomous Role of 15-HETE in Endothelial Pathophysiology
The functional consequences of 15-HETE signaling in endothelial cells are context-dependent, exhibiting both pro- and anti-inflammatory as well as pro- and anti-angiogenic properties.
Angiogenesis
As detailed in the signaling pathways above, 15(S)-HETE is predominantly pro-angiogenic, promoting endothelial cell migration, proliferation, and tube formation.[5][7][8][9][11] This has significant implications for diseases characterized by pathological neovascularization, such as cancer and diabetic retinopathy.[9] In contrast, its precursor, 15(S)-HPETE, has been shown to be anti-angiogenic.[3][12]
Inflammation and Vascular Permeability
The role of 15-HETE in endothelial inflammation is more complex. Some studies suggest that 15-HETE can have anti-inflammatory effects by inhibiting neutrophil migration across cytokine-activated endothelium.[13] Conversely, other reports indicate that 12/15-lipoxygenase metabolites, including 15-HETE, can increase retinal endothelial cell permeability and contribute to vascular injury in the context of diabetes.[14][15][16] The metabolite 15-oxoETE, formed from 15-HETE, has been shown to promote monocyte adhesion to endothelial cells, a key event in the initiation of atherosclerosis.[4]
Experimental Protocols for Studying 15-HETE Signaling
To facilitate research in this area, this section provides detailed protocols for key in vitro and in vivo assays used to investigate 15-HETE signaling in endothelial cells.
Endothelial Cell Culture (Human Umbilical Vein Endothelial Cells - HUVECs)
-
Vessel Coating: Coat tissue culture flasks or plates with a suitable attachment factor, such as gelatin or fibronectin, according to the manufacturer's instructions.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath.
-
Seeding: Transfer the cells to a pre-warmed endothelial cell growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and seed onto the coated culture vessel at a recommended density (e.g., 2,500-5,000 cells/cm²).
-
Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, passage them using a gentle dissociation reagent like Trypsin/EDTA. Neutralize the trypsin and re-plate the cells at the desired density.[1][12][17][18]
In Vitro Angiogenesis (Tube Formation) Assay
-
Matrix Coating: Thaw a basement membrane extract (BME), such as Matrigel, on ice. Pipette a thin layer of the BME into the wells of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a basal medium with or without the desired concentration of 15-HETE and other test compounds.
-
Incubation: Seed the endothelial cells onto the solidified BME. Incubate for 4-18 hours to allow for the formation of tube-like structures.
-
Analysis: Visualize and quantify the tube formation using a microscope. Parameters such as total tube length, number of junctions, and number of loops can be measured using image analysis software.[4][8][9][10][19]
In Vivo Matrigel Plug Angiogenesis Assay
-
Matrigel Preparation: On ice, mix Matrigel with the desired concentration of 15-HETE and/or other pro- or anti-angiogenic factors.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice. The Matrigel will form a solid plug in vivo.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Analysis: The plugs can be analyzed for hemoglobin content as a measure of blood vessel formation. Alternatively, the plugs can be fixed, sectioned, and stained with endothelial cell-specific markers (e.g., CD31) for histological analysis of neovascularization.[2][5][14][15][20]
Western Blotting for Phosphorylated Signaling Proteins
-
Cell Treatment and Lysis: Culture endothelial cells to near confluency and then serum-starve them for several hours. Treat the cells with 15-HETE for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt, phospho-STAT3, phospho-ERK). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.[21][22][23][24][25]
Quantitative Data Summary
| Parameter | 15-HETE Concentration | Effect on Endothelial Cells | Reference |
| Angiogenesis | |||
| Tube Formation | 0.1 µM | Increased | [8] |
| Cell Migration | 0.1 µM | Increased | [11] |
| Signaling | |||
| Akt Phosphorylation | 0.1 µM | Increased | [8] |
| STAT3 Phosphorylation | 0.1 µM | Increased | [9] |
| JAK2 Phosphorylation | 0.1 µM | Increased | [5] |
| STAT5B Phosphorylation | 0.1 µM | Increased | [10] |
Conclusion and Future Directions
15-HETE is a pivotal signaling molecule in the endothelium, with a particularly prominent role in promoting angiogenesis through the activation of multiple, interconnected signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and Src-Rac1 cascades. Its dichotomous role in inflammation and vascular permeability underscores the complexity of its biological functions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the intricacies of 15-HETE signaling.
Future research should focus on the definitive identification of a specific 15-HETE receptor on endothelial cells, which will be instrumental in developing targeted therapies. Furthermore, a deeper understanding of the context-dependent nature of 15-HETE's effects is crucial for harnessing its therapeutic potential in diseases ranging from cancer to cardiovascular disorders.
References
-
15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway. PubMed. [Link]
-
Evidence for 15-HETE synthesis by human umbilical vein endothelial cells. Circulation. [Link]
-
Vascular lipoxygenase activity: synthesis of 15-hydroxyeicosatetraenoic acid from arachidonic acid by blood vessels and cultured vascular endothelial cells. PubMed. [Link]
-
The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8. Blood. [Link]
-
15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF. Cancer Research. [Link]
-
Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Semantic Scholar. [Link]
-
The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8. PubMed. [Link]
-
15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling. PubMed. [Link]
-
Human Umbilical Vein Endothelial Cells (HUVEC). ScienCell Research Laboratories. [Link]
-
15-oxoeicosatetraenoic acid mediates monocyte adhesion to endothelial cell. Lipids in Health and Disease. [Link]
-
15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. PubMed. [Link]
-
12(S)‐hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose‐induced vascular injury. Journal of Diabetes Investigation. [Link]
-
A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis. The Journal of Biological Chemistry. [Link]
-
Human Umbilical Vein Endothelial Cell Care Manual. Zen-Bio. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. In-Cell-Analyzer. [Link]
-
Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. PubMed. [Link]
-
Passaging Human Umbilical Vein Endothelial Cells (HUVECs). Allevi. [Link]
-
The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation. PLoS One. [Link]
-
12/15-Lipoxygenase-derived lipid metabolites induce retinal endothelial cell barrier dysfunction: contribution of NADPH oxidase. Investigative Ophthalmology & Visual Science. [Link]
-
In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. International Journal of Molecular Sciences. [Link]
-
Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol. MilliporeSigma. [Link]
-
12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury. PubMed. [Link]
-
Western blot analysis for expression of phosphorylated Akt and... ResearchGate. [Link]
-
Western blot analyses showing phosphorylation of a STAT3 Tyr705 , b AKT... ResearchGate. [Link]
-
Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis. Molecular and Cellular Biology. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. MethodsX. [Link]
-
Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function. Frontiers in Pharmacology. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. promocell.com [promocell.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. allevi3d.com [allevi3d.com]
- 13. researchgate.net [researchgate.net]
- 14. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Gel Plug Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencellonline.com [sciencellonline.com]
- 18. zen-bio.com [zen-bio.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of 15-HPETE Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
15-Hydroperoxyeicosatetraenoic acid (15-HPETE) is a pivotal, yet transient, intermediate in the arachidonic acid (AA) metabolic cascade. Produced primarily by the action of 15-lipoxygenase (15-LOX) enzymes, 15-HPETE serves as the central precursor to a diverse array of bioactive lipid mediators with profound and often opposing biological functions. This guide provides an in-depth exploration of the major metabolic fates of 15-HPETE, detailing the biosynthesis, signaling pathways, and pathophysiological roles of its key downstream products: the stable alcohol 15-HETE, the pro-inflammatory eoxins, and the pro-resolving lipoxins. By understanding the enzymatic branch points and cellular contexts that dictate the conversion of 15-HPETE, researchers can better delineate its complex contribution to health and diseases such as asthma, cancer, and cardiovascular conditions.
Introduction: The 15-Lipoxygenase Pathway and the Centrality of 15-HPETE
Arachidonic acid, a polyunsaturated fatty acid released from membrane phospholipids by phospholipases, is a substrate for three major enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450s (CYP450s).[1] The LOX pathway is responsible for the production of leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).[1]
Within the LOX family, 15-lipoxygenases play a critical role. In humans, two main isoforms exist:
-
15-LOX-1 (ALOX15): Highly expressed in eosinophils, reticulocytes, and airway epithelial cells, 15-LOX-1 converts arachidonic acid predominantly into 15(S)-HPETE.[2][3]
-
15-LOX-2 (ALOX15B): Found in prostate, skin, and cornea, this isoform is highly specific for producing 15(S)-HPETE from arachidonic acid.[1][4]
The immediate product, 15(S)-HPETE, is an unstable hydroperoxide.[2] Its biological significance lies not in its direct actions, which are limited due to its short half-life, but in its capacity to be rapidly converted into a spectrum of more stable and potent signaling molecules. The cellular environment, the presence of specific downstream enzymes, and intercellular interactions dictate which metabolic branch is favored, leading to vastly different physiological outcomes.
The Metabolic Fates of 15-HPETE
15-HPETE stands at a metabolic crossroads, leading to at least three major classes of bioactive lipids.
Caption: The 15-HPETE Metabolic Hub.
Pathway 1: Reduction to 15-HETE - The Stable Mediator
The most common fate of 15-HPETE is its rapid reduction to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a reaction catalyzed by ubiquitous cellular glutathione peroxidases.[2][4] 15-HETE is not merely an inactive byproduct; it is a signaling molecule in its own right with diverse, often context-dependent, functions.
Biological Functions of 15(S)-HETE:
-
Anti-inflammatory and Pro-resolving Actions: 15-HETE can exert anti-inflammatory effects by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates metabolic processes and inflammation.[5] This activation can enhance macrophage phagocytosis and regulate lipid metabolism, contributing to the resolution of inflammation.[5] It can also antagonize the effects of the potent pro-inflammatory mediator Leukotriene B4 (LTB4).[1]
-
Modulation of Vascular Tone and Cell Proliferation: 15-HETE has been shown to regulate the function of vascular smooth muscle and endothelial cells.[5] However, its role is complex; while some studies suggest it protects pulmonary artery smooth muscle cells from apoptosis[6], others link it to the promotion of pulmonary artery inflammation via NF-κB activation.[7]
-
Cancer Pathophysiology: The role of 15-HETE in cancer is multifaceted. It has been implicated in promoting the invasion of breast cancer cells, yet its parent enzyme, 15-LOX-2, is often considered a tumor suppressor in prostate cancer.[7][8]
-
Receptor-Mediated Signaling: 15(S)-HETE can bind to and activate the Leukotriene B4 Receptor 2 (BLT2), although with lower affinity than LTB4 itself.[2]
Further metabolism can convert 15-HETE to 15-oxo-ETE via the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][9] 15-oxo-ETE has been shown to inhibit endothelial cell proliferation and may possess anti-inflammatory properties.[2][9]
Pathway 2: Dehydration to Eoxins - Potent Pro-inflammatory Agents
In cells expressing high levels of 15-LOX-1, such as eosinophils and mast cells, 15-HPETE can be further metabolized by the same enzyme, which exhibits a secondary "eoxin synthase" activity.[10][11] This activity dehydrates 15-HPETE to form an unstable epoxide intermediate, 14,15-leukotriene A4, also known as Eoxin A4 (EXA4).[11]
Eoxin Biosynthesis and Signaling: EXA4 is rapidly converted to other members of the eoxin family through conjugation with glutathione, mirroring the biosynthesis of cysteinyl leukotrienes.[11]
-
Eoxin C4 (EXC4): Formed by the conjugation of EXA4 with glutathione.
-
Eoxin D4 (EXD4) and Eoxin E4 (EXE4): Formed by the subsequent metabolism of EXC4.[11]
Eoxins are potent pro-inflammatory mediators.[10] Their primary recognized function is to increase vascular permeability by acting on endothelial cells, a key event in the inflammatory response.[11][12] This effect is comparable in potency to the cysteinyl leukotrienes.[11] The production of eoxins is stimulated by various inflammatory agonists like LTC4, Prostaglandin D2, and Interleukin-5 (IL-5).[10][12] Due to their production by eosinophils and mast cells and their role in increasing vascular leakage, eoxins are strongly implicated in the pathophysiology of allergic diseases, particularly severe asthma and aspirin-exacerbated respiratory disease.[10][13]
Caption: The Eoxin Biosynthesis Pathway.
Pathway 3: Transcellular Conversion to Lipoxins - "Braking Signals" of Inflammation
Lipoxins are a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation.[1] They are often referred to as "stop signals" or "braking signals" for inflammation.[5] The biosynthesis of lipoxins from 15-HPETE is a prime example of transcellular metabolism, requiring the coordinated action of enzymes in two different cell types.
Lipoxin Biosynthesis: There are several routes to lipoxin synthesis, with a key pathway involving 15-HPETE/15-HETE:
-
Initiation: A cell expressing 15-LOX (e.g., an airway epithelial cell) produces 15(S)-HPETE from arachidonic acid.[5]
-
Transfer: 15(S)-HPETE is released and taken up by a nearby leukocyte (e.g., a neutrophil) that expresses 5-lipoxygenase (5-LOX).
-
Conversion: The neutrophil's 5-LOX acts on the 15(S)-HPETE to form an unstable epoxide intermediate, which is then hydrolyzed to form Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4).[5][14][15]
An alternative pathway, particularly relevant to the mechanism of aspirin, involves the generation of 15(R)-HETE by aspirin-acetylated COX-2 in endothelial or epithelial cells.[15] This stereoisomer is then converted by leukocyte 5-LOX into 15-epi-Lipoxins (also known as Aspirin-Triggered Lipoxins or ATLs), which share the potent pro-resolving functions of native lipoxins.[5][15]
Functions of Lipoxins: Lipoxins act primarily through the G protein-coupled receptor ALX/FPR2. Their actions are predominantly anti-inflammatory and pro-resolving:
-
Inhibit neutrophil chemotaxis, adhesion, and transmigration.[1]
-
Stimulate monocyte/macrophage clearance of apoptotic neutrophils (efferocytosis).[16]
-
Block the production of pro-inflammatory cytokines and chemokines.
-
Promote the resolution of inflammation and return to tissue homeostasis.[1][16]
Methodologies in 15-HPETE Metabolite Research
The study of these lipid mediators is challenging due to their low endogenous concentrations and chemical instability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their detection and quantification.[4]
Experimental Protocol: Lipid Mediator Profiling by LC-MS/MS
This protocol outlines a general workflow for the extraction and analysis of 15-HPETE metabolites from biological samples (e.g., cell culture supernatant, plasma).
Step 1: Sample Preparation & Internal Standard Spiking
-
Collect the biological sample (e.g., 1 mL of plasma) into a tube on ice.
-
Immediately add an antioxidant solution (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation.
-
Spike the sample with a known amount of a deuterated internal standard (e.g., 15(S)-HETE-d8) to correct for sample loss during extraction and for variations in instrument response.[4]
Step 2: Solid-Phase Extraction (SPE) Causality: SPE is essential to remove interfering substances (salts, proteins, phospholipids) and to concentrate the analytes of interest, thereby increasing the sensitivity of the analysis.[4]
-
Acidify the sample to pH ~3.5 with a dilute acid.[4] This protonates the carboxylic acid group on the eicosanoids, making them less polar and enabling them to bind to the C18 stationary phase.
-
Condition an SPE cartridge (e.g., C18) with methanol, followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol) to elute highly polar interfering compounds.
-
Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).[17]
-
Evaporate the eluate to dryness under a stream of nitrogen.
Step 3: LC-MS/MS Analysis
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).[17]
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the analytes using a gradient of water/acetonitrile containing a small amount of formic acid (to aid ionization).
-
Detect the eluting compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4]
-
Self-Validation: The MRM experiment is highly specific. It involves selecting the precursor ion (the [M-H]⁻ of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. The combination of retention time and this specific precursor-to-product ion transition provides high confidence in analyte identification and quantification.[4]
-
Caption: Workflow for Eicosanoid Analysis by LC-MS/MS.
Quantitative Data Summary
The biological activities of these mediators occur at very low concentrations, highlighting their potency.
| Metabolite Family | Key Members | Typical Biological Action | Potency Range |
| HETEs | 15(S)-HETE | PPARγ Activation, BLT2 Agonism | Micromolar (µM)[5] |
| Eoxins | Eoxin C4, D4, E4 | Increase Vascular Permeability | Nanomolar (10⁻⁸ to 10⁻⁷ M)[11] |
| Lipoxins | Lipoxin A4, B4 | Anti-inflammatory, Pro-resolving | Nanomolar (nM)[18] |
Conclusion and Future Directions
The metabolism of 15-HPETE represents a critical control point in the balance between pro-inflammatory, anti-inflammatory, and pro-resolving signaling pathways. The stable product, 15-HETE, possesses diverse modulatory functions; the eoxin pathway generates potent mediators of allergic inflammation; and the transcellular lipoxin pathway produces powerful "resolution-phase" agonists.
Future research must continue to focus on:
-
Enzymatic Regulation: Understanding the factors that switch the catalytic activity of 15-LOX-1 from HETE production to eoxin synthesis.
-
Receptor Pharmacology: Identifying and characterizing specific receptors for eoxins to develop targeted antagonists.
-
Therapeutic Targeting: Designing strategies to selectively promote the conversion of 15-HPETE towards the pro-resolving lipoxin pathway as a novel therapeutic approach for inflammatory diseases.
A comprehensive understanding of this metabolic hub is essential for developing next-generation therapeutics that can precisely modulate the inflammatory response and promote its natural resolution.
References
-
15-Hydroxyeicosatetraenoic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Eoxin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Vannas, A. M., & Flink, L. (2018). Functional and pathological roles of the 12- and 15-lipoxygenases. Prostaglandins & Other Lipid Mediators, 139, 10-18. Available from: [Link]
-
Holman, T. R., et al. (2015). Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1. Biochemistry, 54(43), 6637-6646. Available from: [Link]
-
Claesson, H. E. (2009). On the biosynthesis and biological role of eoxins and 15-lipoxygenase-1 in airway inflammation and Hodgkin lymphoma. Prostaglandins & Other Lipid Mediators, 89(3-4), 120-125. Available from: [Link]
-
Eoxin - Grokipedia. (2026). Retrieved January 14, 2026, from [Link]
-
Zhao, Y., et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. International Journal of Molecular Sciences, 23(19), 11252. Available from: [Link]
-
Showing metabocard for 15(S)-HPETE (HMDB0004244). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
-
Chavis, C., et al. (1994). 5(S),15(S)-dihydroxyeicosatetraenoic acid and lipoxin generation in human polymorphonuclear cells. Journal of Experimental Medicine, 179(5), 1633-1644. Available from: [Link]
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. Available from: [Link]
-
Gilroy, D. W. (2005). Pathways leading to the production of lipoxins and epi-lipoxins. ResearchGate. Available from: [Link]
-
Das, U. N. (2018). Lipoxygenases at the Intersection of Infection and Carcinogenesis. International Journal of Molecular Sciences, 19(11), 3347. Available from: [Link]
-
Claesson, H. E., et al. (2008). Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. Proceedings of the National Academy of Sciences, 105(51), 20459-20464. Available from: [Link]
-
Vangaveti, V. N., et al. (2005). Liquid chromatography/mass spectrometry analysis of bifunctional electrophiles and DNA adducts from vitamin C mediated decomposition of 15-hydroperoxyeicosatetraenoic acid. Rapid Communications in Mass Spectrometry, 19(8), 1051-1058. Available from: [Link]
-
Gordon, J. A., et al. (1991). Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids. Journal of Biological Chemistry, 266(24), 15933-15939. Available from: [Link]
-
Radmark, O., & Samuelsson, B. (2010). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Prostaglandins & Other Lipid Mediators, 92(1-4), 1-4. Available from: [Link]
-
Kim, H. S., et al. (2011). 15(S)-HETE plays a regulatory role in the immune inflammatory responses. The Journal of Immunology, 186(1 Supplement), 130.22. Available from: [Link]
-
Serhan, C. N. (2017). Inflammation resolution and specialized pro-resolving lipid mediators in chronic rhinosinusitis. The Journal of Allergy and Clinical Immunology, 139(3), 747-759. Available from: [Link]
-
Chen, Y., et al. (2012). 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway. Prostaglandins & Other Lipid Mediators, 97(1-2), 50-59. Available from: [Link]
-
Wang, K. L. C., Li, H., & Ecker, J. R. (2002). Ethylene Biosynthesis and Signaling Networks. The Plant Cell, 14(Suppl), S131-S151. Available from: [Link]
-
Lee, S. H., et al. (2008). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Journal of Biological Chemistry, 283(25), 17189-17198. Available from: [Link]
-
Blair, I. A. (2005). Liquid chromatography/mass spectrometry analysis of bifunctional electrophiles and DNA adducts from vitamin C mediated decomposition of 15-hydroperoxyeicosatetraenoic acid. Tohoku University Repository. Available from: [Link]
-
Henderson, W. R., Jr., & Lewis, D. B. (1998). Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line. The Journal of Immunology, 161(10), 5521-5528. Available from: [Link]
-
Murphy, R. C., & Gijon, M. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. LIPID MAPS. Available from: [Link]
-
Shureiqi, I., & Lippman, S. M. (2001). Regulation of Inflammation in Cancer by Eicosanoids. Cancer and Metastasis Reviews, 20(1-2), 1-17. Available from: [Link]
-
Zarini, S., & Murphy, R. C. (2016). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Metabolites, 6(1), 7. Available from: [Link]
Sources
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eoxin - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the biosynthesis and biological role of eoxins and 15-lipoxygenase-1 in airway inflammation and Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Lipoxygenases at the Intersection of Infection and Carcinogenesis [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Chemo-Enzymatic Synthesis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid (15-HpEDE)
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of (15S)-15-hydroperoxyicosa-11,13-dienoic acid (15-HpEDE). The protocol leverages the high regio- and stereoselectivity of the 15-lipoxygenase (15-LOX) enzyme for the controlled hydroperoxidation of 11,14-eicosadienoic acid. This guide is intended for researchers in lipid biochemistry, pharmacology, and drug development, offering detailed, field-proven methodologies and the scientific rationale behind key experimental steps.
Introduction and Scientific Rationale
This compound (15-HpEDE) is a monohydroperoxy polyunsaturated fatty acid derived from the enzymatic oxidation of 11,14-eicosadienoic acid.[1][2] This reaction is catalyzed by 15-lipoxygenase (15-LOX), an enzyme central to the production of lipid mediators involved in inflammation and cellular signaling.[3][4] Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system.[5][6]
While the specific biological activities of 15-HpEDE are not as extensively characterized as its arachidonic acid-derived analog, 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE), it serves as the direct precursor to the more stable hydroxylated form, (15S)-15-hydroxyicosa-11,13-dienoic acid (15-HEDE). The conversion from a hydroperoxy (-OOH) to a hydroxy (-OH) group can dramatically alter biological function. For instance, in the eicosatetraenoic acid series, 15(S)-HpETE is known to be angiostatic (inhibits blood vessel formation), whereas its reduced product, 15(S)-HETE, is angiogenic.[7] This functional dichotomy underscores the importance of studying the hydroperoxy precursors themselves.
The synthesis protocol detailed herein provides a reliable method for producing stereochemically pure 15(S)-HpEDE, a critical step for investigating its biological role and its potential as a pharmacological tool or a precursor for other bioactive lipids.
Principle of Enzymatic Synthesis
The synthesis of 15(S)-HpEDE is achieved through the specific action of 15-lipoxygenase on the substrate, 11,14-eicosadienoic acid. The catalytic mechanism involves three primary steps:
-
Hydrogen Abstraction: The enzyme stereospecifically abstracts a hydrogen atom from the C13 position, which is the central methylene group of the (1Z, 4Z)-pentadiene system.
-
Radical Re-arrangement: This creates a fatty acid radical that delocalizes, leading to the formation of a conjugated diene.
-
Oxygen Insertion: Molecular oxygen is inserted antarafacially at the C15 position, yielding the (15S)-hydroperoxy product with a conjugated double bond system at the 11(Z) and 13(E) positions.
This enzymatic approach is superior to chemical synthesis for this application due to its exceptional regio- and stereoselectivity, ensuring the production of the desired S-enantiomer, which is crucial for biological activity studies.[3]
Detailed Synthesis Protocol
This protocol is optimized for a lab-scale synthesis yielding milligram quantities of 15-HpEDE.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| 11,14-Eicosadienoic Acid | ≥98% | Cayman Chemical | Substrate |
| Soybean Lipoxygenase (Type I-B) | ≥50,000 units/mg | Sigma-Aldrich | Biocatalyst |
| Sodium Borate Buffer | Molecular Biology | Fisher Scientific | Reaction Medium |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | Substrate Solvent |
| Diethyl Ether | ACS Grade, Anhydrous | VWR | Extraction Solvent |
| Acetic Acid, Glacial | ACS Grade | VWR | pH Adjustment |
| Sodium Chloride (NaCl) | ACS Grade | VWR | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying Agent |
| HPLC Grade Solvents | Hexane, Isopropanol | Fisher Scientific | Mobile Phase |
Experimental Workflow: Step-by-Step
-
Substrate Preparation: Dissolve 10 mg of 11,14-eicosadienoic acid in 1 mL of anhydrous ethanol.
-
Reaction Setup:
-
Prepare 100 mL of 0.1 M sodium borate buffer and adjust the pH to 9.0. Cool the buffer to 4°C in an ice bath.
-
While stirring, slowly add the ethanolic substrate solution to the chilled buffer. The solution may appear slightly cloudy.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of soybean lipoxygenase (e.g., 1 mg/mL in the reaction buffer).
-
Initiate the reaction by adding the enzyme solution to the substrate mixture to achieve a final concentration of approximately 500-1000 units/mL.
-
Allow the reaction to proceed with gentle stirring at 4°C for 30-45 minutes.
-
Causality Insight: Conducting the reaction at a slightly alkaline pH (8.5-10.0) and low temperature (4-5°C) maximizes the activity and stability of soybean 15-LOX while minimizing non-enzymatic side reactions.
-
-
Reaction Termination and Extraction:
-
Quench the reaction by acidifying the mixture to pH 3.5-4.0 with glacial acetic acid. This denatures the enzyme and protonates the carboxylic acid for efficient extraction.
-
Transfer the mixture to a separatory funnel and extract the lipids twice with equal volumes of cold diethyl ether.
-
Pool the organic layers and wash with a saturated NaCl solution to remove residual buffer salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the sample above 30°C to prevent degradation of the hydroperoxide.
-
Synthesis Workflow Diagram
Caption: Enzymatic synthesis workflow for 15-HpEDE production.
Purification Protocol: Reversed-Phase HPLC
Purification is essential to isolate 15-HpEDE from unreacted substrate and potential side products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.[8][9]
HPLC System and Conditions
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 70% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 234 nm |
| Injection Volume | 20-100 µL |
Rationale for UV Detection: The conjugated diene system created during the lipoxygenase reaction exhibits a strong characteristic UV absorbance maximum (λmax) around 234 nm, making it an ideal wavelength for monitoring product formation and purification.[1]
Purification Procedure
-
Sample Preparation: Redissolve the crude lipid extract in a small volume (e.g., 500 µL) of the initial mobile phase mixture (70:30 Acetonitrile:Water).
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the fractions corresponding to the major peak that elutes, which is monitored at 234 nm. 15-HpEDE is expected to elute after the more polar impurities and before the less polar unreacted substrate.
-
Post-Purification: Pool the pure fractions and immediately remove the solvent using a rotary evaporator or under a stream of nitrogen. Store the purified lipid under an inert atmosphere (argon or nitrogen) at -80°C.
Purification Workflow Diagram
Caption: RP-HPLC purification workflow for isolating 15-HpEDE.
Product Characterization and Validation
Confirming the identity and purity of the final product is a critical self-validating step.
| Analysis Method | Expected Result | Purpose |
| UV Spectroscopy | λmax ≈ 234 nm | Confirms conjugated diene structure |
| LC-MS (ESI-) | [M-H]⁻ ion at m/z 339.5 | Confirms molecular weight (C₂₀H₃₆O₄ = 340.5) |
| Analytical HPLC | Single major peak (>95% purity) | Assesses purity |
| Chiral HPLC | Co-elution with (S)-standard | Confirms stereochemistry |
Biological Context: The 15-Lipoxygenase Pathway
15-HpEDE is an intermediate in a larger metabolic cascade. It can be further metabolized by cellular peroxidases (e.g., glutathione peroxidase) to its corresponding stable alcohol, 15-HEDE. This conversion is a critical control point, as the hydroperoxy and hydroxy forms can have distinct or even opposing biological effects, particularly in the regulation of inflammation and angiogenesis.[7][10] The availability of pure 15-HpEDE allows researchers to dissect the specific roles of this transient but potentially powerful signaling molecule.
Caption: Simplified metabolic pathway of 15-HpEDE formation and conversion.
References
-
Brash, A. R. (1996). Biosynthesis, metabolization and biological importance of the primary 15-lipoxygenase metabolites 15-hydro(pero)XY-5Z,8Z,11Z,13E-eicosatetraenoic acid and 13-hydro(pero)XY-9Z,11E-octadecadienoic acid. Progress in Lipid Research, 35(3), 203–226. [Link]
-
Hopkins, R. G., et al. (2013). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry, 288(40), 28833–28845. [Link]
-
The role of 15-lipoxygenase-1- and cyclooxygenase-2-derived lipid mediators in endothelial cell proliferation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rabinovitch-Chable, H., et al. (1992). Purification of lipoxygenase and hydroperoxide dehydrase in flaxseeds: interaction between these enzymatic activities. Biochemical and Biophysical Research Communications, 188(2), 858–864. [Link]
-
Hopkins, N. K., et al. (1984). Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. Biochimica et Biophysica Acta, 802(1), 1–8. [Link]
-
Fahlman, B., et al. (2020). Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process. Biochimica et Biophysica Acta - Molecular and Cell Biology of Lipids, 1865(4), 158611. [Link]
-
Falck, J. R., et al. (2016). (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. Prostaglandins & Other Lipid Mediators, 123, 33–39. [Link]
-
Falck, J. R., et al. (2016). (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. Prostaglandins & Other Lipid Mediators, 123, 33–39. [Link]
-
Vassilopoulos, A., et al. (2021). Investigating the Catalytic Site of Human 15-Lipoxygenase-1 via Marine Natural Products. Chemistry – A European Journal, 27(64), 16039-16047. [Link]
-
Jameson, J. B., et al. (2018). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. Journal of Medicinal Chemistry, 61(17), 7863–7876. [Link]
-
Anish, R., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(8), 839–847. [Link]
-
Human Metabolome Database. (n.d.). 15-Hydroperoxyeicosa-8Z,11Z,13E-trienoate (HMDB0060106). Retrieved January 14, 2026, from [Link]
-
Kim, H. Y., & Karanian, J. W. (1988). Transformation of 15-hydroperoxyeicosapentaenoic acid to lipoxin A5 and B5, mono- and dihydroxyeicosapentaenoic acids by porcine leukocytes. Prostaglandins, 35(5), 721–735. [Link]
-
Cambridge Bioscience. (n.d.). 15(S)-HpEDE. Retrieved January 14, 2026, from [Link]
-
Sekiya, J., et al. (1990). Transformation of 15-hydroperoxide of Eicosapentaenoic Acid to Lipoxins and Trihydroxyeicosatetraenoic Acids by 5-lipoxygenase Partially Purified From Potato Tubers. Eicosanoids, 3(2), 99–104. [Link]
-
PubChem. (n.d.). 15-Hede. Retrieved January 14, 2026, from [Link]
-
Shureiqi, I., et al. (2003). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. Proceedings of the National Academy of Sciences, 100(17), 9968–9973. [Link]
-
PubChem. (n.d.). 15-Hepe. Retrieved January 14, 2026, from [Link]
-
Gröger, H., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts, 11(9), 1119. [Link]
-
PubChem. (n.d.). (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid. Retrieved January 14, 2026, from [Link]
-
Kim, B. J., et al. (2014). Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase. Journal of Microbiology and Biotechnology, 24(3), 359–362. [Link]
-
Chemo-Enzymatic Synthesis of 13-S-Hydroxyoctadecadienoic Acid (13-S-HODE). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Gröger, H., et al. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. SciSpace. [Link]
-
CEM Corporation. (n.d.). Purification & Isolation. Retrieved January 14, 2026, from [Link]
-
Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. Application to the Chemoenzymatic Synthesis of (+)-Coriolic Acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15(S)-HpEDE - Cayman Chemical [bioscience.co.uk]
- 3. iris.unina.it [iris.unina.it]
- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification & Isolation [cem.com]
- 9. bachem.com [bachem.com]
- 10. Biosynthesis, metabolization and biological importance of the primary 15-lipoxygenase metabolites 15-hydro(pero)XY-5Z,8Z,11Z,13E-eicosatetraenoic acid and 13-hydro(pero)XY-9Z,11E-octadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
quantification of 15-HPETE in cell culture using LC-MS/MS
Application Note & Protocol
Topic: Quantification of 15-HPETE in Cell Culture Supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals in cell biology, pharmacology, and analytical chemistry.
Abstract
This document provides a comprehensive guide for the quantification of 15-hydroperoxyeicosatetraenoic acid (15-HPETE), a critical lipid mediator, from cell culture supernatants. Given the inherent instability of 15-HPETE, this protocol focuses on the robust and widely accepted strategy of quantifying its stable reduction product, 15-hydroxyeicosatetraenoic acid (15-HETE), using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We detail every critical step, from cell culture and sample collection to solid-phase extraction (SPE) and final data analysis, providing field-proven insights into the causality behind each procedural choice to ensure accuracy and reproducibility.
Introduction: The Significance of 15-HPETE
Arachidonic acid (AA) is a central polyunsaturated fatty acid in cellular signaling, serving as the precursor to a vast family of bioactive lipids known as eicosanoids. One of the primary metabolic pathways for AA is initiated by lipoxygenase (LOX) enzymes. Specifically, 15-lipoxygenase (15-LOX) catalyzes the insertion of molecular oxygen into AA to produce 15(S)-hydroperoxyeicosatetraenoic acid (15S-HPETE)[1][2].
15-HPETE is a pivotal, yet transient, intermediate. In the cellular environment, it is rapidly reduced by peroxidases to its more stable alcohol derivative, 15(S)-hydroxyeicosatetraenoic acid (15S-HETE)[1][3]. Both 15-HPETE and 15-HETE are not merely byproducts; they are key signaling molecules involved in a spectrum of physiological and pathological processes, including the regulation of inflammation, cell growth, and vascular tone[4]. Furthermore, 15-HETE is the precursor to lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation[1][4].
The accurate quantification of 15-HPETE/HETE is therefore essential for understanding the biochemical activity of the 15-LOX pathway in various disease models. However, the hydroperoxide moiety makes 15-HPETE highly unstable, posing a significant analytical challenge[1]. Consequently, a common and reliable strategy is to measure 15-HETE as a stable surrogate marker of 15-LOX pathway activation. LC-MS/MS offers unparalleled sensitivity and specificity for this task, enabling precise quantification even at low physiological concentrations.
The 15-Lipoxygenase Signaling Pathway
The enzymatic cascade beginning with arachidonic acid is foundational to understanding the measurements described herein. The diagram below illustrates this critical pathway.
Caption: Simplified 15-LOX signaling pathway from Arachidonic Acid.
Method Overview and Experimental Design
This protocol employs a systematic workflow designed to ensure the integrity of the analyte from the biological matrix to the detector. The core principle is to extract 15-HETE and a co-added internal standard from the cell culture supernatant, concentrate the sample, and perform quantification using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The entire process is visualized in the following workflow diagram, providing a high-level overview of the sequential steps.
Caption: Overall experimental workflow for 15-HETE quantification.
Detailed Protocols
Materials and Reagents
-
Standards: 15(S)-HETE (Cayman Chemical #34700 or equivalent), 15(S)-HETE-d8 (Cayman Chemical #334700 or equivalent).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate, and Formic Acid.
-
Reagents: Hydrochloric Acid (2M), Indomethacin (or other cyclooxygenase inhibitor).
-
SPE Cartridges: C18 reverse-phase SPE cartridges (e.g., Waters Sep-Pak C18, 100 mg).
-
Equipment: Centrifuge, nitrogen evaporator or centrifugal vacuum evaporator (SpeedVac™), LC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S micro).
Part A: Cell Culture and Sample Collection
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow according to standard cell culture protocols.
-
Serum Starvation (Optional): Depending on the experimental design, cells may be serum-starved to reduce background levels of lipids present in fetal bovine serum (FBS).
-
Stimulation: Treat cells with the desired stimulus (e.g., calcium ionophore, cytokines, or exogenous arachidonic acid) to induce the 15-LOX pathway.
-
Inhibitor Addition: To prevent ex-vivo eicosanoid formation during sample handling, it is advisable to add a cyclooxygenase inhibitor like indomethacin (10-15 µM) immediately upon collection[5].
-
Collection: Collect the cell culture supernatant into a clean polypropylene tube.
-
Clarification: Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to pellet any cells and debris. Carefully transfer the clarified supernatant to a new tube. Samples can be stored at -80°C if not processed immediately.
Part B: Solid-Phase Extraction (SPE)
This step is critical for removing salts, proteins, and other interfering substances from the supernatant while concentrating the lipid analytes[6][7].
-
Internal Standard Spiking: Add the deuterated internal standard (15-HETE-d8) to each sample to a final concentration of ~1-5 ng/mL. The use of a stable isotope-labeled internal standard is paramount as it corrects for analyte loss during sample preparation and variations in instrument response, ensuring accurate quantification[1].
-
Sample Acidification: Acidify the supernatant to a pH of approximately 3.5 using 2M HCl[1][5].
-
Causality: This step is essential. 15-HETE is a carboxylic acid. At a neutral pH, the carboxyl group is deprotonated (COO-), making the molecule polar and poorly retained on the nonpolar C18 stationary phase. Acidification protonates the carboxyl group (COOH), increasing its hydrophobicity and ensuring strong retention on the SPE cartridge[1][8].
-
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Slowly load the acidified supernatant onto the conditioned C18 cartridge. A flow rate of ~0.5-1 mL/minute is recommended[5].
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts.
-
Wash the cartridge with 5 mL of 15% ethanol in water to remove more polar, interfering lipids[5].
-
-
Elution: Elute the retained analytes (15-HETE and 15-HETE-d8) with 5 mL of ethyl acetate or methyl formate into a clean collection tube[1][5].
-
Drying and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol/Water with 0.1% formic acid) for LC-MS/MS analysis[1]. Vortex thoroughly.
-
Part C: LC-MS/MS Analysis
The reconstituted sample is now ready for injection. Analysis is performed using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) and MRM mode.
| LC Parameters | Recommended Setting |
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5-10 µL |
| Column Temp. | 40 °C |
| MS Parameters | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.0 kV |
| Source Temp. | ~150 °C |
| Desolvation Temp. | ~450 °C |
The MRM transitions are specific precursor-to-product ion pairs that are monitored to ensure highly selective detection.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| 15-HETE | 319.2 | 175.1 | [M-H]⁻ precursor. Product ion corresponds to a characteristic fragment.[1] |
| 15-HETE-d8 (IS) | 327.2 | 182.1 | Deuterated Internal Standard for quantification.[1] |
| 15-HPETE (Optional) | 335.2 | 113.0 | [M-H]⁻ precursor. Direct measurement is challenging due to instability.[9] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 15-HETE (e.g., 0.1 to 100 ng/mL) and a fixed concentration of the internal standard (15-HETE-d8).
-
Data Processing: Integrate the peak areas for the 15-HETE and 15-HETE-d8 MRM transitions in both the standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS).
-
Linear Regression: Plot the peak area ratio against the known concentration of the 15-HETE standards. Perform a linear regression (y = mx + c) with a 1/x or 1/x² weighting. The curve should have an R² value > 0.99 for good linearity.
-
Quantification: Use the regression equation to calculate the concentration of 15-HETE in the unknown samples based on their measured peak area ratios. Remember to account for the initial volume of supernatant used and the final reconstitution volume to report the final concentration in the original sample.
| Example Calibration Data | |||
| Concentration (ng/mL) | 15-HETE Area | 15-HETE-d8 Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 155,000 | 0.0098 |
| 0.5 | 7,850 | 158,200 | 0.0496 |
| 2.0 | 30,100 | 151,500 | 0.1987 |
| 10.0 | 155,600 | 153,000 | 1.0170 |
| 50.0 | 798,000 | 156,100 | 5.1121 |
| 100.0 | 1,580,000 | 154,500 | 10.2265 |
Method Performance
The described LC-MS/MS method provides excellent sensitivity and a wide dynamic range for the analysis of 15-HETE.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 3 ng/mL | [1] |
| Recovery after SPE | 75 - 100% | [1] |
| Linearity (R²) | > 0.99 | - |
Conclusion
This application note provides a robust, field-tested protocol for the quantification of 15-LOX activity in cell culture systems by measuring 15-HETE via LC-MS/MS. By combining an optimized solid-phase extraction procedure with the specificity of tandem mass spectrometry and the use of a stable isotope-labeled internal standard, this method delivers accurate and reproducible results. This analytical tool is invaluable for researchers investigating the role of the 15-LOX pathway in health and disease.
References
-
15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]
-
Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. [Link]
-
Functional and pathological roles of the 12- and 15-lipoxygenases. PubMed Central (PMC), National Institutes of Health. [Link]
-
15-Hpete | C20H32O4. PubChem, National Institutes of Health. [Link]
-
Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PubMed, National Institutes of Health. [Link]
-
Extraction and purification of arachidonic acid metabolites from cell cultures. R Discovery. [Link]
-
Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PubMed, National Institutes of Health. [Link]
-
Liquid chromatography/mass spectrometry analysis of bifunctional electrophiles and DNA adducts from vitamin C mediated decomposition of 15-hydroperoxyeicosatetraenoic acid. PubMed, National Institutes of Health. [Link]
-
Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Eicosanoid extraction from cell culture media. Bio-protocol. [Link]
-
Liquid chromatography tandem mass spectrometry analysis of arachidonic and eicosapentanoic acid metabolites by using experimental design. CORE. [Link]
-
A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. PubMed Central (PMC), National Institutes of Health. [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. PubMed Central (PMC), National Institutes of Health. [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. [Link]
-
LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and... ResearchGate. [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. PubMed Central (PMC), National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]
-
Mass Spectrometry Fragmentation Patterns. HSC Chemistry, Science Ready. [Link]
-
MS/MS fragmentation. Fiehn Lab, UC Davis. [Link]
-
Analyse fragmentation patterns in mass spectra to find structure. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. caymanchem.com [caymanchem.com]
- 7. news-medical.net [news-medical.net]
- 8. aocs.org [aocs.org]
- 9. lipidmaps.org [lipidmaps.org]
Application Note: High-Performance Liquid Chromatography for the Isomeric Separation of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE)
Introduction: The Biological Dichotomy of 15-HPETE Isomers
15-Hydroperoxyeicosatetraenoic acid (15-HPETE) is a pivotal bioactive lipid mediator derived from the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX) enzymes.[1][2] This hydroperoxide exists as two primary stereoisomers, 15(S)-HPETE and 15(R)-HPETE, which differ only in the spatial orientation of the hydroperoxy group at the 15th carbon.[3] This subtle structural difference translates into a profound functional divergence. For instance, 15(S)-HPETE is known to be a precursor to anti-inflammatory lipoxins and exhibits angiostatic (inhibits new blood vessel formation) properties.[4][5] Conversely, the metabolic pathways and biological activities of 15(R)-HPETE can differ significantly, contributing to distinct cellular signaling events.[3]
Given their often opposing biological roles, the ability to accurately separate and quantify individual 15-HPETE isomers is not merely an analytical exercise; it is a prerequisite for understanding their specific contributions to health and disease states such as inflammation, cancer, and cardiovascular conditions.[4][6] This application note provides a robust and detailed protocol for the separation of 15-HPETE isomers using High-Performance Liquid Chromatography (HPLC), focusing on chiral chromatography techniques.
Principle of Chromatographic Separation
The separation of 15-HPETE isomers presents two main analytical challenges: resolving the 15(S) and 15(R) enantiomers and separating 15-HPETE from its more stable reduced form, 15-HETE, and other related lipids.
Chiral Chromatography for Enantiomer Resolution
Enantiomers, such as 15(S)-HPETE and 15(R)-HPETE, possess identical physical properties (e.g., mass, boiling point) and cannot be separated by conventional chromatographic techniques. Chiral chromatography is the definitive solution.[7] This method employs a Chiral Stationary Phase (CSP) that creates a stereospecific environment within the column. The enantiomers interact differentially with the CSP, forming transient diastereomeric complexes with varying stability. This difference in interaction strength leads to different retention times, enabling their separation.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for this class of compounds.[8][9]
Normal-Phase vs. Reversed-Phase HPLC
-
Normal-Phase (NP) HPLC: This technique utilizes a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[10][11] NP-HPLC is exceptionally well-suited for separating lipophilic, non-polar compounds and isomers that are poorly resolved in aqueous systems.[12] It is the preferred method for resolving HPETE and HETE isomers.[13]
-
Reversed-Phase (RP) HPLC: This is the most common HPLC mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water, acetonitrile, methanol).[14] While excellent for general lipid profiling, achieving baseline separation of closely related geometric or positional isomers of fatty acids can be challenging without specialized columns.[15][16]
This guide will focus on a Normal-Phase Chiral HPLC method for the primary goal of isomer separation.
Workflow for 15-HPETE Isomer Analysis
The overall process involves careful sample preparation to extract lipids and preserve the unstable hydroperoxide group, followed by chromatographic separation and detection.
Caption: Overall experimental workflow for 15-HPETE isomer analysis.
Materials and Methods
Equipment and Consumables
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler with cooling, Column oven |
| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Chiral HPLC Column | Example: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column |
| Solid-Phase Extraction | C18 or similar reversed-phase SPE cartridges (e.g., 100 mg, 3 mL) |
| Evaporation System | Nitrogen evaporation system or centrifugal vacuum concentrator |
| Glassware | Silanized amber glass vials and tubes to minimize analyte loss |
| Syringe Filters | 0.22 µm PTFE filters for solvent and sample filtration |
Reagents and Standards
| Reagent | Grade |
| Hexane | HPLC or Optima Grade |
| Isopropanol (IPA) | HPLC or Optima Grade |
| Acetic Acid (Glacial) | ACS Grade or higher |
| Ethanol | 200 Proof, ACS Grade |
| Methanol | HPLC or Optima Grade |
| Acetonitrile (ACN) | HPLC or Optima Grade |
| Water | LC-MS Grade |
| Nitrogen Gas | High Purity (99.99%) |
| 15(S)-HPETE Standard | >95% Purity (Store at -80°C)[1] |
| 15(R)-HPETE Standard | >95% Purity (Store at -80°C) |
| Racemic 15-HPETE Mix | For initial method development |
Critical Note on Stability: 15-HPETE is highly unstable and prone to reduction to 15-HETE or degradation. All sample preparation steps should be performed rapidly on ice and away from direct light. Store standards and extracted samples at -80°C under an inert atmosphere (e.g., argon or nitrogen) and use promptly after preparation.[1]
Detailed Experimental Protocol
Protocol 1: Lipid Extraction and SPE Cleanup
This protocol is designed to efficiently extract total lipids from a biological matrix and then isolate the hydroperoxy fatty acid fraction.
-
Homogenization: Homogenize the tissue sample or cell pellet in a cold chloroform:methanol (2:1, v/v) solution. For liquid samples like plasma, add the solvent mixture directly. Use solvent volumes at least 20 times the sample volume.[17]
-
Phase Separation: After vigorous mixing, add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to clarify the layers.[17]
-
Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the total lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol, followed by 3 mL of LC-MS grade water.
-
Sample Loading: Reconstitute the dried lipid extract in 500 µL of methanol:water (1:1, v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of hexane to remove highly polar and non-polar interferences, respectively.
-
Elution: Elute the 15-HPETE and other eicosanoids with 2 mL of methanol or methyl formate.
-
Final Evaporation: Dry the eluted fraction completely under nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (Hexane:Isopropanol) for HPLC injection.
Protocol 2: Chiral Normal-Phase HPLC Separation
This method provides the baseline separation of 15(S)-HPETE and 15(R)-HPETE.
-
Column Installation and Equilibration: Install the chiral column (e.g., Chiralpak AD-H) into the HPLC system. Equilibrate the column with the mobile phase for at least 30-60 minutes at the designated flow rate until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Hexane:Isopropanol:Acetic Acid (1000:15:1, v/v/v) .[13] Filter the mobile phase through a 0.22 µm PTFE filter before use.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
UV Detection: Monitor at 236 nm, the characteristic maximum absorbance (λmax) for the conjugated diene system in HPETEs.[1]
-
Run Time: 30 minutes or until all peaks of interest have eluted.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject individual standards of 15(S)-HPETE and 15(R)-HPETE to determine their respective retention times.
-
Inject the racemic mixture to confirm baseline separation.
-
Inject the prepared biological samples.
-
Data Analysis and Expected Results
Under the specified conditions, you should achieve baseline separation of the 15-HPETE isomers. The more stable 15-HETE, if present, will typically elute earlier than the corresponding HPETE. Peak identity is confirmed by matching the retention time with the authentic standards. Quantification is achieved by creating a standard curve from serial dilutions of the standards and integrating the peak area of the analytes in the sample.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 9. Chiral Columns [ymc.eu]
- 10. Normal Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. hawach.com [hawach.com]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Reversed Phase HPLC Columns | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18:1 fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
GC-MS Analysis of 15-HPETE Derivatives: A Comprehensive Protocol for Accurate Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroperoxyeicosatetraenoic acid (15-HPETE) is a pivotal bioactive lipid mediator derived from the arachidonic acid cascade via the 15-lipoxygenase (15-LOX) pathway.[1] Its involvement in inflammatory processes, airway responsiveness, and cell proliferation makes it a significant target in biomedical research and drug development.[2][3] However, the inherent thermal instability and low volatility of 15-HPETE present considerable analytical challenges, particularly for gas chromatography-mass spectrometry (GC-MS).[4][5] This application note provides a robust, field-proven protocol for the analysis of 15-HPETE. The methodology is centered on a validated chemical derivatization strategy: the hydroperoxide moiety is first reduced to a stable hydroxyl group, yielding 15-hydroxyeicosatetraenoic acid (15-HETE), which is subsequently converted into its volatile trimethylsilyl (TMS) derivative for reliable GC-MS quantification.
Introduction: The Analytical Imperative for 15-HPETE
Eicosanoids, such as 15-HPETE, are a class of signaling molecules that regulate a vast array of physiological and pathophysiological processes.[6] 15-HPETE itself is a precursor to other important mediators, including 15-HETE and lipoxins, and has been shown to modulate inflammatory responses and cell death pathways.[1][3] Accurate quantification of 15-HPETE in biological matrices is therefore critical for understanding its role in disease and for evaluating the efficacy of therapeutic interventions targeting the 15-LOX pathway.
Direct analysis of lipid hydroperoxides by GC-MS is generally not feasible due to their thermal decomposition in the hot injector port.[5][7] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative, GC-MS, when coupled with appropriate derivatization, offers exceptional chromatographic resolution and established, reproducible fragmentation patterns for structural confirmation.[8][9] The protocol detailed herein overcomes the inherent instability of 15-HPETE by converting it into a stable, volatile derivative suitable for GC-MS analysis, ensuring both sensitivity and specificity.
Principle of the Method
The analytical strategy involves a multi-step process designed to extract, stabilize, and prepare 15-HPETE for GC-MS analysis. The core principle is the chemical conversion of the target analyte into a form with optimal chromatographic properties.
The workflow is as follows:
-
Lipid Extraction: Isolation of total lipids, including 15-HPETE, from the biological matrix (e.g., plasma, serum, cell culture supernatant) using solid-phase extraction (SPE).[10][11]
-
Chemical Reduction: Selective reduction of the unstable hydroperoxy group (-OOH) of 15-HPETE to a more stable hydroxyl group (-OH), forming 15-HETE. This is a critical stabilization step.[7][12]
-
Purification & Esterification: The resulting 15-HETE is purified and the carboxylic acid group is converted to a methyl ester (FAME).[13][14]
-
Silylation: The hydroxyl group of the 15-HETE methyl ester is converted into a trimethylsilyl (TMS) ether. This derivatization step drastically increases volatility and thermal stability.[7][15][16]
-
GC-MS Quantification: The final derivative, 15-hydroxy-eicosatetraenoic acid methyl ester-TMS ether, is analyzed by GC-MS, where it exhibits excellent chromatographic behavior and produces characteristic mass fragments for confident identification and quantification.
Caption: Experimental workflow for GC-MS analysis of 15-HPETE derivatives.
Experimental Protocols
-
Solvents: Methanol, Hexane, Ethyl Acetate, Acetonitrile (all HPLC or GC grade)
-
Standards: 15(S)-HPETE, 15(S)-HETE, and a suitable deuterated internal standard (e.g., 15(S)-HETE-d8)
-
Reagents for Extraction & Reduction:
-
2M Hydrochloric Acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
Sodium Borohydride (NaBH₄)
-
Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., 500 mg, 3 mL)
-
-
Reagents for Derivatization:
-
Diazomethane (generated fresh) or Boron Trifluoride in Methanol (BF₃-MeOH, 14%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Causality: The goal is to efficiently extract eicosanoids from a complex biological matrix while minimizing analyte degradation or artificial generation. SPE is highly effective for this purpose.[10][17] Adding an antioxidant like BHT is crucial to prevent non-enzymatic peroxidation during sample handling.[10]
-
Sample Collection: Collect biological samples (e.g., 1 mL plasma) and immediately add BHT to a final concentration of 0.005% to inhibit ex-vivo oxidation.
-
Internal Standard: Spike the sample with the internal standard (e.g., 15(S)-HETE-d8) to account for analyte loss during extraction and derivatization.
-
Acidification: Acidify the sample to pH ~3.5 with 2M HCl.[18] This ensures that the carboxylic acid group of the eicosanoids is protonated, allowing for efficient retention on the C18 reverse-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and finally 10 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of water followed by 10 mL of hexane. This removes highly polar and non-polar interferences, respectively, while retaining the eicosanoids.
-
Elution: Elute the eicosanoid fraction with 10 mL of ethyl acetate into a clean glass tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
Causality: This two-stage process first stabilizes the molecule via reduction and then modifies it for GC analysis. The hydroperoxide is reduced to the more stable alcohol.[7] The subsequent esterification and silylation steps replace polar, active hydrogens with non-polar groups, which reduces intermolecular hydrogen bonding, lowers the boiling point, and increases thermal stability.[16]
-
Reduction of Hydroperoxide:
-
Reconstitute the dried lipid extract in 500 µL of methanol.
-
Add a fresh solution of sodium borohydride (NaBH₄) in methanol (10 mg/mL) dropwise until the reaction ceases (approx. 100 µL).
-
Allow the reaction to proceed for 30 minutes at room temperature. This step reduces all 15-HPETE to 15-HETE.[13]
-
Quench the reaction by adding a few drops of acetic acid and evaporate to dryness under nitrogen.
-
-
Methyl Ester Formation (Esterification):
-
Method A (Diazomethane): Reconstitute the dried sample in 100 µL of methanol. Add freshly prepared ethereal diazomethane dropwise until a persistent yellow color is observed. Allow to react for 10 minutes. Caution: Diazomethane is toxic and explosive.
-
Method B (BF₃-Methanol): Add 200 µL of 14% BF₃-Methanol to the dried sample.[14] Cap the vial tightly and heat at 60°C for 10 minutes. Cool, add 1 mL of water, and extract the resulting fatty acid methyl esters (FAMEs) with 1 mL of hexane. Collect the hexane layer.
-
Evaporate the solvent to dryness under nitrogen.
-
-
TMS Ether Formation (Silylation):
Causality: The GC parameters are chosen to provide good chromatographic separation of the derivatized 15-HETE from other fatty acids and matrix components. The MS is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.[19]
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 10 min at 280°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Data Interpretation and Expected Results
The derivatized analyte is the methyl ester, TMS ether of 15-HETE. Its molecular weight is 420.7 g/mol . The EI mass spectrum is characterized by specific fragment ions that arise from predictable cleavage patterns.
Key Fragmentation Pathways:
-
α-Cleavage: The most diagnostic fragmentation for TMS-derivatized hydroxy fatty acids is cleavage of the C-C bond alpha to the carbon bearing the -OTMS group.[4][20] For 15-HETE, this results in two primary fragment ions.
-
Loss of Methyl Group: A neutral loss of a methyl radical (•CH₃, 15 Da) from one of the silicon atoms is a common feature, producing a stable [M-15]⁺ ion.[7][21]
Caption: Key fragmentation pathways for derivatized 15-HETE in EI-MS.
Table 1: Expected GC-MS Data for Derivatized 15-HETE
| Parameter | Expected Value | Description |
| Analyte | 15-HETE-Me-TMS | Methyl ester, trimethylsilyl ether of 15-HETE |
| Molecular Ion [M]⁺• | m/z 420 | Typically low abundance in EI spectra |
| [M-15]⁺ Ion | m/z 405 | Loss of a methyl group from the TMS moiety |
| Diagnostic Ion 1 | m/z 173 | α-cleavage, fragment containing the C16-C20 chain |
| Diagnostic Ion 2 | m/z 335 | α-cleavage, fragment containing the ester and C1-C15 chain |
| TMS Ion | m/z 73 | Characteristic ion for the trimethylsilyl group |
| Estimated Retention Time | ~20-22 min | Dependent on specific GC conditions |
For quantitative analysis using SIM mode, monitoring the characteristic ions (e.g., m/z 173, 335, and 405) will provide the highest sensitivity and specificity.[12] A calibration curve should be constructed using the authentic standard, and all results should be normalized to the recovery of the internal standard.
References
-
Schlitter, A., et al. (2021). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. PubMed. Available at: [Link]
-
Gouveia-Figueira, S., & Nording, M. (2015). Quantification of eicosanoids and their metabolites in biological matrices: a review. PMC. Available at: [Link]
-
Tsikas, D. (2025). Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. PubMed. Available at: [Link]
-
Tsikas, D., & Zoerner, A. A. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. PubMed. Available at: [Link]
-
Kortz, L., et al. (2017). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. PMC. Available at: [Link]
-
Metware Biotechnology. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism. Metware Biotechnology. Available at: [Link]
-
Mylonas, C., & Kouretas, D. (1999). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. MDPI. Available at: [Link]
-
Miyashita, S., et al. (2022). Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. MDPI. Available at: [Link]
-
Hammann, S., et al. (2024). Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. WUR eDepot. Available at: [Link]
-
Tsikas, D. (2025). Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. ResearchGate. Available at: [Link]
-
Herath, H. M. T. B., & Armugam, A. (2025). Mass Spectrometry of Underivatized 15-Hydroxyeicosatetraenoic Acid and 15-Hydroxyeicosapentaenoic Acid. ResearchGate. Available at: [Link]
-
Rontani, J.-F., & Charrière, B. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. National Institutes of Health. Available at: [Link]
-
Fenske, J. D., et al. (2001). Gas chromatography of trimethylsilyl derivatives of alpha-methoxyalkyl hydroperoxides formed in alkene-O3 reactions. PubMed. Available at: [Link]
-
Ito, J., et al. (2019). Structural Analysis of Lipid Hydroperoxides Using Mass Spectrometry with Alkali Metals. ResearchGate. Available at: [Link]
-
Tsikas, D., & Zoerner, A. A. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. ResearchGate. Available at: [Link]
-
Tu, Y., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library. Available at: [Link]
-
Strife, R. J., & Murphy, R. C. (1984). Gas chromatography-mass spectrometry of monohydroxyeicosatetraenoic acids as their methyl esters trimethylsilyl, allyldimethylsilyl and tert.-butyldimethylsilyl ethers. PubMed. Available at: [Link]
-
Van Kuijk, F. J., et al. (1987). Gas chromatography-mass spectrometry method for determination of phospholipid peroxides; I. Transesterification to form methyl esters. PubMed. Available at: [Link]
-
University of Arizona. Interpretation of mass spectra. University of Arizona. Available at: [Link]
-
Guido, D. M., et al. (1993). Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Edin, M. L., et al. (2018). LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and sEH−/− mice. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. 15-Hpete. PubChem. Available at: [Link]
-
Al-Maswary, A. A., et al. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. ResearchGate. Available at: [Link]
-
Richardson, R. L., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Doneanu, A. (2018). Interpretation of Mass Spectra. SciSpace. Available at: [Link]
-
Richardson, R. L., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link]
-
Wecksler, A. T., et al. (2000). Suicidal Inactivation of the Rabbit 15-lipoxygenase by 15S-HpETE Is Paralleled by Covalent Modification of Active Site Peptides. PubMed. Available at: [Link]
-
Chromatography and Separations. (2025). What Is Derivatization In Gas Chromatography?. YouTube. Available at: [Link]
-
Regert, M., et al. (2008). Reconstructed GC-MS chromatogram of the silylated total lipid extract.... ResearchGate. Available at: [Link]
-
Al-Maswary, A. A., et al. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. MDPI. Available at: [Link]
-
Costello, J., et al. (1996). The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits. British Journal of Pharmacology. Available at: [Link]
-
Byun, J., et al. (1997). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of.... ResearchGate. Available at: [Link]
-
Various Authors. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Available at: [Link]
-
Lehmann, C., et al. (2007). 15-Hydroxyeicosatetraenoic Acid Is a Preferential Peroxisome Proliferator-Activated Receptor / Agonist. ResearchGate. Available at: [Link]
-
Dobrian, A. D., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2024). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Reddy, A. T., et al. (2009). Effects of (15S)-hydroperoxyeicosatetraenoic acid and (15S)-hydroxyeicosatetraenoic acid on the acute- lymphoblastic-leukaemia cell line Jurkat: activation of the Fas-mediated death pathway. PubMed. Available at: [Link]
Sources
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (15S)-hydroperoxyeicosatetraenoic acid and (15S)-hydroxyeicosatetraenoic acid on the acute- lymphoblastic-leukaemia cell line Jurkat: activation of the Fas-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 12. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometry method for determination of phospholipid peroxides; I. Transesterification to form methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
- 19. uni-saarland.de [uni-saarland.de]
- 20. Gas chromatography-mass spectrometry of monohydroxyeicosatetraenoic acids as their methyl esters trimethylsilyl, allyldimethylsilyl and tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: A Researcher's Guide to 15-HPETE Treatment of Macrophages
Introduction: The Delicate Balance of Inflammation and the Role of 15-HPETE
Macrophages are central players in the immune system, acting as sentinels that can either promote inflammation to fight pathogens or resolve it to facilitate tissue healing. Their functional state, or polarization, is tightly regulated by a complex network of signaling molecules. Among these are the eicosanoids, a family of lipid mediators derived from the oxygenation of arachidonic acid.
One such eicosanoid is 15-hydroperoxyeicosatetraenoic acid (15-HPETE). It is a primary and highly reactive product of the 15-lipoxygenase (15-LOX) enzyme pathway.[1][2] In cellular systems, 15-HPETE is an unstable intermediate, rapidly converted to its more stable alcohol derivative, 15-hydroxyeicosatetraenoic acid (15-HETE), or further metabolized into specialized pro-resolving mediators like lipoxins.[1][3] Despite its transient nature, 15-HPETE exhibits potent biological activities, notably its ability to modulate inflammatory responses. Research has shown that 15-HPETE can significantly depress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated with bacterial lipopolysaccharide (LPS).[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments involving the treatment of macrophages with 15-HPETE. We will delve into the critical handling requirements for this unstable lipid, provide detailed protocols for various macrophage models, and outline key functional assays to measure its impact.
Biological Context: The 15-Lipoxygenase Signaling Pathway
The biological activity of 15-HPETE is best understood within the context of the arachidonic acid cascade. The enzyme 15-lipoxygenase-1 (15-LOX-1) catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-HpETE.[3] This hydroperoxide is a critical branching point. It can be reduced by cellular peroxidases, such as glutathione peroxidase, to form 15(S)-HETE, which has its own distinct biological activities, including pro-angiogenic effects.[2][6] Alternatively, 15-HPETE can be further processed by other enzymes, like 5-LOX, to generate lipoxins, which are potent anti-inflammatory and pro-resolving molecules.[1]
Studies suggest that 15-HPETE exerts its anti-inflammatory effects by intervening in the early stages of pro-inflammatory signaling. For instance, it has been shown to reduce the LPS-induced translocation of Protein Kinase C (PKC) isozymes, a crucial step in the signaling cascade that leads to the production of TNF-α.[4][5]
Figure 1: Simplified signaling pathway of 15-HPETE's modulatory role in macrophages.
Critical Considerations & Best Practices
Handling and Stability of 15-HPETE
15-HPETE is a hydroperoxide and is inherently unstable. It is highly susceptible to reduction, auto-oxidation, and degradation by light and heat. Failure to handle it correctly will lead to inconsistent and non-reproducible results, as the compound may have degraded to 15-HETE or other products.
-
Storage: Store 15-HPETE under an inert gas (argon or nitrogen) at -80°C in a light-protected vial.
-
Solvent: It is typically supplied in a solvent like ethanol. Evaporate the shipping solvent under a gentle stream of inert gas before reconstituting for your stock solution.
-
Stock Solution: Reconstitute in deoxygenated ethanol or another suitable organic solvent. Prepare small aliquots to minimize freeze-thaw cycles.
-
Working Solution: Prepare working solutions fresh for each experiment. Dilute the stock solution into ice-cold, serum-free culture medium immediately before adding to cells. The final concentration of the organic solvent in the culture should be minimal (<0.1%) and consistent across all treatments, including the vehicle control.
Choosing a Macrophage Model
The choice of macrophage model is critical and depends on the experimental goals, balancing physiological relevance with reproducibility.
| Model Type | Examples | Pros | Cons |
| Primary Macrophages | Mouse Bone Marrow-Derived Macrophages (BMDMs)[7][8], Human Monocyte-Derived Macrophages (MDMs)[9][10] | High physiological relevance; represent a true primary cell response. | Donor-to-donor variability; more complex and labor-intensive to isolate and differentiate.[10] |
| Immortalized Mouse Line | RAW 264.7[11][12] | Highly reproducible; easy to culture and transfect; robust pro-inflammatory response.[12] | Mouse origin; transformed cell line; may have genetic drift and differ from primary cells.[10][12] |
| Differentiated Human Line | THP-1 (differentiated with PMA)[13][14] | Human origin; provides a reproducible model for human macrophages. | Requires differentiation step; PMA-differentiated cells may not fully mimic all aspects of primary MDMs.[13] |
Experimental Workflow Overview
The overall process involves selecting and preparing the macrophage model, carefully preparing and administering the 15-HPETE treatment alongside appropriate controls, incubating for a defined period, and finally, harvesting samples to assess macrophage function through various assays.
Figure 2: General experimental workflow for 15-HPETE treatment of macrophages.
Detailed Experimental Protocols
Protocol 1: Preparation of 15-HPETE Working Solutions
Causality: The extreme instability of 15-HPETE necessitates meticulous preparation to ensure the administered dose is accurate and the observed effects are attributable to the hydroperoxide, not its degradation products.
-
Prepare Stock Solution: If 15-HPETE is in a solvent, evaporate it under a gentle stream of nitrogen. Reconstitute the lipid in deoxygenated ethanol to a high concentration (e.g., 1-5 mM). Rationale: Ethanol is a common solvent for lipids and can be safely diluted in culture media to non-toxic levels.
-
Aliquot and Store: Immediately aliquot the stock solution into small volumes in amber glass vials, overlay with nitrogen or argon, seal tightly, and store at -80°C.
-
Prepare Working Solution (Day of Experiment): a. Thaw one aliquot of the stock solution on ice, protected from light. b. Perform a serial dilution in ice-cold, serum-free culture medium to achieve the final desired concentrations (e.g., 1-10 µM). Vortex gently between dilutions. Rationale: Serum contains proteins that can bind to lipids and peroxidases that can degrade 15-HPETE, so serum-free medium is used for the dilution step. c. Use the working solution within 15-20 minutes of preparation.
Protocol 2: Macrophage Culture and Preparation
Option A: Culturing RAW 264.7 Cells Reference:[11][15]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Propagation: Culture cells in T75 flasks at 37°C, 5% CO₂. Do not allow cells to exceed 80% confluency to prevent activation and genetic drift.[12]
-
Subculture: Gently scrape the cells from the flask surface. Avoid using trypsin if possible, as it can alter surface receptors. Split cells at a 1:4 to 1:6 ratio every 2-3 days.[12]
-
Seeding for Experiments: Scrape and count cells. Seed into 24- or 48-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
Option B: Differentiation of Mouse Bone Marrow-Derived Macrophages (BMDMs) Reference:[7][8][16]
-
Isolation: Harvest bone marrow from the femurs and tibias of mice under sterile conditions. Lyse red blood cells using ACK lysis buffer.[16]
-
Differentiation Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Differentiation: Culture the bone marrow cells in non-tissue culture treated petri dishes for 7 days. Add fresh differentiation medium on Day 3.[8][16] Rationale: M-CSF is essential for the differentiation and proliferation of bone marrow progenitors into the macrophage lineage.[7]
-
Harvesting and Seeding: After 7 days, the differentiated BMDMs will be adherent. Wash with cold PBS to remove non-adherent cells, then detach using a cell scraper in fresh medium. Count and seed for experiments as described for RAW 264.7 cells. Confirm differentiation by morphology or F4/80 staining.[8]
Protocol 3: Treatment of Macrophages with 15-HPETE
Causality: This protocol is designed to test the modulatory effect of 15-HPETE on an inflammatory response. Therefore, cells are often pre-treated with 15-HPETE before being challenged with a pro-inflammatory stimulus like LPS.
-
Prepare Plates: After overnight adherence, aspirate the old medium from the seeded macrophages and wash once with warm PBS.
-
Pre-treatment: Add medium containing the desired concentrations of 15-HPETE or the vehicle control (medium with the same final concentration of ethanol, e.g., 0.1%). Incubate for 30-60 minutes. Rationale: Pre-treatment allows 15-HPETE to enter the cell and interact with its targets before the inflammatory cascade is initiated.
-
Stimulation: Add the pro-inflammatory stimulus directly to the wells. A common stimulus is LPS (10-100 ng/mL) to activate TLR4 signaling.
-
Controls: The experimental setup should include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the solvent for 15-HPETE (e.g., 0.1% ethanol) + LPS.
-
15-HPETE Alone: Cells treated with the highest concentration of 15-HPETE without LPS.
-
LPS Alone: Cells treated with LPS only.
-
-
Incubation: Incubate the plates for the desired time period at 37°C, 5% CO₂. The incubation time will depend on the endpoint being measured (e.g., 4-6 hours for TNF-α mRNA, 18-24 hours for TNF-α protein secretion).
Protocol 4: Assessing Macrophage Response
4A: Cell Viability Assay Causality: It is crucial to confirm that any observed decrease in function (e.g., cytokine production) is due to the specific inhibitory action of 15-HPETE and not simply because the compound is killing the cells.
-
Method: Use a standard assay such as MTT, MTS, or LDH release assay.
-
Procedure: After the treatment period, perform the assay according to the manufacturer's instructions on a parallel plate or on the supernatant (for LDH) before lysing the cells for other assays.
-
Interpretation: Cell viability should be >90% in all treatment groups compared to the untreated control.
4B: Quantification of TNF-α Production by ELISA Causality: TNF-α is a key pro-inflammatory cytokine produced by macrophages and is a known target of 15-HPETE's inhibitory action.[4][5]
-
Sample Collection: After the incubation period (e.g., 24 hours), centrifuge the plates at 400 x g for 5 minutes to pellet any floating cells.
-
Supernatant Storage: Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA: Use a commercial ELISA kit for mouse or human TNF-α, depending on your cell model. Follow the manufacturer's protocol precisely.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample. Normalize the results to the "LPS Alone" control.
| Expected Outcome Summary | |
| Treatment Group | Expected TNF-α Level |
| Untreated Control | Baseline / Undetectable |
| LPS Alone | High |
| Vehicle + LPS | High (similar to LPS alone) |
| 15-HPETE + LPS | Significantly lower than LPS alone[4] |
4C: Phagocytosis Assay Causality: Phagocytosis is a hallmark function of macrophages.[17][18] Assessing this function provides a broader view of 15-HPETE's impact on macrophage activity.
-
Method: Use fluorescently labeled bioparticles, such as pHrodo™ Zymosan or E. coli particles, which fluoresce brightly only in the acidic environment of the phagosome.[17]
-
Procedure: After treating the cells with 15-HPETE as described in Protocol 3 (a shorter incubation of 1-4 hours may be sufficient), add the fluorescent particles to the cells according to the manufacturer's protocol.
-
Incubation: Incubate for 1-3 hours to allow for phagocytosis.
-
Quantification: Measure the fluorescence intensity using a plate reader or visualize and quantify uptake using fluorescence microscopy or flow cytometry.[9][18]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability | Inconsistent 15-HPETE activity due to degradation. Inconsistent cell numbers. | Prepare 15-HPETE fresh from a new aliquot each time. Ensure accurate and consistent cell seeding. |
| No Effect of 15-HPETE | 15-HPETE has degraded. Concentration is too low. Incubation time is incorrect. | Verify compound integrity. Perform a dose-response experiment (e.g., 0.1 µM to 20 µM). Perform a time-course experiment. |
| High Cell Death | 15-HPETE concentration is too high. Solvent toxicity. | Perform a dose-response and check viability at each concentration. Ensure final solvent concentration is <0.1% and included in all controls. |
| No LPS Response | LPS is inactive. Cells are unresponsive (e.g., high passage number RAW 264.7). | Use a new vial of LPS. Use low-passage cells and test their responsiveness before the main experiment. |
References
-
Reaction Biology. Macrophage Cell-based Assays. [Link]
-
Wikipedia. 15-Hydroxyeicosatetraenoic acid. [Link]
-
Charles River Laboratories. Macrophage Cell Assay. [Link]
-
Springer Nature Experiments. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation. [Link]
-
Huber, J., et al. (1997). Altered responses of human macrophages to lipopolysaccharide by hydroperoxy eicosatetraenoic acid, hydroxy eicosatetraenoic acid, and arachidonic acid. Inhibition of tumor necrosis factor production. Journal of Immunology. [Link]
-
Funk, C. D., & Powell, W. S. (1987). Quantification of 5- and 15-HPETE's by direct chemical ionization mass spectrometry. Free Radical Biology and Medicine. [Link]
-
Maguire, G., et al. (2020). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Journal of Immunological Methods. [Link]
-
Taylor & Francis Online. 15-Hydroxyeicosatetraenoic acid – Knowledge and References. [Link]
-
Wang, T., et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. International Journal of Molecular Sciences. [Link]
-
Bio-protocol. (2021). Murine Monocyte and Macrophage Culture. [Link]
-
Creative Biolabs. Macrophage Characterization Service by Mass Cytometry-Based Phagocytosis Assay. [Link]
-
Ho, C. L., et al. (2015). Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1. Biochemistry. [Link]
-
Weixel, K. M., & Varghese, S. K. (2020). Mouse Bone Marrow Cell Isolation and Macrophage Differentiation. Methods in Molecular Biology. [Link]
-
Bowdish Lab, McMaster University. Macrophage Isolation & Culture (primary cells). [Link]
-
protocols.io. (2024). Cell culture of RAW264.7 cells. [Link]
-
The Journal of Clinical Investigation. (1997). Altered Responses of Human Macrophages to Lipopolysaccharide by Hydroperoxy Eicosatetraenoic Acid. [Link]
-
Bowdish Lab, McMaster University. PROPAGATION & CULTURING OF RAW264.7 CELLS. [Link]
-
Cellomatics Biosciences. Macrophage Based Assays. [Link]
-
Olofsson, K. E., et al. (2016). The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation. PLoS One. [Link]
-
Humes, J. L., et al. (1983). Regulation of macrophage eicosanoid production by hydroperoxy-and hydroxy-eicosatetraenoic acids. Journal of Biological Chemistry. [Link]
-
ResearchGate. (2014). Is the THP-1 cell line different from the RAW264.7 cell line?. [Link]
-
Schain, F., & Miller, M. R. (1986). Ability of 15-hydroxyeicosatrienoic acid (15-OH-20:3) to modulate macrophage arachidonic acid metabolism. Biochimica et Biophysica Acta. [Link]
-
Synbio Technologies. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. [Link]
-
Frontiers in Immunology. (2018). Microbial Phagocytic Receptors and Their Potential Involvement in Cytokine Induction in Macrophages. [Link]
-
Humes, J. L., et al. (1983). Regulation of macrophage eicosanoid production by hydroperoxy-and hydroxy-eicosatetraenoic acids. PubMed. [Link]
-
ResearchGate. Separation of 15-HpETE Me by chiral HPLC. [Link]
-
ResearchGate. SP-HPLC chromatogram showing the separation of 15-LOX metabolites. [Link]
-
Conrad, D. J., et al. (1994). Human alveolar macrophages have 15-lipoxygenase and generate 15(S)-hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid and lipoxins. Journal of Clinical Investigation. [Link]
-
Humes, J. L., et al. (1982). Lipoxygenase Pathways of Macrophages. PubMed. [Link]
-
Journal of Lipid Research. (2006). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. [Link]
-
University of Hyderabad Repository. (2019). Anti-inflammatory Effects of 15-Lipoxygenase Metabolites of α-Linolenic acid: Studies on Signalling Pathways Involved. [Link]
-
MDPI. (2022). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. [Link]
-
Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Altered responses of human macrophages to lipopolysaccharide by hydroperoxy eicosatetraenoic acid, hydroxy eicosatetraenoic acid, and arachidonic acid. Inhibition of tumor necrosis factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation | Springer Nature Experiments [experiments.springernature.com]
- 8. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture of RAW264.7 cells [protocols.io]
- 12. bowdish.ca [bowdish.ca]
- 13. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 15. rwdstco.com [rwdstco.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Macrophage Characterization Service by Mass Cytometry-Based Phagocytosis Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Application Note & Protocol: High-Fidelity Purification of 15-HPETE from Biological Samples
Introduction: The Challenge and Importance of 15-HPETE
15-Hydroperoxyeicosatetraenoic acid (15-HPETE) is a critical, yet highly labile, lipid mediator synthesized from arachidonic acid by the action of 15-lipoxygenase (15-LOX) and certain cyclooxygenase (COX) enzymes.[1][2][3][4] As a hydroperoxy-containing eicosanoid, it serves as a key precursor to a range of bioactive molecules, including the more stable anti-inflammatory lipid 15-hydroxyeicosatetraenoic acid (15-HETE), lipoxins, and eoxins.[3][5] The biological activities of 15-HPETE itself are significant, encompassing roles in modulating cellular signaling, inflammation, and apoptosis.[6][7]
However, the very feature that makes 15-HPETE a potent signaling molecule—the hydroperoxide group—also renders it exceptionally unstable. In biological systems, it is almost instantaneously reduced to 15-HETE by ubiquitous cellular peroxidases.[5] This inherent instability presents a significant technical challenge for researchers aiming to isolate and study its specific biological functions. Non-enzymatic degradation can also occur, leading to a heterogeneous mixture of byproducts.
This guide provides a comprehensive, field-proven methodology for the high-fidelity purification of 15-HPETE from biological matrices. The protocols herein are designed to minimize degradation and preserve the integrity of the target analyte, enabling accurate downstream analysis and functional studies. We will detail the causal logic behind each step, from initial sample handling to final chromatographic separation, to empower researchers with a robust and reproducible workflow.
Foundational Biochemistry: The 15-HPETE Synthetic Pathway
Understanding the metabolic context of 15-HPETE is crucial for its successful purification. The molecule is an intermediate in a cascade that can proceed in several directions. The primary goal of the purification protocol is to intercept 15-HPETE after its formation and before its rapid enzymatic or non-enzymatic conversion.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
Application Note & Protocol: A Comprehensive Guide to Developing a Cell-Based Assay for 15-HPETE Activity
This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a robust and reliable cell-based assay for measuring the activity of 15-Hydroperoxyeicosatetraenoic acid (15-HPETE). This document offers a blend of theoretical background, practical protocols, and expert insights to facilitate the successful implementation of this assay for screening and characterizing modulators of the 15-lipoxygenase (15-LOX) pathway.
Introduction: The Significance of 15-HPETE in Cellular Signaling
15-HPETE is a pivotal bioactive lipid mediator synthesized from arachidonic acid by the action of 15-lipoxygenase (15-LOX) enzymes.[1] As a highly reactive hydroperoxide, 15-HPETE serves as a precursor to a cascade of downstream signaling molecules, including its more stable derivative 15-hydroxyeicosatetraenoic acid (15-HETE), as well as lipoxins and eoxins.[1][2] These molecules are integral players in a multitude of physiological and pathological processes, including inflammation, immune responses, angiogenesis, and cell differentiation.[3][4] Dysregulation of the 15-LOX pathway and aberrant 15-HPETE production have been implicated in various diseases, such as cardiovascular diseases, asthma, and certain cancers.[1]
The development of a reliable cell-based assay for 15-HPETE activity is therefore crucial for dissecting its complex signaling network and for the discovery of novel therapeutic agents that target this pathway. This guide will provide a comprehensive overview of the principles and methodologies for establishing such an assay.
The 15-HPETE Signaling Cascade: A Mechanistic Overview
The biological effects of 15-HPETE are mediated through a complex network of downstream signaling pathways. Upon its formation, 15-HPETE can be rapidly reduced to 15-HETE or further metabolized to other bioactive lipids. Both 15-HPETE and 15-HETE can modulate cellular function by interacting with specific receptors and signaling proteins. Key signaling pathways influenced by 15-HPETE and its metabolites include:
-
Protein Kinase C (PKC): 15-HPETE and 15-HETE have been shown to activate PKC, a family of kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][5]
-
Mitogen-Activated Protein Kinases (MAPKs): The 15-LOX pathway can influence the activity of MAPKs, such as ERK, JNK, and p38, which are critical for signal transduction from the cell surface to the nucleus.
-
Nuclear Factor-kappa B (NF-κB): 15-HPETE and its downstream products can modulate the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[6]
-
Peroxisome Proliferator-Activated Receptors (PPARs): 15-HETE is a known agonist of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[2]
The following diagram illustrates the central role of 15-HPETE in the arachidonic acid cascade and its downstream signaling effects.
Designing a Cell-Based Assay for 15-HPETE Activity: A Multi-faceted Approach
A successful cell-based assay for 15-HPETE activity requires careful consideration of several key components: the choice of cell line, the method of stimulation, and the detection technology. The following sections provide a detailed guide to each of these aspects.
I. Cell Line Selection: Finding the Right Cellular Context
The choice of cell line is paramount and should be guided by the specific research question. Several options are available, each with its own advantages and disadvantages.
| Cell Type | Endogenous 15-LOX Expression | Recommended Use Cases | Key Considerations |
| Human Keratinocytes | High | Studying skin inflammation and biology.[7] | Primary cells can have donor-to-donor variability. |
| Human Endothelial Cells (HUVEC, EA.hy926) | Moderate | Investigating vascular inflammation and angiogenesis.[4][8] | Expression can be growth-state dependent.[8] |
| Human Lung Carcinoma Cells (A549) | Inducible (with IL-4/IL-13) | Studying respiratory inflammation and cancer biology.[9] | Basal expression is low; requires stimulation to induce 15-LOX.[9] |
| Human Monocytes/Macrophages | Inducible (with IL-4/IL-13) | Investigating immune responses and inflammation.[10] | Primary cells are more physiologically relevant but can be challenging to work with. |
| HEK293 (stably transfected) | None (requires transfection) | Creating a highly specific and controlled assay for a particular 15-LOX isoform.[11] | Overexpression may not fully recapitulate endogenous signaling. |
Recommendation for a robust and reproducible assay: For initial assay development and high-throughput screening, a stable cell line expressing a specific human 15-LOX isoform (e.g., HEK293-15-LOX1) is recommended due to its high level of control and reproducibility.[11] For more physiologically relevant studies, primary human monocytes or endothelial cells are excellent choices.
II. Stimulation of 15-HPETE Production: Triggering the Pathway
Once a suitable cell line is selected, the next step is to stimulate the production of 15-HPETE. This can be achieved through various methods:
-
Calcium Ionophores (e.g., A23187): These agents increase intracellular calcium levels, which can activate phospholipases to release arachidonic acid from membrane phospholipids, making it available for 15-LOX.[1]
-
Exogenous Arachidonic Acid: Supplementing the cell culture medium with arachidonic acid provides an excess of substrate for 15-LOX, leading to increased 15-HPETE production.
-
Cytokines (e.g., IL-4, IL-13): In certain cell types like A549 lung epithelial cells and monocytes, these cytokines can induce the expression of the 15-LOX enzyme itself, leading to a more sustained production of 15-HPETE.[9][10]
Experimental Protocol: Stimulation of A549 Cells with IL-4
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Stimulation: Replace the medium with fresh medium containing human IL-4 (10-50 ng/mL).
-
Incubation: Incubate for 48 hours to induce 15-LOX expression.[9]
-
Substrate Addition: Add arachidonic acid (5-20 µM) to the wells and incubate for an additional 15-60 minutes to stimulate 15-HPETE production.
III. Detection Methods: Quantifying 15-HPETE Activity
Due to the inherent instability of 15-HPETE, its activity is often assessed by measuring its more stable downstream metabolite, 15-HETE, or by detecting total lipid hydroperoxides.
A. High-Throughput Screening (HTS) using Fluorescent Probes
For primary screening of large compound libraries, a fluorescent-based assay offers a good balance of throughput and sensitivity. Several fluorescent probes are available that react with lipid hydroperoxides to generate a fluorescent signal.
-
Liperfluo: A fluorescent probe that selectively detects lipid hydroperoxides.
-
Diphenyl-1-pyrenylphosphine (DPPP): This probe reacts with lipid hydroperoxides to form a fluorescent oxide.
Experimental Protocol: Fluorescent Detection of Lipid Hydroperoxides
-
Cell Preparation: Prepare and stimulate cells as described in the previous section.
-
Probe Loading: After stimulation, wash the cells with a suitable buffer and then incubate with the fluorescent probe (e.g., Liperfluo at 1-10 µM) for 30-60 minutes at 37°C.
-
Compound Treatment: Add test compounds at various concentrations to the wells.
-
Signal Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
B. Gold Standard Quantification: LC-MS/MS Analysis of 15-HETE
For lead validation and detailed mechanistic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high specificity and sensitivity in quantifying 15-HETE.
Experimental Protocol: LC-MS/MS Quantification of 15-HETE
-
Sample Collection: After cell stimulation and compound treatment, collect the cell culture supernatant.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., 15-HETE-d8) to each sample to correct for extraction efficiency and instrument variability.
-
Solid-Phase Extraction (SPE): Acidify the samples and perform SPE to extract and concentrate the eicosanoids.
-
LC-MS/MS Analysis: Analyze the extracted samples using a suitable LC-MS/MS system with a C18 column. Use multiple reaction monitoring (MRM) to specifically detect and quantify 15-HETE and its internal standard.
C. Alternative Quantification: ELISA for 15-HETE
Enzyme-Linked Immunosorbent Assay (ELISA) kits for 15-HETE are commercially available and offer a simpler and more accessible alternative to LC-MS/MS, although they may have lower specificity. These kits are suitable for routine analysis where high throughput is desired.
Assay Validation and Controls: Ensuring Data Integrity
A robust and reliable assay requires rigorous validation and the inclusion of appropriate controls in every experiment.
-
Positive Control: A known activator of the 15-LOX pathway (e.g., a calcium ionophore or a cytokine known to induce 15-LOX).
-
Negative Control (Vehicle Control): Cells treated with the vehicle used to dissolve the test compounds.
-
Inhibitor Control: A known inhibitor of 15-LOX (e.g., NDGA, PD 146176) to demonstrate that the measured signal is indeed due to 15-LOX activity.[12]
-
Z'-factor Calculation: For HTS assays, the Z'-factor should be calculated to assess the quality and suitability of the assay for screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assay for 15-HPETE activity.
Commercial Reagent and Equipment Suppliers
| Reagent/Equipment | Recommended Suppliers |
| 15-HPETE and 15-HETE Standards | Cayman Chemical, Avanti Polar Lipids |
| 15-Lipoxygenase Inhibitors | Santa Cruz Biotechnology, Tocris Bioscience, Cayman Chemical |
| Cell Lines | ATCC, ECACC |
| Cytokines and Growth Factors | R&D Systems, PeproTech |
| Fluorescent Probes | Thermo Fisher Scientific, Cayman Chemical |
| ELISA Kits | R&D Systems, Cayman Chemical |
| LC-MS/MS Systems | Sciex, Waters, Agilent, Thermo Fisher Scientific |
| Microplate Readers | Molecular Devices, BMG Labtech, PerkinElmer |
Conclusion
This application note provides a comprehensive guide for the development and implementation of a cell-based assay to measure 15-HPETE activity. By carefully selecting the appropriate cell line, stimulation method, and detection technology, and by incorporating rigorous validation and controls, researchers can establish a robust and reliable assay. Such an assay will be an invaluable tool for advancing our understanding of the role of the 15-LOX pathway in health and disease and for the discovery of novel therapeutics.
References
-
Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - NIH. [Link]
-
15-Hydroxyeicosatetraenoic acid - Wikipedia. [Link]
-
15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PubMed Central. [Link]
-
15(S)-HpETE by Cayman Chemical - 44720-50 - Sanbio. [Link]
-
Functional and pathological roles of the 12- and 15-lipoxygenases - PMC - PubMed Central. [Link]
-
Selective expression of 15-lipoxygenase activity by cultured human keratinocytes - PubMed. [Link]
-
15 Lipoxygenase Inhibitor 1 10 Mg - Cenmed. [Link]
-
246 - Gene ResultALOX15 arachidonate 15-lipoxygenase [ (human)] - NCBI. [Link]
-
Allosteric Activation of 15‐Lipoxygenase‐1 by Boswellic Acid Induces the Lipid Mediator Class Switch to Promote Resolution of Inflammation - PMC - NIH. [Link]
-
Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - NIH. [Link]
-
Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed. [Link]
-
Expression of cloned human reticulocyte 15-lipoxygenase and immunological evidence that 15-lipoxygenases of different cell types are related - PubMed. [Link]
-
15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed. [Link]
-
Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed. [Link]
-
Role of protein kinase C in 15-HETE-induced hypoxic pulmonary vasoconstriction - PubMed. [Link]
-
Regulation of 15-lipoxygenase expression in lung epithelial cells by interleukin-4 - PMC. [Link]
-
15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - ResearchGate. [Link]
-
Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926 - MDPI. [Link]
-
Reaction mechanisms of 15-hydroperoxyeicosatetraenoic acid catalyzed by human prostacyclin and thromboxane synthases | Request PDF - ResearchGate. [Link]
-
Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC. [Link]
-
Avanti Polar Lipids. [Link]
-
12/15-Lipooxygenase Inhibition Reduces Microvessel Constriction and Microthrombi after Subarachnoid Hemorrhage in Mice - PMC - NIH. [Link]
-
12/15-LO pathway. 12/15-LO governs the formation of both 12-HPETE and 15-HPETE. HPETE: Hydroperoxy-eicosatetraenoic acid; LO: Lipoxygenase. - ResearchGate. [Link]
-
What are 12/15-LOX inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC - NIH. [Link]
Sources
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of protein kinase C in 15-HETE-induced hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective expression of 15-lipoxygenase activity by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926 [mdpi.com]
- 9. Regulation of 15-lipoxygenase expression in lung epithelial cells by interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of cloned human reticulocyte 15-lipoxygenase and immunological evidence that 15-lipoxygenases of different cell types are related - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipoxygenase Inhibitors Products: R&D Systems [rndsystems.com]
Application Note & Protocol: Measuring Glutathione Peroxidase Activity Using 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE)
Introduction: The Significance of Lipid Hydroperoxide Metabolism
In the complex landscape of cellular signaling and oxidative stress, lipid hydroperoxides are pivotal molecules. 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) is a potent lipid hydroperoxide generated from the action of 15-lipoxygenase (15-LO) on arachidonic acid.[1] While it serves as a precursor to bioactive signaling molecules like 15-HETE and lipoxins, its accumulation can lead to cellular damage and trigger pathways like ferroptosis.[2][3][4]
The Glutathione Peroxidase (GPX) family of enzymes represents a primary line of defense against the damaging effects of such hydroperoxides.[5][6] These selenoenzymes catalyze the reduction of hydroperoxides to their corresponding stable alcohols, a critical step in maintaining cellular redox homeostasis.[6][7] The biochemical function of glutathione peroxidase is to reduce lipid hydroperoxides to their corresponding alcohols and to reduce free hydrogen peroxide to water.[6] Specifically, GPX converts 15-HPETE to the less reactive 15-hydroxyeicosatetraenoic acid (15-HETE), utilizing reduced glutathione (GSH) as a cofactor.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of a robust assay to measure GPX activity using the specific and biologically relevant substrate, 15-HPETE.
Biochemical Background and Assay Principle
The GPX-Catalyzed Reduction of 15-HPETE
The core reaction involves the reduction of the hydroperoxy group on 15-HPETE by a GPX enzyme. This reaction requires two molecules of reduced glutathione (GSH), which are concomitantly oxidized to form glutathione disulfide (GSSG).
Reaction 1: The Glutathione Peroxidase Reaction 15-HPETE + 2 GSH → 15-HETE + GSSG + H₂O
Several GPX isoforms can catalyze this reaction, including the ubiquitous cytosolic GPX1 and the specialist lipid peroxide-reducing enzyme, GPX4.[6][8][9] Therefore, assays in cell or tissue lysates will typically measure the total activity of contributing GPX isoforms.
The Coupled Enzyme Assay Principle
Directly measuring the consumption of 15-HPETE or the production of 15-HETE is complex and requires methods like HPLC or mass spectrometry. A more convenient and widely adopted method is the indirect coupled enzyme assay.[7][10][11][12]
This method links the production of GSSG from the primary GPX reaction to a second, indicator reaction catalyzed by Glutathione Reductase (GR). GR recycles GSSG back to GSH, a reaction that consumes β-nicotinamide adenine dinucleotide phosphate (NADPH).
Reaction 2: The Glutathione Reductase (Coupled) Reaction GSSG + NADPH + H⁺ → 2 GSH + NADP⁺
The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm.[10][12] By ensuring that GPX is the rate-limiting enzyme in the system (i.e., GSH, GR, and NADPH are in excess), the rate of decrease in absorbance at 340 nm is directly proportional to the GPX activity in the sample.[5][12][13]
Caption: Workflow of the coupled enzyme assay for GPX activity.
Application Notes: Best Practices for a Robust Assay
Substrate Integrity: Handling 15-HPETE
15-HPETE is a reactive and unstable lipid hydroperoxide. Its integrity is paramount for accurate results.
-
Storage: Store 15-HPETE stock solutions at -80°C in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen).[1]
-
Handling: When preparing for an assay, thaw on ice and dilute immediately in a cold, deoxygenated buffer or organic solvent like ethanol. Avoid plastic tubes for long-term storage as lipids can adsorb to the surface. Minimize exposure to air and light to prevent auto-oxidation and non-enzymatic decomposition.
Controls are Non-Negotiable
A self-validating protocol relies on appropriate controls.
-
Non-Enzymatic (Blank) Control: This is the most critical control. It contains all reaction components except the sample (enzyme source). This measures the rate of NADPH consumption due to the non-enzymatic reaction between GSH and 15-HPETE or the inherent instability of the reagents. This rate must be subtracted from all sample rates.
-
Sample Background Control: This contains the sample and all reagents except the substrate (15-HPETE). This accounts for any endogenous NADPH-oxidizing enzymes present in the sample lysate, which would otherwise lead to an overestimation of GPX activity.
Assay Optimization
-
Enzyme Concentration: The amount of sample added should result in a steady, linear decrease in absorbance over time. A rate of 0.02 to 0.10 ΔA₃₄₀/min is a good target range.[14] Samples with high activity must be diluted in assay buffer.
-
Rate-Limiting Conditions: The concentrations of GSH, NADPH, and GR must be sufficient to ensure the GPX activity is the sole determinant of the reaction rate. Saturation with these components prevents their depletion from becoming rate-limiting during the measurement period.
Detailed Protocol: Spectrophotometric Assay (96-Well Plate Format)
This protocol is designed for a 96-well UV-transparent microplate and a plate reader capable of kinetic measurements at 340 nm.
Materials and Reagents
-
Equipment: Microplate reader with 340 nm filter and temperature control, UV-transparent 96-well plates, multichannel pipettes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA. (Prepare fresh and store at 4°C).
-
Reduced Glutathione (GSH): 100 mM stock in water (Prepare fresh, pH to ~7.0).
-
NADPH: 25 mM stock in water (Prepare fresh, protect from light).
-
Glutathione Reductase (GR): >100 units/mL stock solution.
-
15(S)-HPETE Substrate: 10 mM stock in ethanol (Store at -80°C).
-
Sample: Purified enzyme, cell lysate, or tissue homogenate.
Reagent Preparation
-
Assay Buffer Preparation: Prepare 100 mL of 50 mM Tris-HCl, 1 mM EDTA, pH 7.5. Degas the buffer by sonicating under vacuum for 15 minutes to minimize auto-oxidation of substrates.
-
Reaction Master Mix (Prepare fresh on ice, enough for all wells + 10% extra): This mix contains the components of the coupled reaction. For each well, you will need:
-
150 µL Assay Buffer
-
10 µL GSH stock (Final concentration: 5 mM)
-
2 µL NADPH stock (Final concentration: 0.25 mM)
-
1 µL GR stock (Final concentration: >0.5 units/mL)
-
Total Volume per well = 163 µL
-
Assay Procedure
-
Plate Setup: Design the plate layout to include triplicate wells for each condition: Non-Enzymatic Blank, Sample Background, and Samples.
-
Add Master Mix: Pipette 163 µL of the freshly prepared Reaction Master Mix into all designated wells.
-
Add Sample/Buffer:
-
Non-Enzymatic Blank Wells: Add 20 µL of Assay Buffer.
-
Sample Background Wells: Add 20 µL of your sample.
-
Sample Wells: Add 20 µL of your sample.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C (or desired temperature) in the plate reader to allow the temperature to equilibrate and to establish a stable baseline.
-
Initiate Reaction:
-
For Sample Background Wells , initiate by adding 17 µL of the solvent used for the substrate (e.g., ethanol).
-
For Non-Enzymatic Blank and Sample Wells , initiate the reaction by adding 17 µL of a freshly prepared 1 mM 15-HPETE working solution (diluted from stock in ethanol). This gives a final concentration of ~85 µM.
-
-
Kinetic Measurement: Immediately after adding the initiator, mix the plate gently and begin reading the absorbance at 340 nm every 30 seconds for at least 5 minutes.
| Component | Blank Well | Sample Well | Sample Bkgd Well | Final Concentration |
| Reaction Master Mix | 163 µL | 163 µL | 163 µL | See 4.2 |
| Assay Buffer | 20 µL | - | - | - |
| Sample | - | 20 µL | 20 µL | Variable |
| 15-HPETE (1 mM) | 17 µL | 17 µL | - | ~85 µM |
| Substrate Solvent | - | - | 17 µL | - |
| Total Volume | 200 µL | 200 µL | 200 µL |
Data Analysis and Calculation
-
Calculate the Rate (ΔA₃₄₀/min): For each well, plot absorbance vs. time. Determine the slope of the initial linear portion of the curve. This is your rate in ΔA₃₄₀/min. Use the absolute value.
-
Correct for Background: Calculate the average rate for the Non-Enzymatic Blank replicates. Subtract this average blank rate from the rate of each sample replicate.
-
Corrected Sample Rate = Sample Rate - Blank Rate
-
-
Calculate GPX Activity: Use the Beer-Lambert law to convert the rate of NADPH consumption to enzymatic activity.
GPX Activity (nmol/min/mL) = (Corrected Sample Rate × Total Assay Volume (mL)) / (ε × Path Length (cm) × Sample Volume (mL))
Where:
-
ε (Molar Extinction Coefficient of NADPH): 0.00622 µM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)
-
Total Assay Volume: 0.2 mL
-
Path Length: For a standard 96-well plate, this must be measured or calculated. For 200 µL, it is typically ~0.5-0.6 cm. It is crucial to determine this for your specific plate and reader for accurate quantification.
-
Sample Volume: 0.02 mL
One unit (U) of GPX activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADPH per minute at a specified temperature.
-
Data Interpretation and Troubleshooting
Caption: Biochemical pathway of 15-HPETE formation and reduction.
| Problem | Potential Cause(s) | Solution(s) |
| High Blank Rate | 1. 15-HPETE is degrading non-enzymatically. 2. Contaminated reagents. 3. High concentration of GSH promoting non-enzymatic reduction. | 1. Use fresh 15-HPETE; keep all reagents on ice. 2. Prepare all buffers and solutions with high-purity water. 3. Ensure GSH concentration is not excessively high. |
| No or Low Activity | 1. Inactive enzyme sample (degradation, improper storage). 2. Insufficient enzyme concentration. 3. Inhibitors present in the sample lysate (e.g., high salt, detergents). | 1. Use a fresh sample or a positive control (e.g., purified bovine GPX) to validate the assay setup. 2. Increase the amount of sample added or concentrate the sample. 3. Dialyze or desalt the sample against the Assay Buffer. |
| Non-Linear Kinetics | 1. Substrate (15-HPETE or NADPH) depletion. 2. Enzyme is unstable under assay conditions. 3. GPX is not the rate-limiting step. | 1. Use a lower concentration of enzyme so that less than 15% of the substrate is consumed during the assay. 2. Check the stability of your enzyme preparation; add stabilizing agents like BSA if appropriate. 3. Verify that GR and GSH are in sufficient excess. |
References
-
Biocompare. (n.d.). Glutathione Peroxidase Assay Kits. Retrieved from [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Glutathione Peroxidase Assay. Retrieved from [Link]
-
Al-Busafi, M. A., et al. (2023). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. PMC - PubMed Central. Retrieved from [Link]
-
Reactome Pathway Database. (n.d.). 15S-HpETE is reduced to 15S-HETE by GPX1/2/4. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 15(S)-HPETE (HMDB0004244). Retrieved from [Link]
-
Wikipedia. (n.d.). Glutathione peroxidase. Retrieved from [Link]
-
YouTube. (2023). Glutathione Peroxidase (GPx). Retrieved from [Link]
-
Zhu, P., et al. (2009). A 4-oxo-2(E)-nonenal-derived glutathione adduct from 15-lipoxygenase-1-mediated oxidation of cytosolic and esterified arachidonic acid. PubMed. Retrieved from [Link]
-
Kuzuya, M., et al. (1992). Roles of glutathione and glutathione peroxidase in the protection against endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Retrieved from [Link]
-
ScienCell. (n.d.). Glutathione Peroxidase (GPx) Assay Cat. No. 8238. Retrieved from [Link]
-
ResearchGate. (n.d.). Is there a substrate specificity of glutathione peroxidase isoforms?. Retrieved from [Link]
-
Du, Y., et al. (2023). 15LO1 dictates glutathione redox changes in asthmatic airway epithelium to worsen type 2 inflammation. NIH. Retrieved from [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the intrinsic dynamics of 1-SA-2-15-HpETE-PE.... Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2013). Glutathione Peroxidase Protocol. Retrieved from [Link]
-
Brigelius-Flohé, R., et al. (2023). Side-by-side comparison of recombinant human glutathione peroxidases identifies overlapping substrate specificities for soluble hydroperoxides. ResearchGate. Retrieved from [Link]
-
protocols.io. (2019). UC Davis - Glutathione Peroxidase. Retrieved from [Link]
-
Bryant, R. W., & Bailey, J. M. (1981). Glutathione Peroxidase Is Neither Required Nor Kinetically Competent for Conversion of 5-HPETE to 5-HETE in Rat PMN Lysates. PubMed. Retrieved from [Link]
-
Bruins, A. P., et al. (1995). Characterization of the enzymatic and nonenzymatic reaction of 13-oxooctadecadienoic acid with glutathione. PubMed. Retrieved from [Link]
-
Gibson, D. D., et al. (1980). Glutathione-dependent inhibition of lipid peroxidation by a soluble, heat-labile factor not glutathione peroxidase. PubMed. Retrieved from [Link]
-
Schneider, M., et al. (2022). Unbalanced Expression of Glutathione Peroxidase 4 and Arachidonate 15-Lipoxygenase Affects Acrosome Reaction and In Vitro Fertilization. PMC - NIH. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 15LO1 dictates glutathione redox changes in asthmatic airway epithelium to worsen type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione Peroxidase Assay Kit, MAK437, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 6. Glutathione peroxidase - Wikipedia [en.wikipedia.org]
- 7. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione Peroxidase Cellular Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 11. jaica.com [jaica.com]
- 12. mmpc.org [mmpc.org]
- 13. sciencellonline.com [sciencellonline.com]
- 14. UC Davis - Glutathione Peroxidase [protocols.io]
Application Note & Protocol: Detection of 15-HPETE in Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 15-HPETE in Biological Systems
15-Hydroperoxyeicosatetraenoic acid (15-HPETE) is a critical, albeit transient, lipid hydroperoxide intermediate in the metabolism of arachidonic acid.[1] Synthesized predominantly through the action of 15-lipoxygenase (15-LOX) enzymes, 15-HPETE serves as a precursor to a variety of bioactive lipids, including the more stable 15-hydroxyeicosatetraenoic acid (15-HETE) and the anti-inflammatory lipoxins.[1] Its presence and concentration in plasma are indicative of specific enzymatic pathways and can be correlated with various physiological and pathological states, including inflammation, cardiovascular diseases, and cancer. However, the inherent instability of its hydroperoxide group presents a significant challenge for accurate quantification in complex biological matrices like plasma. This guide provides a comprehensive overview of the current methodologies for the detection of 15-HPETE in plasma, with a focus on ensuring sample integrity and generating reliable, reproducible data.
Biochemical Pathway and Biological Role
Arachidonic acid, released from the cell membrane by phospholipases, is metabolized by 15-LOX to form 15(S)-HPETE. This reactive intermediate can then be rapidly reduced by cellular peroxidases to 15(S)-HETE or be further metabolized to other signaling molecules.[1] 15-HPETE itself has been shown to modulate cellular activities, including the induction of apoptosis and the regulation of vascular tone.
Pre-analytical Considerations: The Cornerstone of Accurate 15-HPETE Measurement
The accurate measurement of 15-HPETE is critically dependent on meticulous pre-analytical sample handling. The hydroperoxide moiety is highly susceptible to degradation, leading to underestimation, or artificial formation, leading to overestimation.
Protocol 1: Plasma Sample Collection and Stabilization
Objective: To collect and process human plasma in a manner that preserves the integrity of 15-HPETE.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant.
-
Butylated hydroxytoluene (BHT) solution (10 mg/mL in ethanol).
-
Triphenylphosphine (TPP) solution (10 mg/mL in ethanol).
-
Refrigerated centrifuge (4°C).
-
Cryovials.
-
Liquid nitrogen or -80°C freezer.
Procedure:
-
Blood Collection:
-
Collect whole blood into pre-chilled EDTA-containing vacutainer tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice immediately.
-
-
Antioxidant Addition:
-
Within 5 minutes of blood collection, add BHT and TPP to the whole blood to final concentrations of 20 µM each. This is a critical step to inhibit ex vivo lipid peroxidation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C. The centrifugation should be performed within 30 minutes of blood collection.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
-
Storage:
-
Immediately aliquot the plasma into pre-chilled cryovials.
-
Snap-freeze the aliquots in liquid nitrogen.
-
Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Causality behind Experimental Choices:
-
EDTA: Chelates divalent cations like Ca2+, preventing coagulation and inhibiting some enzymatic activities.
-
Immediate Chilling and Rapid Processing: Minimizes enzymatic and non-enzymatic degradation of 15-HPETE.
-
BHT and TPP: BHT is a potent antioxidant that prevents free radical-mediated lipid peroxidation. TPP is a reducing agent that can selectively reduce hydroperoxides to their corresponding stable alcohols, which can be useful for certain analytical strategies (i.e., measuring total 15-HETE as an index of 15-HPETE). For direct 15-HPETE measurement, the timing and concentration of TPP addition would need careful optimization depending on the specific analytical goal. For the purpose of preserving endogenous 15-HPETE, the primary role of antioxidants like BHT is to prevent new formation.
Analytical Methodologies for 15-HPETE Detection
The choice of analytical method depends on the required sensitivity, specificity, and throughput. The two primary approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.
Workflow Diagram:
Caption: LC-MS/MS workflow for 15-HPETE analysis.
Objective: To extract and quantify 15-HPETE from stabilized human plasma using LC-MS/MS.
Materials:
-
Stabilized plasma samples (from Protocol 1).
-
Deuterated internal standard (IS), e.g., 15-HPETE-d8.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Methanol, acetonitrile, water, and formic acid (LC-MS grade).
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the deuterated internal standard.
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Perform Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified plasma sample.
-
Wash the cartridge with a low percentage of methanol in water to remove polar interferences.
-
Elute 15-HPETE with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
15-HPETE: Precursor ion (Q1) m/z 335.2 -> Product ion (Q3) m/z 317.2 (loss of water). A secondary transition should be monitored for confirmation.
-
15-HPETE-d8 (IS): Precursor ion (Q1) m/z 343.2 -> Product ion (Q3) m/z 325.2.
-
-
Optimize collision energy and other MS parameters for maximal signal intensity.
-
-
Data Analysis and Validation:
-
Generate a calibration curve using a series of known concentrations of 15-HPETE standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of 15-HPETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method validation should be performed according to established guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Typical LC-MS/MS Validation Parameters for Eicosanoid Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Accuracy | 85-115% |
| Precision (%CV) | < 15% |
| LOD | 1-10 pg/mL |
| LOQ | 5-50 pg/mL |
Potential Interferences:
-
Isobaric Compounds: Other eicosanoids with the same nominal mass as 15-HPETE can potentially interfere. Chromatographic separation is crucial to resolve these compounds.[2][3][4]
-
Matrix Effects: Co-eluting compounds from the plasma matrix can suppress or enhance the ionization of 15-HPETE, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is essential to correct for these effects.
Method 2: Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a higher throughput alternative to LC-MS/MS, though they may have limitations in specificity.
Current Status of 15-HPETE ELISA Kits:
As of early 2026, commercially available ELISA kits that specifically and reliably quantify the unstable 15-HPETE in plasma are not widely available. The majority of commercially available kits target the more stable downstream metabolite, 15-HETE.[5][6][7][8][9] This is likely due to the challenges in producing stable reagents and standards for the reactive 15-HPETE.
Alternative Strategy: Measuring 15-HETE as a Surrogate Marker:
A common strategy is to measure total 15-HETE (free and esterified) after a chemical reduction step to convert all endogenous 15-HPETE to 15-HETE. This provides an indirect measure of 15-HPETE levels.
Objective: To estimate 15-HPETE levels by measuring total 15-HETE after chemical reduction.
Materials:
-
Stabilized plasma samples (from Protocol 1, but without TPP if a separate aliquot is used for this protocol).
-
Triphenylphosphine (TPP).
-
Commercially available 15-HETE ELISA kit.
-
Solid-Phase Extraction (SPE) cartridges (as recommended by the ELISA kit manufacturer).
Procedure:
-
Reduction of 15-HPETE:
-
To a known volume of plasma, add TPP to a final concentration sufficient to reduce all 15-HPETE to 15-HETE. Incubate as recommended by the manufacturer or in preliminary optimization experiments.
-
-
Sample Purification:
-
Follow the sample purification protocol provided with the 15-HETE ELISA kit, which typically involves SPE.
-
-
ELISA Procedure:
-
Perform the ELISA according to the kit's instructions. This usually involves a competitive binding format where 15-HETE in the sample competes with a labeled 15-HETE for binding to a limited number of antibody sites.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of 15-HETE using the standard curve provided in the kit. The resulting concentration represents the sum of endogenous 15-HETE and 15-HETE derived from the reduction of 15-HPETE.
-
Considerations and Limitations:
-
Specificity: The primary limitation is the inability to distinguish between endogenous 15-HETE and 15-HETE derived from 15-HPETE.
-
Cross-reactivity: The antibodies used in 15-HETE ELISA kits may have some cross-reactivity with other structurally similar eicosanoids. It is essential to consult the kit's datasheet for cross-reactivity information.
Data Interpretation
The concentration of 15-HPETE in plasma is expected to be very low due to its rapid metabolism. Pathological conditions associated with increased 15-LOX activity, such as certain inflammatory diseases, may lead to elevated levels. However, establishing definitive reference ranges for 15-HPETE in human plasma is challenging and an area of ongoing research. The interpretation of 15-HPETE levels should always be done in the context of the specific study design and in conjunction with other relevant biomarkers.
Conclusion
The accurate detection of 15-HPETE in plasma is a demanding analytical task that requires careful attention to pre-analytical sample handling to prevent artefactual changes in its concentration. While LC-MS/MS offers the most specific and sensitive method for direct quantification, its application requires specialized instrumentation and expertise. Immunoassays for the more stable downstream product, 15-HETE, can provide a higher-throughput, albeit indirect, measure of 15-LOX pathway activation. The choice of methodology should be guided by the specific research question, available resources, and the desired level of analytical rigor.
References
- BenchChem. (2025).
- ELK Biotechnology.
- Cayman Chemical. 15(S)-HETE ELISA Kit.
- Cayman Chemical. 15(S)-HETE ELISA Kit.
- XpressBio.
- LIPID MAPS. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites.
- CORE. (2012).
- FineTest.
- Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. PubMed Central.
- Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological m
- Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ioniz
- Isobaric Interferences, Ways to Compensate for Spectral Interferences. ScienceDirect.
- LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and...
- 15-Hydroxyeicos
- Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PubMed Central.
- Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. PubMed.
- Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human pl
- Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix.
- 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE)
- Increased Levels of 12(S)-HETE in Patients With Essential Hypertension. American Journal of Hypertension.
- Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. SCIEX.
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. NIH.
- Interference Testing and Mitig
- Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
- Rearrangement of 15-hydroperoxy-eicosatetraenoic acid (15-HPETE)
- Stabilization of Human Whole Blood Samples for Multicenter and Retrospective Immunophenotyping Studies. PubMed.
- Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicos
- Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human 15-HETE(15-Hydroxyeicosatetraenoic Acid) ELISA Kit [elkbiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. xpressbio.com [xpressbio.com]
- 9. Human 15-HETE (15-Hydroxyeicosatetraenoic Acid)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 15-HPETE in Experimental Systems
Welcome to the technical support center for researchers working with 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This guide is designed to provide in-depth, field-proven insights and actionable protocols to address a critical challenge in eicosanoid research: the rapid, often uncontrolled, reduction of 15-HPETE to its corresponding alcohol, 15-hydroxyeicosatetraenoic acid (15-HETE). As the biological activities of the hydroperoxide precursor can be distinct and potent, preventing its conversion is paramount for generating accurate and reproducible data.[1] This document provides the causal logic behind experimental choices and robust methodologies to ensure the integrity of your experiments.
Section 1: Understanding the Core Challenge: The Instability of 15-HPETE
Q1: Why is 15-HPETE so readily converted to 15-HETE in my experiments?
A1: The conversion of 15-HPETE to 15-HETE is not merely spontaneous degradation; it is predominantly an efficient enzymatic process. The primary drivers of this reduction are ubiquitous intracellular enzymes known as Glutathione Peroxidases (GPXs) .[2][3]
-
Mechanism of Action: GPX enzymes, particularly cytosolic isoforms like GPX1 and the phospholipid-specialized GPX4, catalyze the reduction of the hydroperoxy group (-OOH) on 15-HPETE to a hydroxyl group (-OH).[4][5]
-
Essential Cofactor: This reaction is critically dependent on the presence of reduced glutathione (GSH) as an electron donor.[2][4] In the process, two molecules of GSH are oxidized to form glutathione disulfide (GSSG).
Therefore, if your experimental system—be it cell culture media, cell lysate, or tissue homogenate—contains both active GPX enzymes and sufficient GSH, the rapid reduction of exogenously added 15-HPETE is almost inevitable. This inherent biological pathway exists to protect cells from the potentially damaging effects of lipid hydroperoxides.[2][6]
Caption: Enzymatic conversion of 15-HPETE to 15-HETE.
Section 2: Troubleshooting Guide & In-Depth Protocols
This section details the primary strategies to maintain 15-HPETE integrity. The optimal approach often involves a combination of these methods.
Q2: How can I inhibit the enzymatic reduction of 15-HPETE?
A2: The most direct strategy is the pharmacological inhibition of GPX enzymes. Given that multiple isoforms exist, selecting an appropriate inhibitor is key. The choice depends on your experimental system and the specific GPX isoforms present.
Table 1: Common Inhibitors for Preventing 15-HPETE Reduction
| Inhibitor | Primary Target(s) | Typical Working Concentration | Key Considerations & Causality |
|---|---|---|---|
| Mercaptosuccinic Acid | General GPX Inhibitor | 100 µM - 1 mM | A classic, broad-spectrum GPX inhibitor. Its use is foundational, but some studies suggest other peroxidases may still contribute to HPETE reduction, necessitating its use as part of a combined strategy.[7] |
| RSL3 | GPX4 | 100 nM - 1 µM | A highly potent and specific covalent inhibitor of GPX4.[8] This is the inhibitor of choice when dealing with membrane-associated 15-HPETE or in systems where ferroptosis pathways are relevant, as GPX4 is the key regulator of lipid peroxide reduction in membranes.[9] |
| ML-210 | GPX4 | 30 nM - 500 nM | Another selective and covalent inhibitor of GPX4.[8] It offers an alternative to RSL3 and is useful for confirming that the observed effects are specifically due to GPX4 inhibition. |
| Pentathiepins | GPX1 | 1 - 10 µM | A novel class of reversible GPX1 inhibitors reported to be significantly more potent than mercaptosuccinic acid.[10] Ideal for systems where cytosolic GPX1 is the dominant peroxidase. |
Experimental Protocol: Using a GPX4 Inhibitor (RSL3) in a Cell-Based Assay
This protocol provides a self-validating framework for using an inhibitor to study the direct effects of 15-HPETE.
-
Objective: To assess the biological effect of 15-HPETE while minimizing its reduction to 15-HETE by inhibiting GPX4.
-
Materials:
-
Cells of interest cultured in appropriate plates.
-
RSL3 (stock solution in DMSO).
-
15-HPETE (stock solution in ethanol).
-
15-HETE (stock solution in ethanol, for control).
-
Serum-free culture medium.
-
-
Procedure:
-
Establish Control Groups: Design your experiment with the following parallel groups:
-
Vehicle Control (DMSO + Ethanol).
-
15-HETE Control (e.g., 1 µM 15-HETE).
-
15-HPETE alone (e.g., 1 µM 15-HPETE).
-
RSL3 alone (e.g., 500 nM RSL3).
-
Test Group: RSL3 pre-treatment followed by 15-HPETE (500 nM RSL3 + 1 µM 15-HPETE).
-
-
Pre-incubation with Inhibitor: Replace the culture medium with fresh, serum-free medium. Add the required volume of RSL3 stock solution (or vehicle) to the designated wells. Gently swirl the plate and incubate for 1-2 hours at 37°C. Causality: This pre-incubation period allows the inhibitor to enter the cells and covalently bind to and inactivate GPX4 before the substrate (15-HPETE) is introduced.
-
Prepare 15-HPETE/15-HETE Working Solutions: Immediately before use, dilute the high-concentration stock of 15-HPETE and 15-HETE in serum-free medium to the final desired concentration. Vortex gently. Critical: Prepare these solutions fresh and do not store them at working dilution.
-
Treatment: Add the diluted 15-HPETE, 15-HETE, or vehicle to the appropriate wells.
-
Incubation & Analysis: Incubate for the desired experimental duration. Proceed with your downstream analysis (e.g., viability assay, protein expression, metabolite analysis).
-
-
Interpreting the Results:
-
If the biological effect in the "15-HPETE alone" group is identical to the "15-HETE" group, it indicates rapid and complete reduction is occurring.
-
If the "Test Group" (RSL3 + 15-HPETE) shows a different effect from both the "15-HETE" and "15-HPETE alone" groups, you have successfully preserved the bioactivity of 15-HPETE.
-
Q3: Beyond inhibitors, what experimental conditions can I control to stabilize 15-HPETE?
A3: Controlling the chemical environment is a powerful, non-pharmacological approach to enhance 15-HPETE stability.
-
Temperature: Enzymatic reactions are highly temperature-dependent. Whenever possible, conduct experimental steps on ice. For cell-free assays (e.g., using lysates or purified enzymes), running the entire experiment at 4°C can dramatically slow the rate of GPX-mediated reduction.
-
Buffer Composition: The choice of buffer can create a less permissive environment for 15-HPETE reduction.
-
Chelating Agents: Non-enzymatic degradation of hydroperoxides can be catalyzed by trace amounts of transition metals. The inclusion of a chelating agent like DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid) is a crucial preventative measure.
-
Antioxidants: While seemingly counterintuitive, avoid strong reducing agents in your buffer that could non-enzymatically reduce 15-HPETE. The system's primary reducing pressure comes from GSH, which should be addressed separately.
-
-
pH: Maintain a stable physiological pH (7.2-7.4), as drastic pH changes can promote chemical rearrangement of the hydroperoxide.
Protocol: Preparation of an "Inert Assay Buffer"
-
Objective: To create a buffer environment that minimizes both enzymatic and non-enzymatic degradation of 15-HPETE for use in cell-free or biochemical assays.
-
Components:
-
HEPES or Phosphate Buffer (e.g., 50 mM, pH 7.4).
-
Potassium Chloride (KCl, 100-150 mM, for ionic strength).
-
DTPA or EDTA (Final concentration 100 µM).
-
-
Procedure:
-
Prepare the buffer using high-purity, nuclease-free water.
-
Dissolve buffer salts and KCl.
-
Add the chelating agent (DTPA or EDTA) from a concentrated stock solution.
-
Adjust the pH to 7.4 precisely.
-
Critical Step: Degas the buffer thoroughly by sparging with an inert gas (argon or nitrogen) for 15-20 minutes on ice. This removes dissolved oxygen, which can participate in free-radical chain reactions.
-
Store the buffer at 4°C and use within 24-48 hours for best results.
-
Q4: What are the absolute best practices for storing and handling my 15-HPETE stock?
A4: The stability of your primary stock solution is the foundation of your experiment. Improper handling can introduce degradation before the experiment even begins. 15-HPETE is typically supplied in a solution of ethanol and should be handled with care.[3]
Caption: Recommended workflow for handling 15-HPETE stock.
-
Long-Term Storage: Always store the stock vial at -80°C.[3] Stability at this temperature is typically guaranteed for at least two years.
-
Aliquot Upon First Use: To prevent degradation from repeated freeze-thaw cycles, it is absolutely essential to aliquot the stock solution upon first thawing.[11]
-
Thaw the original vial quickly on ice, protected from light.
-
Using a gas-tight glass syringe, dispense small volumes (e.g., 5-10 µL) into amber glass vials.
-
Gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing tightly.
-
Immediately return all aliquots to -80°C storage.
-
-
Daily Use: For each experiment, remove only one aliquot from the freezer. Prepare your working dilutions in pre-chilled, inert buffer immediately before adding to your experimental system. Discard any unused portion of the diluted working solution; do not re-freeze or re-use it.
Section 3: Frequently Asked Questions (FAQs)
Q5: My results are inconsistent. How can I confirm that premature 15-HPETE reduction is the cause?
A5: The most definitive method is through analytical chemistry. Use liquid chromatography-mass spectrometry (LC-MS) to analyze your experimental medium at different time points (e.g., 0, 5, 15, and 30 minutes) after adding 15-HPETE. This will allow you to directly quantify the disappearance of the parent compound (15-HPETE) and the appearance of its reduced product (15-HETE), giving you a precise kinetic profile of the conversion in your specific system.
Q6: Are there non-enzymatic pathways for 15-HPETE degradation?
A6: Yes. While GPX-mediated reduction is the most common and efficient pathway in biological systems, 15-HPETE can also be degraded through non-enzymatic routes. It can rearrange, particularly in the presence of heme-containing proteins like hemoglobin or cytochromes.[12] It is also susceptible to metal-catalyzed decomposition and auto-oxidation.[13] This underscores the importance of using chelating agents and proper inert handling techniques as described above.
Q7: The GPX inhibitors are cytotoxic to my cells. What are my alternatives?
A7: If you observe cytotoxicity, first perform a dose-response curve to find the highest non-toxic concentration of the inhibitor. If toxicity persists even at low concentrations, prioritize non-pharmacological strategies. The most effective alternative is to switch to a cell-free system if your research question permits. Using cell lysates or subcellular fractions (like cytosol or microsomes) in the "Inert Assay Buffer" at 4°C can completely uncouple the process you are studying from cellular viability concerns, allowing you to focus solely on the biochemical stability of 15-HPETE.
References
-
Suzuki, H., et al. (1992). Roles of glutathione and glutathione peroxidase in the protection against endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Reactome Pathway Database. (n.d.). 15S-HpETE is reduced to 15S-HETE by GPX1/2/4. Available at: [Link]
-
Lee, S. H., et al. (2008). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Molecular Pharmacology. Available at: [Link]
-
Fogh, K., et al. (1989). Selective decrease of 15-hydroxyeicosatetraenoic acid (15-HETE) formation in uninvolved psoriatic dermis. Journal of Investigative Dermatology. Available at: [Link]
-
Lehman, J. L., et al. (2017). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate. Biochemistry. Available at: [Link]
-
Bryant, R. W., & Bailey, J. M. (1981). Rearrangement of 15-hydroperoxy-eicosatetraenoic acid (15-HPETE) during incubations with hemoglobin: a model for platelet lipoxygenase metabolism. Progress in Lipid Research. Available at: [Link]
-
Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Available at: [Link]
-
Kunzke, T., et al. (2023). Side-by-side comparison of recombinant human glutathione peroxidases identifies overlapping substrate specificities for soluble hydroperoxides. Redox Biology. Available at: [Link]
-
Basrur, A., et al. (2020). Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells. Chemistry – A European Journal. Available at: [Link]
-
Creative Bio-Life Science. (2024). Glutathione Peroxidase (GPx). YouTube. Available at: [Link]
-
Lubos, E., et al. (2022). The Role of Glutathione Peroxidase-1 in Health and Disease. Antioxidants & Redox Signaling. Available at: [Link]
-
Bryant, R. W., et al. (1984). Glutathione Peroxidase Is Neither Required Nor Kinetically Competent for Conversion of 5-HPETE to 5-HETE in Rat PMN Lysates. Prostaglandins. Available at: [Link]
-
Anthonymuthu, T. S., et al. (2018). Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE. Cell Chemical Biology. Available at: [Link]
-
Gualde, N., & Goetzl, E. J. (1986). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). The Journal of Immunology. Available at: [Link]
-
Sankar, R., et al. (1993). Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human platelets. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
-
Mikulska-Ruminska, K., et al. (2021). NO Represses the Oxygenation of Arachidonoyl PE by 15LOX/PEBP1: Mechanism and Role in Ferroptosis. International Journal of Molecular Sciences. Available at: [Link]
-
Jameson, J. B., et al. (2019). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. Journal of Medicinal Chemistry. Available at: [Link]
-
L-Fritz, M., et al. (2021). 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Kapralov, A. A., et al. (2023). Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Szekeres, C. K., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research. Available at: [Link]
-
Frontiers. (2022). Research progress of glutathione peroxidase family (GPX) in redoxidation. Frontiers in Pharmacology. Available at: [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Available at: [Link]
Sources
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of glutathione and glutathione peroxidase in the protection against endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 5. Side-by-side comparison of recombinant human glutathione peroxidases identifies overlapping substrate specificities for soluble hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Glutathione Peroxidase-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione peroxidase is neither required nor kinetically competent for conversion of 5-HPETE to 5-HETE in rat PMN lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. Rearrangement of 15-hydroperoxy-eicosatetraenoic acid (15-HPETE) during incubations with hemoglobin: a model for platelet lipoxygenase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
optimizing storage conditions for 15-HPETE standards
Welcome to the technical support center for 15(S)-Hydroperoxyeicosatetraenoic acid (15-HPETE). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your 15-HPETE standards, thereby guaranteeing the accuracy and reproducibility of your experimental results. As a primary metabolite of arachidonic acid, 15-HPETE is a critical signaling molecule, but its inherent instability demands meticulous handling and storage.[1] This document provides in-depth, field-proven insights into optimizing its storage and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal storage conditions for a new vial of 15-HPETE?
A1: The long-term stability of 15-HPETE hinges on minimizing its two primary degradation pathways: oxidation and hydrolysis. The standard is most stable when stored under the following conditions:
-
Temperature: -80°C is the recommended temperature for long-term storage.[2][3] Storing at higher temperatures, such as -20°C, will significantly shorten its shelf-life.
-
Solvent: The product is typically supplied in a deoxygenated organic solvent, such as ethanol.[3] This solvent prevents hydrolysis and, when properly handled, minimizes oxidation.
-
Atmosphere: The vial's headspace should be purged with an inert gas, such as argon or nitrogen, before sealing.[4] Oxygen is a key reactant in the degradation of the hydroperoxide group.
Under these conditions, 15-HPETE standards are stable for at least two years.[2][3]
Q2: My 15-HPETE is supplied in ethanol. Can I switch to another solvent like DMSO or DMF for my experiments?
A2: Yes, changing the solvent is a common procedure. However, it must be done with extreme care to prevent degradation. To change the solvent, evaporate the ethanol under a gentle stream of dry nitrogen or argon.[3][5] It is critical that the lipid is not dried completely for an extended period. Immediately add the new solvent of choice, which should be purged with an inert gas beforehand.[3] Solvents like DMSO and dimethylformamide are suitable alternatives.[3]
Q3: Why is 15-HPETE so unstable in aqueous solutions? How quickly does it degrade?
A3: 15-HPETE is highly unstable in aqueous solutions due to the presence of water, dissolved oxygen, and potential metal ion contaminants, which can catalyze its degradation.[3][6] The hydroperoxide group is susceptible to reduction, rearrangement, and further oxidation. While its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL, it is recommended that aqueous solutions be prepared fresh, kept on ice, and used as quickly as possible—preferably within 15 minutes—to avoid significant degradation.[3]
Q4: How should I properly aliquot my 15-HPETE standard to prevent contamination and degradation of the main stock?
A4: Aliquoting is a critical step to preserve the integrity of your main stock. Never repeatedly open and use the primary vial. Follow this workflow:
-
Allow the primary vial to warm to room temperature before opening to prevent condensation of atmospheric water into the cold solvent.
-
Work in a clean environment, preferably under a hood flushed with inert gas.
-
Use glass syringes or pipettes; avoid plastics that can leach contaminants into organic solvents.[4]
-
Dispense the desired volume into smaller, amber glass vials with Teflon-lined caps.
-
Purge the headspace of each new aliquot and the primary stock vial with argon or nitrogen before sealing tightly.
-
Immediately return all vials to -80°C storage.
This process minimizes exposure to air and moisture, preserving the stability of both the stock and the aliquots.
Troubleshooting Guide
Q5: My experimental results are inconsistent or show a loss of biological activity. Could my 15-HPETE be the problem?
A5: Yes, this is a classic sign of 15-HPETE degradation. The biological activity of 15-HPETE is directly linked to its hydroperoxide moiety.[7][8][9] For instance, 15-HPETE is known to be angiostatic, while its primary degradation product, 15-HETE (15-hydroxyeicosatetraenoic acid), is angiogenic.[10] If your standard has degraded, you may observe a reduced or even opposite biological effect. Inconsistent results often arise from repeated freeze-thaw cycles or gradual degradation of a stock solution that has been stored improperly.
Q6: I'm performing LC-MS analysis and see a prominent peak with a mass corresponding to 15-HETE in my 15-HPETE standard. What does this mean?
A6: The presence of a significant 15-HETE peak (molecular weight ~320.5 g/mol ) alongside your 15-HPETE peak (molecular weight ~336.5 g/mol ) is a definitive indicator of degradation.[2] 15-HPETE is readily reduced to the more stable alcohol, 15-HETE, by peroxidases or non-enzymatic processes.[2] If the 15-HETE peak is substantial, the standard is compromised and should not be used for experiments where the hydroperoxide is the intended active molecule.
Experimental Protocols & Validation
The trustworthiness of your research relies on self-validating protocols. Regularly verifying the integrity of your standards is paramount.
Protocol 1: Purity Assessment via UV-Vis Spectrophotometry
15-HPETE contains a conjugated diene system that gives it a characteristic UV absorbance maximum.[2][3] This property can be used for a quick purity check.
Methodology:
-
Prepare a dilution of your 15-HPETE standard in high-purity ethanol.
-
Using a quartz cuvette, scan the absorbance from 220 nm to 300 nm.
-
Validation: A pure standard should exhibit a single, sharp absorbance maximum (λmax) at approximately 236 nm.[2][3] The absence of this peak or the presence of additional peaks suggests degradation or contamination. A shift in the λmax can also indicate structural changes.
| Parameter | Expected Value | Source |
| Solvent | Ethanol | [3] |
| λmax | ~236 nm | [2][3] |
| Purity (Typical) | ≥95% | [1][3] |
Visualization of Degradation & Handling
Understanding the chemical pathway of degradation and the proper handling workflow is essential for maintaining the quality of your 15-HPETE standards.
Caption: Degradation pathway of 15-HPETE to its reduced form, 15-HETE.
Caption: Step-by-step workflow for safely aliquoting 15-HPETE standards.
References
-
LookChem. (n.d.). 15(S)-Hpete. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 15(S)-HPETE (HMDB0004244). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280893, 15(S)-Hpete. Retrieved from [Link]
- Weiner, R. J., et al. (2018). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE)
- Chen, W., et al. (2023). Alox15/15-HpETE Aggravates Myocardial Ischemia-Reperfusion Injury by Promoting Cardiomyocyte Ferroptosis.
- Setty, B. N., et al. (1987). Endothelial Cell Injury caused by 15-HPETE, a Lipoxygenase Product of Arachidonic acid. Thrombosis Research, 46(2), 271-280.
- Wiesner, R., et al. (1998). Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides. Biochemistry, 37(32), 11268-11275.
- Rao, G. H., et al. (1990).
- Szekeres, C., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic.
- Miyazawa, T. (2021). Lipid hydroperoxides in nutrition, health, and diseases. Journal of Oleo Science, 70(4), 437-449.
- Hartvigsen, K., et al. (2000). Determination of Neutral Lipid Hydroperoxides by Size Exclusion HPLC with Fluorometric Detection. Journal of Agricultural and Food Chemistry, 48(12), 5842-5849.
- Girotti, A. W., & Korytowski, W. (2020). Trafficking of oxidative stress-generated lipid hydroperoxides: pathophysiological implications. Free Radical Research, 54(8-9), 543-559.
-
Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
- Nijkamp, F. P., et al. (1992). The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits. British Journal of Pharmacology, 107(4), 987-991.
- Zigler, S. S., & Anderson, T. L. (2009). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 37(3), 147-156.
- Spiteller, G. (2005). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Molecules, 10(1), 59-70.
- Anthonymuthu, T. S., et al. (2021). Purification of iPLA2β and analysis of 15-HpETE and its hydrolysis products.
- Hartvigsen, K., et al. (2000). Determination of neutral lipid hydroperoxides by size exclusion HPLC with fluorometric detection. Application to fish oil enriched mayonnaises during storage. University of Copenhagen Research Portal.
- Gualde, N., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Journal of Immunology, 135(5), 3424-3428.
Sources
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lipid hydroperoxides in nutrition, health, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alox15/15-HpETE Aggravates Myocardial Ischemia-Reperfusion Injury by Promoting Cardiomyocyte Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 9. The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 15-HPETE Quantification by Mass Spectrometry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this labile lipid mediator by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate high-quality, reproducible data.
This document is structured to address issues from a foundational level in our FAQs section to more granular, specific problems in the detailed Troubleshooting Guides.
The Challenge of 15-HPETE Analysis
15-HPETE is the direct, hydroperoxy product of the 15-lipoxygenase (15-LOX) enzyme's action on arachidonic acid.[1][2] While it is a critical precursor to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE) and other signaling lipids, its inherent instability poses a significant analytical challenge.[2] The hydroperoxide moiety is susceptible to reduction and degradation, making robust sample handling and analytical methodology paramount for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: My 15-HPETE signal is always low or undetectable, but I expect it to be there. Why?
The most common reason is the chemical instability of the 15-HPETE molecule. The hydroperoxide group is readily reduced to a more stable hydroxyl group, converting 15-HPETE to 15-HETE in situ by cellular peroxidases or even during sample preparation and storage.[2] For this reason, many established methods focus on the quantification of 15-HETE as a stable surrogate marker for 15-LOX activity.[2] If you must measure 15-HPETE directly, sample processing must be rapid, performed at low temperatures, and may require antioxidants to prevent degradation.[3]
Q2: Should I quantify 15-HPETE directly or its reduced form, 15-HETE?
For most applications, quantifying the stable metabolite 15-HETE is the more robust and reproducible approach to assess the activity of the 15-LOX pathway.[2] Direct measurement of 15-HPETE is possible but requires specialized handling to prevent its degradation.[2][3] Unless your experimental question absolutely requires differentiating the hydroperoxide from the alcohol, using 15-HETE as your target analyte will lead to a more reliable and validated workflow. This guide will focus on troubleshooting the quantification of 15-HETE as the primary analyte representing this pathway.
Q3: What is the best internal standard for quantifying analytes in the 15-LOX pathway?
The gold standard is a stable isotope-labeled (SIL) internal standard of your target analyte.[4][5] For 15-HETE quantification, 15(S)-HETE-d8 (deuterated 15-HETE) is an excellent choice.[4][6][7] A SIL internal standard co-elutes chromatographically and has nearly identical chemical properties and ionization efficiency to the endogenous analyte.[5] This allows it to accurately correct for variability during sample preparation (e.g., extraction recovery) and for matrix-induced ion suppression or enhancement during MS analysis.[4][8]
The 15-Lipoxygenase Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid into 15-HPETE and its subsequent reduction to 15-HETE. Understanding this pathway is key to interpreting your analytical results.
Caption: The 15-LOX pathway converting arachidonic acid to 15-HPETE and 15-HETE.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Poor or No Signal Intensity
This is the most frequent issue encountered. Let's break down the causes and solutions methodically.
Q: I've spiked my internal standard (15-HETE-d8) and see its peak, but the endogenous 15-HETE signal is absent or extremely low. What's wrong?
Answer: This indicates the issue likely lies with the original sample integrity or the extraction efficiency, as the internal standard (added later) is being processed correctly.
-
Plausible Cause 1: Analyte Degradation Post-Collection.
-
Why it happens: Eicosanoids are susceptible to rapid enzymatic and non-enzymatic degradation. If samples are not handled properly immediately after collection, your target analyte can be lost before you even begin the extraction.
-
Solution: Implement a Strict Pre-Analytical Protocol.
-
Rapid Processing: Process biological fluids (plasma, serum, cell culture media) immediately after collection. Keep everything on ice.[9]
-
Anticoagulant Choice: For blood, use EDTA tubes.[6]
-
Storage: If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[9] Avoid multiple freeze-thaw cycles.
-
-
-
Plausible Cause 2: Inefficient Lipid Extraction.
-
Why it happens: Lipids like 15-HETE are present in complex biological matrices. Inefficient extraction results in poor recovery, leaving the analyte behind. Protein precipitation alone is often insufficient. Solid-Phase Extraction (SPE) is the standard for cleaning up and concentrating eicosanoids.[2][6]
-
Solution: Optimize Your Solid-Phase Extraction (SPE) Protocol. A well-executed SPE protocol is critical for removing interfering substances like phospholipids and concentrating your analyte. See the detailed protocol below.
-
-
Plausible Cause 3: Ion Suppression from Matrix Effects.
-
Why it happens: Co-eluting compounds from the biological matrix (e.g., salts, phospholipids) can compete with your analyte for ionization in the MS source, suppressing its signal.[8][10] Even with a SIL internal standard, severe ion suppression can push your analyte's signal below the limit of detection.
-
Solution: Improve Sample Cleanup and Chromatography.
-
Refine SPE: Ensure your SPE wash steps are sufficient to remove phospholipids.
-
Adjust Chromatography: Modify your LC gradient to better separate 15-HETE from the region of major matrix interference (often the early part of the run).[11]
-
-
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Q: My peaks are not sharp and symmetrical. They are broad or show significant tailing. How does this affect quantification and how can I fix it?
Answer: Poor peak shape reduces signal-to-noise, compromises resolution from nearby isomers, and ultimately leads to inaccurate and imprecise integration and quantification.[9]
-
Plausible Cause 1: Incompatible Reconstitution Solvent.
-
Why it happens: If the dried sample extract is reconstituted in a solvent that is much stronger (more organic content) than the initial mobile phase of your LC gradient, the sample will not focus properly at the head of the column. This causes band broadening and distorted peaks.
-
Solution: Match Reconstitution Solvent to Initial LC Conditions. Reconstitute your dried extract in a solvent that is identical to or weaker than your starting mobile phase (e.g., if your gradient starts at 30% acetonitrile, reconstitute in 30% acetonitrile or lower).[9]
-
-
Plausible Cause 2: Column Degradation or Contamination.
-
Why it happens: Reversed-phase C18 columns, standard for this analysis, can degrade over time, especially with complex biological samples. Residual proteins or phospholipids can irreversibly bind to the stationary phase, leading to poor peak shape.
-
Solution: Protect and Maintain Your Column.
-
Use a Guard Column: A guard column is a small, disposable column placed before your analytical column to catch contaminants.
-
Implement Column Washing: After each batch, wash the column with a strong, organic solvent (e.g., 100% isopropanol) to remove strongly retained matrix components.
-
Check for Voids: If peak splitting occurs, it may indicate a void at the head of the column, in which case the column needs to be replaced.
-
-
Problem 3: High Background Noise or Interferences
Q: My chromatograms have a high baseline or show many interfering peaks around my analyte's retention time. What can I do?
Answer: High background noise reduces the signal-to-noise ratio, increasing the limit of quantification (LOQ). Interfering peaks can lead to misidentification or inaccurate integration.
-
Plausible Cause 1: Contaminated Solvents or Reagents.
-
Why it happens: Impurities in solvents (water, acetonitrile, methanol) or additives (formic acid, ammonium acetate) can introduce significant background noise.
-
Solution: Use High-Purity Reagents. Always use LC-MS grade solvents and fresh, high-purity additives. Filter mobile phases if necessary.
-
-
Plausible Cause 2: Carryover from Previous Injections.
-
Why it happens: "Sticky" compounds from a previous, highly concentrated sample can be retained in the injector, loop, or column and elute in subsequent runs, appearing as ghost peaks.
-
Solution: Optimize Needle Wash and Run Blanks.
-
Implement a Robust Needle Wash: Use a strong solvent (e.g., a mix of isopropanol, methanol, and acetonitrile) for your autosampler's needle wash.
-
Run Blank Injections: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, extend the LC gradient or perform additional blank runs until the baseline is clean.
-
-
Core Experimental Protocols & Workflows
General Experimental Workflow
This diagram outlines the critical steps from sample collection to final data analysis for robust 15-HETE quantification.
Caption: Recommended workflow for 15-HETE quantification in biological samples.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma
This is a representative protocol using a C18 SPE cartridge. Optimization may be required based on your specific cartridge and sample type.
-
Sample Preparation: To 500 µL of plasma, add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in methanol) and 10 µL of 15-HETE-d8 internal standard solution (e.g., 100 ng/mL). Add 500 µL of 15% methanol containing 0.1% formic acid. Vortex.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water. Do not let the cartridge bed go dry.[9]
-
Sample Loading: Load the prepared plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences. Follow with a second wash of 2 mL hexane to remove neutral lipids.
-
Elution: Elute the 15-HETE and its internal standard with 1 mL of methanol or ethyl acetate into a clean collection tube.[9][12]
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 70:30 Water:Acetonitrile with 0.02% formic acid).[9][12]
Data Presentation: Key Quantitative Parameters
Accurate quantification by LC-MS/MS relies on monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Ionization Mode |
| 15-HETE | 319.2 | 219.2 | 15 - 25 | Negative ESI |
| 15-HETE-d8 | 327.2 | 226.2 | 15 - 25 | Negative ESI |
| Table 1: Example LC-MS/MS MRM parameters for 15-HETE and its deuterated internal standard. These values should be optimized on your specific instrument.[6][7] |
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.02% Acetic Acid) | % Mobile Phase B (Acetonitrile/Methanol 90:10 + 0.02% Acetic Acid) |
| 0.0 | 0.5 | 75 | 25 |
| 8.0 | 0.5 | 54 | 46 |
| 20.0 | 0.5 | 34 | 66 |
| 27.0 | 0.5 | 0 | 100 |
| 33.0 | 0.5 | 0 | 100 |
| 33.1 | 0.5 | 75 | 25 |
| 35.0 | 0.5 | 75 | 25 |
| Table 2: Example LC gradient for the separation of eicosanoids on a C18 column. This is a starting point and should be optimized for your specific application.[6] |
References
-
Lucaciu, M. et al. (2014). Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode. Talanta. Available at: [Link]
-
Gut, J. et al. (1987). Quantification of 5- and 15-HPETE's by direct chemical ionization mass spectrometry. Free Radical Biology and Medicine. Available at: [Link]
-
Yang, P. et al. (2014). Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
Deems, R. et al. (2007). Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. Methods in Molecular Biology. Available at: [Link]
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]
-
Gajewska, M. et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. Available at: [Link]
-
Rajan, S. et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
Agilent. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent Technologies. Available at: [Link]
-
Liu, A. et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Taylor, P. J. (2005). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. The Clinical Biochemist Reviews. Available at: [Link]
-
Linscheid, M. et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. LIPID MAPS. Available at: [Link]
-
University of Wrocław. (n.d.). State the objective of the project The implementation of internal standards in quantitative bioanalysis is an accepted and commo. University of Wrocław. Available at: [Link]
-
ResearchGate. (n.d.). LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and... ResearchGate. Available at: [Link]
-
Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantification of 5- and 15-HPETE's by direct chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Maximizing 15-HPETE Yield in Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of 15(S)-Hydroperoxyeicosatetraenoic Acid (15-HPETE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of their target compound. As a hydroperoxide, 15-HPETE is notoriously unstable, making its synthesis a delicate process that requires careful control over numerous experimental variables.[1] This resource combines foundational principles with practical, field-tested solutions to help you achieve consistent and high-yield results.
Core Concepts: Understanding the Critical Parameters
A successful synthesis of 15-HPETE hinges on mastering the interplay between the enzyme, the substrate, and the reaction environment. The primary enzyme used is 15-lipoxygenase (15-LOX), which catalyzes the insertion of molecular oxygen into arachidonic acid (AA) to form 15-HPETE.[2]
-
The Enzyme (15-Lipoxygenase): While various 15-LOXs exist (e.g., human, rabbit), soybean lipoxygenase (SLO) is widely used due to its commercial availability, high activity, and cost-effectiveness.[3][4] Different enzymes have distinct optimal conditions, and their catalytic cycle involves a non-heme iron atom that must be in the active ferric (Fe³⁺) state.[5]
-
The Substrate (Arachidonic Acid): Arachidonic acid is an oily, insoluble molecule.[6] Its proper solubilization is paramount for enzyme accessibility. The use of co-solvents or detergents must be carefully managed, as they can impact enzyme structure and activity.
-
The Product (15-HPETE): 15-HPETE is an intermediate that is highly susceptible to reduction and degradation.[1][7] It can be rapidly converted to the more stable alcohol, 15-HETE, by ubiquitous cellular peroxidases or even non-enzymatically.[1] This conversion is the single most significant cause of yield loss. Furthermore, 15-LOX itself can exhibit secondary reactions, converting 15-HPETE into other di-hydroperoxy products, especially under anaerobic conditions.[8][9][10]
-
Molecular Oxygen: Unlike many enzymatic reactions, O₂ is a substrate here.[5][11] Insufficient dissolved oxygen will limit the reaction rate and can favor the formation of unwanted byproducts.[9]
General Experimental Workflow
The diagram below outlines the typical process for 15-HPETE synthesis, from initial setup to final analysis.
Caption: General workflow for enzymatic 15-HPETE synthesis.
Baseline Protocol: 15-HPETE Synthesis Using Soybean Lipoxygenase
This protocol is a validated starting point. Optimization may be required based on your specific enzyme lot and reagents.
Materials:
-
Soybean Lipoxygenase (SLO), Type V
-
Arachidonic Acid (AA), >99% purity
-
Sodium Borate Buffer (0.2 M, pH 9.0)
-
Ethanol or Methanol (for substrate solubilization)
-
Solid Phase Extraction (SPE) C18 Cartridges
-
Hexane, Ethyl Acetate, Acetic Acid (for extraction)
-
Acetonitrile, Water, Acetic Acid (for HPLC)
Procedure:
-
Substrate Preparation: Prepare a 100 mg/mL stock solution of arachidonic acid in ethanol. Store under argon or nitrogen at -20°C. Rationale: Ethanol aids in the solubilization of the hydrophobic AA, but its concentration in the final reaction should be kept low (<5%) to avoid denaturing the enzyme.[4]
-
Reaction Setup: In a glass vessel, add 100 mL of 0.2 M sodium borate buffer (pH 9.0). Equilibrate the buffer to 20°C while stirring vigorously to ensure oxygen saturation.
-
Substrate Addition: Add the arachidonic acid stock solution to the buffer to achieve a final concentration of ~9 g/L.[4] The solution may appear slightly cloudy.
-
Enzyme Preparation: Just before use, dissolve soybean lipoxygenase in cold borate buffer to a concentration that will give a final reaction activity of ~50-60 U/mL.[4]
-
Initiation: Start the reaction by adding the enzyme solution to the substrate-buffer mixture.
-
Incubation: Allow the reaction to proceed for 25-30 minutes at 20°C with continuous stirring.[4] Monitor the reaction progress by observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in 15-HPETE.[12]
-
Quenching & Extraction: Stop the reaction by acidifying to pH 3.5 with 1N HCl and immediately proceed to solid-phase extraction. Condition a C18 SPE cartridge, load the reaction mixture, wash with an aqueous solvent, and elute the lipids with ethyl acetate or methanol.
-
Purification: Evaporate the solvent from the eluate under a stream of nitrogen. For high purity, resuspend the residue in a mobile phase and purify using reverse-phase HPLC.
-
Analysis: Quantify the purified 15-HPETE using its molar extinction coefficient at 234 nm. Confirm identity and purity via LC-MS/MS.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low 15-HPETE yield? The most common cause is the enzymatic or non-enzymatic reduction of the desired hydroperoxide (15-HPETE) to its corresponding alcohol (15-HETE).[1][7] This can happen during the reaction by peroxidases present as contaminants or during workup and storage. Other major factors include suboptimal reaction conditions (pH, temperature), poor substrate availability, or inactive enzyme.
Q2: How can I minimize the reduction of 15-HPETE to 15-HETE? Speed and temperature are critical. Once the reaction is quenched, immediately proceed to extraction and purification at low temperatures (e.g., on ice). Avoid delays. The use of antioxidants or specific peroxidase inhibitors during the reaction is generally not recommended as they can interfere with the lipoxygenase activity itself. The most effective strategy is a rapid and cold purification workflow.
Q3: What are the optimal storage conditions for 15-HPETE? 15-HPETE is highly unstable.[13] For long-term storage, it should be kept in an organic solvent (e.g., ethanol) under an inert atmosphere (argon or nitrogen) at -80°C.[13] Repeated freeze-thaw cycles should be avoided. For quantification, it is often more reliable to reduce the 15-HPETE to the stable 15-HETE and then measure its concentration.[7]
Q4: Can I use a different buffer system? While borate buffer at pH 8.5-9.0 is standard for soybean lipoxygenase, other buffers like HEPES or EPPS can be used, provided the pH is optimized.[3][4][14] The optimal pH is crucial for maximal enzyme activity; for SLO, activity drops significantly below pH 8.0.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem Cluster 1: Low or No Product Formation
Q: My UV spectrophotometer shows a minimal increase in absorbance at 234 nm, and LC-MS analysis confirms little to no product. What should I check first?
A: This indicates a fundamental failure in the catalytic reaction. A systematic diagnosis is required to pinpoint the cause. Follow the troubleshooting workflow below.
Caption: Diagnostic workflow for low or no 15-HPETE product.
Problem Cluster 2: Product Profile Issues
Q: My total yield of C20 products is high, but it's almost exclusively 15-HETE. How do I shift the balance to 15-HPETE?
A: This is a classic problem of hydroperoxide reduction. The conversion of 15-HPETE to 15-HETE is thermodynamically favorable and can be catalyzed by peroxidases.
Causality & Solution:
-
Peroxidase Activity: The enzyme preparation itself, or the reaction milieu, may contain contaminating peroxidases that rapidly reduce the 15-HPETE product. While adding peroxidase inhibitors is an option, it can complicate the system. The most effective solution is to minimize the time the product spends in the aqueous, enzyme-containing environment.
-
Workflow Optimization: The key is a rapid transition from reaction quenching to extraction.
-
Immediate Quenching: Have your quenching solution (e.g., acid, organic solvent) ready to add the moment the reaction is complete.
-
Cold Chain: Perform all post-reaction steps, including extraction and solvent evaporation, on ice or at 4°C to reduce the rate of degradation.
-
Rapid Purification: Move from the quenched reaction to purified, solvent-dissolved product as quickly as possible. Delays of even 30-60 minutes at room temperature can lead to significant conversion to 15-HETE.
-
Q: The reaction starts, but the rate quickly slows down and stops, even though there's plenty of substrate left. What's happening?
A: This is likely due to mechanism-based enzyme inactivation, also known as "suicide inactivation."
Causality & Solution:
-
Product-Mediated Inactivation: Lipoxygenases can be inactivated by their products or reaction intermediates.[13] High local concentrations of 15-HPETE can lead to oxidative damage to the enzyme's active site, rendering it inactive.
-
Solutions to Mitigate Inactivation:
-
Optimize Enzyme:Substrate Ratio: Using too little enzyme for a high substrate concentration can exacerbate the problem, as each enzyme molecule must undergo more catalytic cycles, increasing the probability of inactivation. Try increasing the enzyme concentration moderately.
-
Fed-Batch Substrate Addition: Instead of adding all the arachidonic acid at the beginning, add it in portions over the course of the reaction. This keeps the instantaneous concentration of both substrate and product lower, reducing the rate of enzyme inactivation and allowing for a higher final yield.
-
Data & Parameters
The optimal conditions can vary between different sources of 15-lipoxygenase. The following table provides a comparative summary as a starting point for optimization.
| Parameter | Soybean 15-LOX (SLO) | Rabbit Reticulocyte 15-LOX-1 | Human Recombinant 15-LOX-2 |
| Optimal pH | 8.5 - 9.5[3][4] | 7.5 - 8.0 | 7.5 - 8.0[15] |
| Optimal Temp. | ~20°C[4] | 37°C[10][16] | 37°C |
| Primary Product(s) | 15S-HPETE | 15S-HPETE, 12S-HPETE[10] | 15S-HPETE (highly specific)[2][7] |
| Co-solvent Tolerance | Moderate (e.g., <5% Methanol)[4] | Low | Low |
| Key Considerations | Commercially available, robust. | Can produce 14,15-LTA₄ from 15-HPETE.[10] | High specificity, relevant for human biology studies. |
References
- Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid.
-
Malterud, K. E., et al. (1996). Inhibitors of 15-Lipoxygenase from Orange Peel. Journal of Agricultural and Food Chemistry, 44(2), 559–563. [Link]
-
Sadik, C. D., et al. (2001). Inhibition of 15-lipoxygenases by Flavonoids: Structure-Activity Relations and Mode of Action. Biochemical Pharmacology, 62(6), 739–747. [Link]
-
Jones, C. M., et al. (2017). Inhibition of Arachidonate 15-lipoxygenase Prevents 4-hydroxynonenal-induced Protein Damage in Male Germ Cells. Biology of Reproduction, 96(3), 598–609. [Link]
- Human Metabolome Database. (n.d.). 15(S)-HPETE (HMDB0004244).
-
Frontiers. (2023). 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes. Frontiers in Immunology. [Link]
-
Jayakody, J. R., et al. (2015). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Asian Pacific Journal of Tropical Biomedicine, 5(11), 903-906. [Link]
- BenchChem. (n.d.). Application Note: Quantitative Analysis of 15-LOX-2 Metabolites in Biological Matrices using LC-MS/MS.
- ResearchGate. (n.d.). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation.
-
Boeglin, W. E., et al. (2010). Formation of a Cyclopropyl Epoxide via a Leukotriene A Synthase-related Pathway in an Anaerobic Reaction of Soybean Lipoxygenase-1 with 15S-Hydroperoxyeicosatetraenoic Acid. Journal of Biological Chemistry, 285(17), 12806–12816. [Link]
-
Kagan, V. E., et al. (2024). Strikingly High Activity of 15-Lipoxygenase Towards Di-Polyunsaturated Arachidonoyl/Adrenoyl-Phosphatidylethanolamines Generates Peroxidation Signals of Ferroptotic Cell Death. Redox Biology, 69, 102995. [Link]
-
Lee, J., et al. (2025). Altering 15-Lipoxygenases to 18-Lipoxygenases and Their Application to the Production of 5,18-Dihydroxyeicosapentaenoic Acids. Advanced Synthesis & Catalysis. [Link]
- Cayman Chemical. (n.d.). 15(S)-HpETE (CAS Number: 70981-96-3).
-
Gabbs, M., et al. (2015). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 20(10), 18347–18381. [Link]
-
Tallima, H., & El Ridi, R. (2018). Synopsis of arachidonic acid metabolism: A review. Journal of Advanced Research, 11, 23–31. [Link]
-
Boeglin, W. E., et al. (2010). Formation of a cyclopropyl epoxide via a leukotriene A synthase-related pathway in an anaerobic reaction of soybean lipoxygenase-1 with 15S-hydroperoxyeicosatetraenoic acid. Journal of Biological Chemistry, 285(17), 12806-12816. [Link]
-
Bryant, R. W., et al. (1985). Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4. Journal of Biological Chemistry, 260(6), 3474–3480. [Link]
-
Ivanov, I., et al. (2010). Control of oxygenation in lipoxygenase and cyclooxygenase catalysis. Biochimica et Biophysica Acta, 1801(5), 497–510. [Link]
-
Green, A. R., et al. (2016). Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1. Biochemistry, 55(42), 5940–5950. [Link]
-
Park, J. B., et al. (2012). Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase. Applied Microbiology and Biotechnology, 93(3), 1059–1065. [Link]
-
Newcomer, M. E., & Gilbert, N. C. (2010). The structural basis for specificity in lipoxygenase catalysis. Current Opinion in Structural Biology, 20(6), 680–686. [Link]
-
Spector, A. A., & Kim, H. Y. (2015). Arachidonic acid as a bioactive molecule. Journal of Clinical Investigation, 125(3), 905–919. [Link]
- ResearchGate. (n.d.). Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14,15-leukotriene A4.
-
Dennis, E. A., & Norris, P. C. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Journal of Lipid Research, 56(6), 1066–1076. [Link]
Sources
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of oxygenation in lipoxygenase and cyclooxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formation of a Cyclopropyl Epoxide via a Leukotriene A Synthase-related Pathway in an Anaerobic Reaction of Soybean Lipoxygenase-1 with 15S-Hydroperoxyeicosatetraenoic Acid: EVIDENCE THAT OXYGEN ACCESS IS A DETERMINANT OF SECONDARY REACTIONS WITH FATTY ACID HYDROPEROXIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of a cyclopropyl epoxide via a leukotriene A synthase-related pathway in an anaerobic reaction of soybean lipoxygenase-1 with 15S-hydroperoxyeicosatetraenoic acid: evidence that oxygen access is a determinant of secondary reactions with fatty acid hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structural basis for specificity in lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
overcoming matrix effects in 15-HPETE analysis from tissues
A Guide to Overcoming Matrix Effects in Tissue-Based Quantification
Welcome to the technical support center for the analysis of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE). As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of quantifying this labile lipid mediator from challenging biological matrices. This resource provides in-depth, field-tested advice to help you anticipate, diagnose, and overcome the common analytical hurdles associated with tissue analysis, particularly the pervasive issue of matrix effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding 15-HPETE analysis and matrix effects.
Q1: What is 15-HPETE, and why is its analysis challenging?
15-HPETE is a hydroperoxy fatty acid produced from arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It is a critical precursor to a variety of specialized pro-resolving mediators (SPMs), including lipoxins. Its analysis is challenging for two primary reasons:
-
Instability: The hydroperoxide moiety is thermally and chemically labile, easily reduced to its more stable alcohol form, 15-HETE, or degraded by other mechanisms. This necessitates careful, cold-chain sample handling and processing.
-
Low Abundance in Complex Matrices: 15-HPETE is a transient signaling molecule present at low endogenous concentrations within tissues that are rich in interfering lipids (e.g., phospholipids, triglycerides). These co-extracting compounds are the primary source of matrix effects in LC-MS/MS analysis.
Q2: What are "matrix effects," and how do they impact my 15-HPETE data?
Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer's ion source due to the presence of co-eluting, undetected components from the sample matrix. In the context of 15-HPETE analysis from tissues, this is most often observed as ion suppression .
-
Mechanism: During electrospray ionization (ESI), the analyte (15-HPETE) and matrix components compete for access to the droplet surface to become gas-phase ions. High concentrations of matrix components, such as phospholipids, can saturate the droplet surface, physically hindering the ionization of 15-HPETE and reducing its measured signal.
-
Impact on Data: Matrix effects can lead to:
-
Inaccurate and imprecise quantification (underestimation of the true concentration).
-
Poor assay reproducibility and reliability.
-
Failure to detect low-abundance analytes.
-
Q3: What is the single most important step to control for matrix effects?
The single most critical component for reliable quantification is the use of a stable isotope-labeled internal standard (SIL-IS) , such as 15-HPETE-d8. The SIL-IS must be added as early as possible in the sample preparation workflow (i.e., to the tissue homogenate before any extraction).
Why is this critical? A SIL-IS is chemically identical to the endogenous analyte but has a different mass due to the isotopic label. Therefore, it experiences the exact same extraction inefficiencies and the exact same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the endogenous analyte signal to the SIL-IS signal, you effectively normalize for these variations, leading to accurate quantification.
Part 2: The Troubleshooting Guide: From Symptom to Solution
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low or No Analyte Signal, but Internal Standard Signal is Strong
This common scenario points towards a problem with the analyte's stability or presence in the sample, rather than a catastrophic failure of the extraction or analytical system.
-
Potential Cause 1: Analyte Degradation. 15-HPETE is highly susceptible to reduction to 15-HETE.
-
Diagnostic Check: Re-analyze your data by extracting the ion chromatogram for the 15-HETE transition and its corresponding internal standard (e.g., 15-HETE-d8). A large, unexpected 15-HETE peak suggests widespread degradation of your target analyte.
-
Solution: Implement rigorous cold-chain handling. Keep samples on ice at all times. Use antioxidants like butylated hydroxytoluene (BHT) in your homogenization and extraction solvents to prevent auto-oxidation. Ensure solvents are fresh and peroxide-free.
-
-
Potential Cause 2: Low Biological Expression. The target analyte may not be present at detectable levels in your specific tissue sample or experimental condition.
-
Diagnostic Check: Analyze a positive control sample, such as a cell culture known to produce 15-HPETE or a blank matrix sample spiked with a low-level analytical standard.
-
Solution: If the positive control works, you may need to increase the amount of tissue used for extraction or reconsider the biological hypothesis.
-
Issue 2: Both Analyte and Internal Standard Signals are Low or Variable
This pattern strongly suggests that a systemic issue, most likely a severe matrix effect or a problem with the sample preparation or LC-MS system, is affecting both compounds.
-
Potential Cause 1: Overwhelming Matrix Effects. This is the most probable cause when analyzing complex tissues like the brain or liver.
-
Diagnostic Check: Perform a post-column infusion experiment. While your LC-MS system is running with a blank gradient, continuously infuse a standard solution of 15-HPETE directly into the MS source. Then, inject a prepared tissue extract. A significant dip in the stable, infused signal at the retention time of 15-HPETE provides direct visual evidence of ion suppression.
-
Solution 1: Improve Sample Cleanup. The most effective way to combat matrix effects is to remove the interfering compounds before they reach the mass spectrometer. A simple protein precipitation or liquid-liquid extraction is often insufficient for tissues. Implement a robust Solid-Phase Extraction (SPE) protocol.
-
Table 1: Comparison of Sample Preparation Techniques for 15-HPETE
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation with cold organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | Very poor lipid cleanup. High risk of severe matrix effects. | Not recommended for tissue. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., Folch method). | Good for general lipid extraction. | Co-extracts many interfering lipids (phospholipids). Can be labor-intensive. | Initial exploratory work; requires further cleanup. |
| Solid-Phase Extraction (SPE) | Differential adsorption of analytes and matrix onto a solid sorbent. | Excellent and selective cleanup. Can specifically target acidic lipids and remove neutral interferences. | Higher cost, requires method development. | Gold standard for quantitative tissue analysis. |
-
Solution 2: Optimize Chromatography. Enhancing chromatographic separation can move the analyte's elution time away from the region where most matrix components elute (often the early part of the gradient).
-
Actionable Steps:
-
Use a column with a different selectivity (e.g., a PFP or C30 column instead of a standard C18).
-
Lengthen the chromatographic gradient to increase separation.
-
Consider smaller particle size columns (e.g., sub-2-µm) for higher resolution, but be mindful of system pressure limits.
-
-
-
Potential Cause 2: Sub-optimal MS Source Parameters.
-
Diagnostic Check: Review your ion source parameters (e.g., gas temperatures, gas flows, spray voltage).
-
Solution: Systematically optimize source parameters using a neat standard solution of 15-HPETE to maximize its signal. Ensure these settings are robust and not overly aggressive, which could cause in-source fragmentation.
-
Part 3: Protocols and Visualized Workflows
Diagram 1: General Analytical Workflow
This diagram illustrates the critical stages of analysis and highlights where to focus efforts on mitigating matrix effects.
Caption: Workflow for 15-HPETE analysis from tissue.
Diagram 2: Mechanism of Ion Suppression
This diagram visualizes how matrix components interfere with analyte ionization in the ESI source.
Caption: Ion suppression at the ESI droplet surface.
Recommended Protocol: Solid-Phase Extraction (SPE) for 15-HPETE
This protocol is a robust starting point for isolating 15-HPETE from complex tissue homogenates. It uses a mixed-mode anion exchange sorbent, which retains acidic compounds like 15-HPETE while allowing for stringent washing of neutral interferences like phospholipids.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Waters Oasis MAX, Agilent Bond Elut Certify II).
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Hexane, Formic Acid, Ammonium Hydroxide. All solvents should be LC-MS grade.
-
Internal Standard: 15-HPETE-d8.
-
Antioxidant: Butylated hydroxytoluene (BHT).
Procedure:
-
Tissue Homogenization:
-
Weigh ~50 mg of frozen tissue.
-
Add 1 mL of ice-cold 80:20 MeOH:Water containing 0.1% BHT.
-
Add 10 µL of your SIL-IS solution (e.g., 100 ng/mL 15-HPETE-d8).
-
Homogenize thoroughly using a bead beater or probe sonicator, keeping the sample on ice.
-
Centrifuge at 10,000 x g for 10 min at 4°C. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 column volume of Hexane.
-
Condition with 1 column volume of IPA.
-
Condition with 1 column volume of MeOH.
-
Equilibrate with 1 column volume of 2% Ammonium Hydroxide in Water.
-
Equilibrate with 1 column volume of Water.
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with 4 volumes of 2% Ammonium Hydroxide in Water. This ensures the pH is appropriate for binding.
-
Load the entire diluted sample onto the conditioned SPE cartridge slowly (e.g., 1 drop/sec).
-
-
Wash Steps (Interference Removal):
-
Wash 1 (Polar Interferences): Wash with 1 column volume of 2% Ammonium Hydroxide in Water.
-
Wash 2 (Neutral Lipids): Wash with 1 column volume of 100% ACN. This is a critical step for removing phospholipids and triglycerides.
-
-
Elution:
-
Elute the 15-HPETE and other acidic lipids with 1 mL of 1% Formic Acid in 80:20 ACN:MeOH. The acid neutralizes the charge on the analyte, releasing it from the sorbent.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water). Vortex and transfer to an LC vial for analysis.
-
References
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101. [Link]
-
Pan, J., & Gu, H. (2016). The impact of matrix effect in quantitative bioanalysis of endogenous compounds by LC-MS/MS. Bioanalysis, 8(23), 2483–2485. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
Technical Support Center: Optimizing Cell Lysis for 15-HPETE Extraction
Welcome to the technical support center for the extraction of 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This guide is designed for researchers, scientists, and drug development professionals who are working with this highly labile and biologically significant lipid mediator. The following content provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your cell lysis and extraction protocols, ensuring maximal yield and sample integrity.
Introduction: The Challenge of 15-HPETE Extraction
15(S)-HPETE is a critical intermediate in the biosynthesis of several potent inflammatory mediators, including 15-HETE and the eoxins.[1] As a hydroperoxy fatty acid, it is inherently unstable, making its accurate quantification a significant analytical challenge.[2] The primary difficulties arise from its susceptibility to:
-
Enzymatic Reduction: Cellular peroxidases can rapidly reduce 15-HPETE to its more stable alcohol form, 15-HETE.[1]
-
Non-Enzymatic Degradation: It can decompose into reactive electrophiles, such as 4-oxo-2(E)-nonenal.[1]
-
Auto-oxidation: Spontaneous, non-enzymatic oxidation can lead to a racemic mixture of products, confounding results.[1]
Effective cell lysis is the foundational step that dictates the success of the entire workflow. A poorly optimized lysis procedure can lead to significant underestimation of 15-HPETE levels due to degradation or incomplete extraction. This guide provides solutions to common problems encountered during this critical phase.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Q1: My 15-HPETE yield is consistently low or undetectable. What are the likely causes?
This is the most common issue and can stem from several factors throughout the workflow.
-
Cause 1: Peroxidase Activity. The primary culprit for low 15-HPETE yield is its rapid enzymatic reduction to 15-HETE by ubiquitous cellular glutathione peroxidases.[1][3] This can happen within seconds of cell lysis if not properly controlled.
-
Solution:
-
Work Quickly and at Low Temperatures: All steps, from cell harvesting to the final extraction, should be performed rapidly and on ice or at 4°C.[4][5] This reduces the activity of degradative enzymes.
-
Immediate Solvent Crash: The most effective method to halt all enzymatic activity is to immediately lyse the cell pellet with a cold organic solvent like methanol. This denatures proteins, including peroxidases, instantly. A common approach is to add ice-cold methanol (often containing an internal standard and antioxidant) directly to the washed cell pellet.
-
-
Cause 2: Oxidative Degradation. 15-HPETE is highly susceptible to non-enzymatic oxidation, a process that can be catalyzed by free metal ions (like iron) and propagated by reactive oxygen species (ROS).[3][6]
-
Solution:
-
Incorporate Antioxidants: Add a potent antioxidant to your lysis buffer or initial extraction solvent. Butylated hydroxytoluene (BHT) is a widely used and effective radical scavenger for this purpose. A typical concentration is 0.005-0.01%.
-
Use Chelating Agents: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) in your buffers (e.g., PBS for cell washing) to sequester metal ions that catalyze lipid peroxidation.[7]
-
Deoxygenate Solvents: Purge all aqueous buffers and organic solvents with an inert gas like argon or nitrogen before use to remove dissolved oxygen, a key component in the auto-oxidation chain reaction.
-
-
Cause 3: Inefficient Lysis. If the cell membrane is not completely disrupted, the 15-HPETE will not be fully released into the lysis solution for extraction.
-
Solution:
-
Choose an Appropriate Lysis Method: For sensitive lipids, harsh methods like high-power sonication can generate localized heat and promote degradation.[8] A gentler approach is often better. Consider:
-
Solvent Lysis (Recommended): Direct addition of cold methanol or an ethanol/PBS mixture effectively disrupts membranes while simultaneously precipitating proteins and inhibiting enzymes.
-
Freeze-Thaw Cycles: Repeated cycles of freezing in liquid nitrogen and thawing can rupture cells with minimal chemical intervention.[9] However, this can be slow and must be followed immediately by solvent extraction with antioxidants.
-
-
Verify Lysis: After your lysis step and centrifugation, you can check for lysis efficiency by resuspending a small portion of the pellet and using trypan blue staining. A high percentage of stained (lysed) cells indicates efficient disruption.
-
Q2: I see a large peak for 15-HETE but very little 15-HPETE. How can I prevent this conversion?
This strongly indicates that the hydroperoxide group is being reduced.
-
Cause: As mentioned in Q1, this is the classic sign of peroxidase activity.[1] The cellular machinery for detoxifying peroxides is highly efficient.
-
Solution:
-
Prioritize Speed and Cold: Re-evaluate your protocol for any delays between cell pelleting and the inactivation of enzymes. The time it takes to move tubes from the centrifuge to an ice bucket and add lysis buffer is critical.
-
Use Peroxidase Inhibitors (with caution): While general enzyme inactivation via solvent crash is preferred, specific inhibitors can be used. For example, N-ethylmaleimide (NEM) can be added to alkylate sulfhydryl groups on glutathione, thereby inhibiting glutathione peroxidases. However, this adds another chemical to your system that may need to be removed later.
-
Optimize Solvent Lysis: Ensure the volume of cold methanol is sufficient to fully immerse and disintegrate the cell pellet instantly. Vortex immediately and vigorously upon addition.
-
Q3: There is high variability between my replicate samples. What can I do to improve consistency?
High variability often points to inconsistent sample handling and processing.
-
Cause 1: Inconsistent Timing. Even small differences in the time samples spend at room temperature or the duration of a centrifugation step can lead to variable degradation of 15-HPETE.
-
Solution:
-
Process Samples in Small Batches: Avoid processing more samples at once than you can handle quickly and consistently.
-
Use a Standardized Workflow: Write out a detailed, timed protocol and adhere to it strictly for all samples. Use timers for incubation and centrifugation steps.
-
-
Cause 2: Incomplete Extraction. If the extraction is not exhaustive, you will get variable recovery. This is particularly relevant if you are using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) after lysis.
-
Solution:
-
Incorporate a Deuterated Internal Standard: This is the single most important step for correcting variability. Add a known amount of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, to the sample at the very beginning of the lysis procedure.[10][11] Any sample loss during processing will affect the standard and the analyte equally, allowing for accurate normalization during data analysis by LC-MS/MS.
-
Optimize SPE: If using solid-phase extraction, ensure your cartridge conditioning, sample loading, washing, and elution steps are optimized and consistent. Use a manifold to process multiple cartridges under the same vacuum pressure.[12][13]
-
Q4: My downstream analysis (e.g., LC-MS) is showing significant interference or ion suppression. Could my lysis protocol be the cause?
Yes, components from the lysis and extraction can interfere with sensitive downstream analyses.
-
Cause 1: Phospholipids. The most abundant lipids in a cell are phospholipids. If not adequately removed, they can cause severe ion suppression in electrospray ionization mass spectrometry.
-
Solution:
-
Protein Precipitation/Lysis: The initial lysis with a solvent like methanol causes proteins and some lipids to precipitate. Ensure you centrifuge at a sufficient speed and for long enough (e.g., 10,000 x g for 10 min at 4°C) to get a compact pellet.
-
Solid-Phase Extraction (SPE): This is the gold standard for cleaning up lipid extracts. After initial lysis and solvent extraction, the supernatant can be diluted and loaded onto a C18 or mixed-mode SPE cartridge. A wash step with a low percentage of organic solvent will remove polar interferences, while the 15-HPETE is retained and can then be eluted with a higher concentration of organic solvent like methanol or acetonitrile.[12]
-
-
Cause 2: Detergents. If you are using a detergent-based lysis method (generally not recommended for 15-HPETE), residual detergents are notoriously problematic for mass spectrometry.
-
Solution:
-
Avoid Detergents: The best solution is to use a solvent-based lysis method.
-
Detergent Removal: If you must use detergents, you will need to incorporate specific detergent removal spin columns or additional cleanup steps, which can unfortunately also lead to loss of the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between lysis for proteins and for sensitive lipids like 15-HPETE?
When lysing for proteins, the primary goals are to solubilize the protein of interest and prevent its degradation by proteases.[14] This is often achieved with buffers containing detergents, salts, and protease inhibitors. For 15-HPETE, the goal is not solubilization but immediate inactivation of all enzymatic activity (especially peroxidases) and prevention of chemical oxidation.[6] This necessitates a shift in strategy from aqueous buffers to immediate organic solvent denaturation.
Q2: Which type of cell lysis method is best for 15-HPETE?
Solvent-based lysis is strongly recommended. Methods are summarized in the table below.
| Lysis Method | Advantages | Disadvantages | Suitability for 15-HPETE |
| Solvent Lysis | Instantly denatures enzymes; combines lysis and extraction; high efficiency. | Can be less effective for tough-to-lyse cells (e.g., yeast). | Excellent (Recommended) |
| Freeze-Thaw | Gentle; no chemical additives required for lysis itself. | Can be slow; does not inactivate enzymes during thaw; risk of degradation. | Good (If followed immediately by solvent extraction) |
| Sonication | Very effective at disrupting membranes.[15] | Generates localized heat; can induce oxidation and degradation.[8] | Poor (Not Recommended) |
| Detergent Lysis | Effective for protein solubilization. | Detergents interfere with MS; does not inherently stop peroxidase activity. | Poor (Not Recommended) |
Q3: How do I choose the right antioxidant for my lysis buffer?
The ideal antioxidant should be a radical scavenger that is soluble in your extraction solvent and does not interfere with your analysis.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble (lipophilic) antioxidant that is very effective at preventing the chain reactions of lipid peroxidation.[16] It is the most common choice for eicosanoid extractions.
-
Vitamin E (α-tocopherol): Another potent lipophilic antioxidant that can be used.[16][17]
-
Triphenylphosphine (TPP): Can be added to selectively reduce the hydroperoxide group of 15-HPETE to a hydroxyl group (15-HETE) in a controlled manner. This is not for preserving 15-HPETE itself, but is a strategy used when the goal is to measure total 15-series lipoxygenase products as the more stable 15-HETE.
Q4: Can I store my cell pellets before lysis? If so, how?
Yes. If you cannot proceed with lysis immediately after harvesting, snap-freeze the washed cell pellets in liquid nitrogen and store them at -80°C.[18][19] This preserves the cellular state effectively. When you are ready to perform the extraction, do NOT thaw the pellet. Add the ice-cold lysis solvent (e.g., methanol with antioxidant and internal standard) directly to the frozen pellet and vortex immediately to ensure rapid and uniform enzyme inactivation.
Visualized Workflows and Pathways
Biosynthesis of 15-HPETE
The following diagram illustrates the enzymatic conversion of arachidonic acid to 15(S)-HPETE by 15-lipoxygenase (15-LOX) and its subsequent metabolic fate.
Caption: Biosynthesis and metabolism of 15(S)-HPETE.
Recommended Lysis & Extraction Workflow
This workflow diagram outlines the critical steps and decision points for robust 15-HPETE extraction.
Caption: Recommended workflow for 15-HPETE extraction.
Detailed Protocol: Solvent Lysis and SPE Cleanup
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
-
Preparation:
-
Prepare a stock solution of 1% BHT in methanol.
-
Prepare a working internal standard solution (e.g., 15(S)-HETE-d8 at 100 ng/mL in methanol).
-
Prepare the Lysis/Extraction Solvent: To 9.9 mL of ice-cold, argon-purged methanol, add 100 µL of 1% BHT stock and your desired volume of internal standard. Keep on ice.
-
Pre-chill all tubes and centrifuge rotors.
-
-
Cell Harvesting & Lysis:
-
Harvest cells (e.g., by scraping into cold PBS with EDTA or by centrifugation of suspension cultures at 500 x g for 5 min at 4°C).
-
Wash the cell pellet once with 1 mL of ice-cold PBS containing 1 mM EDTA. Centrifuge again and discard the supernatant completely.
-
Add 1 mL of the ice-cold Lysis/Extraction Solvent directly to the cell pellet (which can be frozen or fresh).
-
Immediately vortex for 60 seconds to ensure complete lysis and protein precipitation.
-
Incubate on ice for 20 minutes to allow proteins to fully precipitate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Carefully transfer the supernatant to a clean glass tube, avoiding the protein pellet.
-
Add 9 mL of acidified water (pH ~3.5 with formic acid) to the supernatant to ensure protonation of the carboxylic acid group for better retention on the C18 sorbent.
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge run dry.
-
Load the entire diluted sample onto the cartridge at a slow, steady drip rate.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Elute the 15-HPETE and other lipids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Final Step:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of your LC-MS mobile phase (e.g., 80:20 methanol:water).
-
Transfer to an autosampler vial for analysis.
-
References
-
Human Metabolome Database. (n.d.). 15(S)-HPETE (HMDB0004244). Retrieved from [Link]
-
Wikipedia. (2023). 15-Hydroxyeicosatetraenoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Ferroptosis. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Retrieved from [Link]
-
PubMed. (1986). Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products. Retrieved from [Link]
-
MDPI. (2020). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and.... Retrieved from [Link]
-
MP Biomedicals. (n.d.). How To Optimize Your Cell Lysis Method. Retrieved from [Link]
-
NIH. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]
-
NIH. (2021). Lipid Peroxidation and Antioxidant Protection. Retrieved from [Link]
-
NIH. (2007). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites.... Retrieved from [Link]
-
PubMed Central. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Retrieved from [Link]
-
Bitesize Bio. (n.d.). 8 Cell Lysis Methods Explained. Retrieved from [Link]
-
IOVS. (2004). Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells. Retrieved from [Link]
-
MDPI. (2017). A Review on Macroscale and Microscale Cell Lysis Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the intrinsic dynamics of 1-SA-2-15-HpETE-PE.... Retrieved from [Link]
-
Boster Bio. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]
Sources
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Ferroptosis - Wikipedia [en.wikipedia.org]
- 4. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 5. mpbio.com [mpbio.com]
- 6. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
- 17. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Eicosanoids: A Comparative Guide to the Biological Activities of 15-HPETE and 15-HETE
For researchers in inflammation, cancer biology, and drug development, the intricate signaling pathways of lipid mediators offer a landscape rich with therapeutic potential. Among the myriad players in the arachidonic acid cascade, 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) and its metabolite, 15-Hydroxyeicosatetraenoic acid (15-HETE), present a fascinating case of biochemical kinship yet stark functional divergence. This guide provides an in-depth, objective comparison of their biological activities, grounded in experimental data, to empower researchers to make informed decisions in their experimental designs and therapeutic strategies.
The 15-Lipoxygenase Pathway: A Shared Origin for Divergent Fates
Both 15-HPETE and 15-HETE originate from the same precursor, arachidonic acid, through the action of the enzyme 15-lipoxygenase (15-LOX). This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable hydroperoxide, 15-HPETE.[1][2] In the cellular environment, 15-HPETE is rapidly reduced by peroxidases, such as glutathione peroxidases, to its more stable alcohol derivative, 15-HETE.[2] This seemingly subtle conversion—from a hydroperoxy (-OOH) group to a hydroxyl (-OH) group—is the critical juncture where their biological activities dramatically diverge.
Caption: Biosynthesis of 15-HPETE and 15-HETE from arachidonic acid.
Head-to-Head Comparison: A Duality of Function
The core of our comparison lies in the opposing effects these two molecules exert across several key biological processes. While 15-HPETE often acts as a potent, short-lived instigator of cellular stress and apoptosis, 15-HETE functions as a more classical signaling molecule, mediating cell proliferation and angiogenesis.
Chemical Stability and Mechanism of Action
The fundamental difference between 15-HPETE and 15-HETE is their chemical reactivity.
-
15-HPETE : The hydroperoxy group makes 15-HPETE an unstable and highly reactive molecule. Its biological effects are often attributed to non-receptor-mediated mechanisms, primarily through the induction of oxidative stress.[3] It can decompose to form reactive electrophiles and generate free radicals, leading to lipid peroxidation and cellular injury, particularly to endothelial cells.[3][4] This inherent reactivity underpins its potent, often cytotoxic, activities.
-
15-HETE : The reduction to a hydroxyl group renders 15-HETE significantly more stable. This stability allows it to act as a signaling ligand for specific cellular receptors and to be incorporated into phospholipids, thereby modifying membrane properties and downstream signal transduction.[5][6] While it can also induce reactive oxygen species at high concentrations, its primary signaling is more controlled and receptor-dependent.[2]
Caption: Contrasting mechanisms of action for 15-HPETE and 15-HETE.
Cell Proliferation and Cancer Biology
In the context of cell growth, 15-HPETE and 15-HETE exhibit a classic yin-yang relationship.
-
15-HPETE is generally considered anti-proliferative . Studies on Jurkat T-cell leukemia cells show that 15-HPETE inhibits cell growth with an IC₅₀ of 10 µM.[7] This effect is mediated by the induction of apoptosis through the Fas-mediated death pathway, involving the activation of caspases 8 and 3, and DNA fragmentation.[7] Similarly, in BHK-21 cells, 15-HPETE decreases cell number and the content of DNA, RNA, and protein.[3]
-
15-HETE , in contrast, is often pro-proliferative . In the same BHK-21 cell line, 15-HETE was found to increase cell number.[3] In lung adenocarcinoma cells, 15-HETE stimulates the expression of proliferation markers like PCNA and cyclins A and D, promoting cell growth via the STAT3 pathway.[8] However, its role can be context-dependent, with some studies suggesting anti-proliferative effects in other cancer types, possibly through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[9]
Angiogenesis
The formation of new blood vessels is another arena where these two molecules have opposing effects. A key study using chick chorio-allantoic membrane (CAM), rat aortic rings, and human umbilical vein endothelial cells (HUVECs) clearly demonstrated their divergent roles.[7]
-
15-HPETE is angiostatic . It decreases vessel density in the CAM model and down-regulates the expression of crucial angiogenic markers in HUVECs, including E-selectin (by over 35%), Vascular Endothelial Growth Factor (VEGF) (by over 90%), and CD31 (by over 50%).[7]
-
15-HETE is pro-angiogenic . It increases vessel density in the CAM, induces sprouting in rat aortic rings, and promotes the formation of tubular networks in HUVECs.[7] This is accompanied by an up-regulation of the expression of CD31, E-selectin, and VEGF.[7]
Inflammation
The roles of 15-HPETE and 15-HETE in inflammation are complex, with both pro- and anti-inflammatory activities reported, depending on the context and downstream metabolism.
-
15-HPETE has demonstrated anti-inflammatory potential. In a human monocytic cell line, 15-HPETE was shown to regulate the production of the pro-inflammatory cytokine TNF-α post-transcriptionally. It accelerates the degradation of TNF-α mRNA by 1.7-fold, effectively decreasing its half-life by 57%.[1]
-
15-HETE exhibits both pro- and anti-inflammatory properties. It can promote pulmonary artery inflammation through the activation of the NF-κB pathway. Conversely, it can also act as an endogenous inhibitor of neutrophil migration across cytokine-activated endothelium, a key process in acute inflammation.[5] Furthermore, 15-HETE is a precursor to lipoxins, a class of specialized pro-resolving mediators that actively limit and resolve inflammation.
Quantitative Data Summary
| Biological Activity | 15-HPETE | 15-HETE | Cell/Model System | Reference |
| Cell Proliferation | Anti-proliferative (IC₅₀: 10 µM) | Pro-proliferative | Jurkat T-cell Leukemia | [7] |
| Decreased cell number | Increased cell number | BHK-21 Cells | [3] | |
| Angiogenesis | Angiostatic | Angiogenic | Chick CAM, Rat Aorta, HUVECs | [7] |
| VEGF Expression | ▼ Down-regulated (>90%) | ▲ Up-regulated | HUVECs | [7] |
| CD31 Expression | ▼ Down-regulated (>50%) | ▲ Up-regulated | HUVECs | [7] |
| E-Selectin Expression | ▼ Down-regulated (>35%) | ▲ Up-regulated | HUVECs | [7] |
| TNF-α mRNA Stability | Decreased (Half-life reduced by 57%) | Not reported | Mono Mac 6 (Monocytic) | [1] |
| Receptor Binding | N/A (Acts via oxidative stress) | Binds with Kd = 162 nM | PT-18 Mast/Basophil Cells | [1] |
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This protocol provides a framework for comparing the angiogenic potential of 15-HPETE and 15-HETE. The causality is validated by including a vehicle control (to establish baseline) and a known angiogenic factor like VEGF (as a positive control).
Objective: To visually and quantitatively assess the pro- or anti-angiogenic effects of 15-HPETE and 15-HETE.
Materials:
-
Fertilized chicken eggs (Day 3 of incubation)
-
Egg incubator (37°C, 60% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
15-HPETE and 15-HETE (Cayman Chemical or equivalent)
-
Vehicle control (e.g., ethanol)
-
Positive control: Vascular Endothelial Growth Factor (VEGF)
-
Thermanox® coverslips or sterile filter paper discs (5 mm diameter)
-
Sterile forceps
-
Dremel tool with a cutting disc
-
70% ethanol for sterilization
-
Stereomicroscope with imaging capabilities
Methodology:
-
Egg Preparation (Day 3):
-
Wipe fertilized eggs with 70% ethanol and place them in the incubator.
-
On Day 3, carefully create a small window (1-2 cm²) in the eggshell using a Dremel tool, avoiding damage to the underlying membrane.
-
Cover the window with sterile tape and return the eggs to the incubator.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of 15-HPETE and 15-HETE in ethanol. Further dilute in sterile PBS to the desired final concentrations (e.g., 0.1-1 µM). Note: Due to its instability, 15-HPETE should be prepared fresh immediately before application.
-
Prepare vehicle control (PBS with the same final concentration of ethanol) and VEGF positive control (e.g., 100 ng/mL in PBS).
-
-
Application to CAM (Day 10):
-
Remove eggs from the incubator. Under sterile conditions, remove the tape from the window.
-
Carefully place a sterile coverslip or filter paper disc onto the CAM, avoiding major blood vessels.
-
Pipette 10 µL of the test compound (15-HPETE, 15-HETE, vehicle, or VEGF) onto the disc.
-
Reseal the window with sterile tape and return the eggs to the incubator.
-
-
Observation and Quantification (Day 13):
-
After 72 hours of incubation, carefully open the windows.
-
Observe the area around the disc under a stereomicroscope. Angiogenesis is characterized by the convergence of blood vessels towards the disc in a spoke-wheel pattern. Angiostasis will show a reduction in vessel density.
-
Capture high-resolution images of the CAM for each egg.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined circular area around the disc using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the mean number of branch points for each treatment group.
-
Compare the 15-HPETE and 15-HETE groups to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). The results should validate the pro-angiogenic effect of 15-HETE (significantly more vessels than control) and the angiostatic effect of 15-HPETE (significantly fewer vessels than control).
-
Conclusion and Future Perspectives
The comparison between 15-HPETE and 15-HETE serves as a powerful illustration of how a single enzymatic step can profoundly alter the biological function of a lipid mediator. 15-HPETE, the reactive precursor, primarily drives processes related to cellular stress and death, suggesting a role in the acute phases of injury and resolution. In contrast, the stable metabolite, 15-HETE, acts as a more nuanced signaling molecule, capable of promoting tissue growth and remodeling through receptor-mediated pathways.
References
-
Poe, L. B., & Funk, C. D. (1998). Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line. Journal of Immunology, 160(5), 2469–2475. [Link]
-
Garrido, I., et al. (2009). 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. Molecular Pharmacology, 76(6), 1341-1349. [Link]
-
Various Authors. (n.d.). 15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]
-
Takata, S., et al. (1994). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The American Journal of Pathology, 145(3), 543–551. [Link]
-
Gao, X., et al. (1992). 15-Hydroxyeicosatetraenoic acid (15-HETE) receptors. Involvement in the 15-HETE-induced stimulation of the cryptic 5-lipoxygenase in PT-18 mast/basophil cells. Journal of Biological Chemistry, 267(33), 23879-23886. [Link]
-
Sultana, C., et al. (1995). Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product. Journal of Lipid Mediators and Cell Signalling, 11(2), 93-106. [Link]
-
Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(7), 743-752. [Link]
-
Vangaveti, V., et al. (2010). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Oncotarget, 1(7), 521-532. [Link]
-
Kumar, K. A., et al. (2009). Effects of (15S)-hydroperoxyeicosatetraenoic acid and (15S)-hydroxyeicosatetraenoic acid on the acute- lymphoblastic-leukaemia cell line Jurkat: activation of the Fas-mediated death pathway. Biotechnology and Applied Biochemistry, 52(Pt 2), 121–133. [Link]
-
Sravan, K., & Ramana, M. V. (1993). Differential effects of 15-HPETE and 15-HETE on BHK-21 cell proliferation and macromolecular composition. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1167(1), 102-108. [Link]
-
Nie, X., et al. (2012). 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway. Prostaglandins & Other Lipid Mediators, 97(1-2), 50-59. [Link]
-
Lee, S. H., et al. (2008). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Journal of Biological Chemistry, 283(30), 20657-20668. [Link]
-
Tallman, K. A., & Porter, N. A. (2015). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Journal of Biological Chemistry, 290(36), 21874-21887. [Link]
-
Ribardo, D. A., & Crowe, K. E. (2023). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols, 4(1), 102086. [Link]
-
Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta, 1831(2), 449-462. [Link]
-
Wang, D., et al. (2017). 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma. Oncology Reports, 38(5), 2947-2955. [Link]
Sources
- 1. Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Differential effects of 15-HPETE and 15-HETE on BHK-21 cell proliferation and macromolecular composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Regulation of Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of 15-HPETE and 15-HETE on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipid signaling, metabolites of the 15-lipoxygenase (15-LOX) pathway, 15-hydroperoxyeicosatetraenoic acid (15-HPETE) and 15-hydroxyeicosatetraenoic acid (15-HETE), have emerged as critical regulators of angiogenesis. While structurally similar, these two molecules exert diametrically opposed effects on the formation of new blood vessels, a process fundamental to both physiological and pathological conditions. This guide provides an in-depth, objective comparison of the pro-angiogenic nature of 15-HETE and the anti-angiogenic properties of 15-HPETE, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and therapeutic development.
The Dichotomy of the 15-Lipoxygenase Pathway in Angiogenesis
The 15-LOX enzyme catalyzes the insertion of molecular oxygen into arachidonic acid, leading to the formation of the unstable hydroperoxide, 15-HPETE.[1] This initial product is rapidly reduced in the cellular environment to its more stable corresponding hydroxide, 15-HETE.[1] This seemingly subtle enzymatic conversion from a hydroperoxide to a hydroxide is the lynchpin for their divergent biological activities in the context of angiogenesis. Experimental evidence robustly demonstrates that 15-HETE actively promotes the multifaceted process of blood vessel formation, while 15-HPETE acts as a potent inhibitor.[1][2] This opposing relationship underscores the delicate balance maintained by lipid mediators in regulating vascular homeostasis.
Quantitative Comparison of Angiogenic Effects
The contrasting effects of 15-HETE and 15-HPETE have been quantified across a range of established in vivo, ex vivo, and in vitro angiogenesis assays. The following tables summarize the key experimental findings.
Table 1: Pro-Angiogenic Effects of 15(S)-HETE
| Experimental Assay | Model System | Parameter Measured | Result |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Vessel Density | Increased[1][3] |
| Rat Aortic Ring Assay | Rat Aorta Explant | Microvessel Sprouting | Induced[1][4] |
| HUVEC Tube Formation Assay | Human Umbilical Vein Endothelial Cells | Formation of Tube-like Structures | Increased[1] |
| Endothelial Cell Migration Assay | Human Dermal Microvascular Endothelial Cells | Cell Migration | Stimulated[5] |
| Endothelial Cell Proliferation Assay | Baby Hamster Kidney (BHK-21) Cells | Cell Number | Increased[6] |
Table 2: Anti-Angiogenic (Angiostatic) Effects of 15(S)-HPETE
| Experimental Assay | Model System | Parameter Measured | Result |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Vessel Density | Decreased[1][3] |
| Rat Aortic Ring Assay | Rat Aorta Explant | Microvessel Sprouting | Inhibited[1][4] |
| HUVEC Tube Formation Assay | Human Umbilical Vein Endothelial Cells | Formation of Tube-like Structures | Inhibited[7] |
| Endothelial Cell Proliferation Assay | Baby Hamster Kidney (BHK-21) Cells | Cell Number | Decreased[6] |
| Expression of Angiogenic Markers | Human Umbilical Vein Endothelial Cells | CD31, E-Selectin, VEGF | Downregulated (<50%, <35%, <90% respectively)[1] |
Furthermore, studies have shown that 15-HPETE can reverse the pro-angiogenic effects induced by 15-HETE, highlighting a dynamic interplay between these two metabolites.[1]
Mechanistic Insights into Divergent Signaling Pathways
The opposing actions of 15-HETE and 15-HPETE stem from their engagement with distinct downstream signaling cascades.
The Pro-Angiogenic Signaling of 15-HETE
15-HETE orchestrates a pro-angiogenic response by activating multiple signaling pathways within endothelial cells. A key mechanism involves the PI3K/Akt/mTOR signaling cascade , which is crucial for endothelial cell survival, proliferation, and migration.[5][8] Activation of this pathway by 15-HETE promotes the expression of pro-angiogenic factors.
Another critical pathway activated by 15-HETE is the STAT3-dependent expression of Vascular Endothelial Growth Factor (VEGF) . VEGF is a potent mitogen for endothelial cells and a key driver of angiogenesis. 15-HETE upregulates VEGF expression, further fueling the angiogenic process.
Additionally, 15-HETE has been shown to induce the rapid expression of Fibroblast Growth Factor 2 (FGF-2) through a Src-mediated pathway . This contributes to the multifaceted pro-angiogenic stimulus initiated by 15-HETE.
Figure 1: Pro-angiogenic signaling pathways activated by 15-HETE.
The Anti-Angiogenic Mechanism of 15-HPETE
The anti-angiogenic effects of 15-HPETE are primarily attributed to its ability to induce endothelial cell injury and apoptosis.[7][9] This process is thought to be mediated by the generation of reactive oxygen species (ROS) .[6] The hydroperoxide group of 15-HPETE can participate in iron-mediated lipid peroxidation, leading to cellular damage.[9]
Mechanistically, 15-HPETE has been shown to:
-
Downregulate key angiogenic markers: This includes a significant reduction in the expression of CD31 (PECAM-1), E-selectin, and VEGF, which are essential for cell-cell adhesion, leukocyte interaction, and endothelial cell proliferation and survival, respectively.[1]
-
Induce Apoptosis: 15-HPETE promotes apoptosis in endothelial cells by inhibiting the pro-survival signaling molecule Akt and the anti-apoptotic protein Bcl-2, while activating caspase-3, a key executioner of apoptosis.[7][10]
Figure 2: Anti-angiogenic mechanisms of 15-HPETE.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key angiogenesis assays are provided below.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust platform to assess the overall angiogenic response.
Figure 3: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Step-by-Step Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3-4 days.
-
Windowing: On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the chorioallantoic membrane (CAM).
-
Treatment Application: A sterile filter paper disc (e.g., Whatman No. 1) or a small piece of gelatin sponge is saturated with a known concentration of 15-HETE, 15-HPETE, or the vehicle control (e.g., ethanol) and placed directly onto the CAM.
-
Sealing and Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Analysis: After incubation, the CAM is excised, and the area around the treatment disc is photographed. Angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area using image analysis software.
Rat Aortic Ring Assay
This ex vivo assay allows for the study of microvessel sprouting from an intact tissue explant.
Step-by-Step Methodology:
-
Aorta Isolation: Thoracic aortas are harvested from euthanized Sprague-Dawley rats under sterile conditions.
-
Ring Preparation: The periaortic fibroadipose tissue is carefully removed, and the aorta is cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a gel of extracellular matrix, such as Matrigel or collagen, in a 48-well plate.
-
Treatment: The rings are cultured in serum-free endothelial cell growth medium supplemented with 15-HETE, 15-HPETE, or vehicle control.
-
Incubation and Observation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 7-14 days. The formation of microvessel sprouts from the aortic rings is observed and photographed at regular intervals using an inverted microscope.
-
Quantification: The extent of angiogenesis is quantified by measuring the length and number of microvessel outgrowths from each aortic ring.
HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Step-by-Step Methodology:
-
Plate Coating: A 96-well plate is coated with a thin layer of Matrigel and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in a low-serum medium.
-
Treatment: The cells are treated with various concentrations of 15-HETE, 15-HPETE, or a vehicle control.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is visualized using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized image analysis software.
Conclusion and Future Directions
The starkly contrasting effects of 15-HETE and 15-HPETE on angiogenesis highlight the exquisite regulatory control exerted by lipid mediators in vascular biology. 15-HETE, through the activation of pro-survival and pro-proliferative pathways, acts as a potent angiogenic stimulus. Conversely, its precursor, 15-HPETE, triggers anti-angiogenic responses by inducing endothelial cell apoptosis and downregulating key angiogenic factors.
This differential activity presents both challenges and opportunities for therapeutic intervention. Targeting the enzymatic conversion of 15-HPETE to 15-HETE could be a novel strategy to modulate angiogenesis in pathological conditions. For instance, promoting the accumulation of 15-HPETE or inhibiting the actions of 15-HETE could be beneficial in cancer therapy, where inhibiting tumor neovascularization is a key objective. Conversely, localized administration of 15-HETE could potentially promote therapeutic angiogenesis in ischemic diseases.
Further research is warranted to fully elucidate the upstream and downstream signaling components of the 15-HPETE-mediated anti-angiogenic pathway and to explore the therapeutic potential of modulating the 15-LOX pathway in various diseases characterized by aberrant angiogenesis.
References
-
Soumya SJ, Binu S, Helen A, et al. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflamm Res. 2012;61(7):747-755. [Link]
-
Setty BN, Graeber JE, Stuart MJ. Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product. J Lab Clin Med. 1988;112(3):353-361. [Link]
-
Soumya SJ, Sreelatha S, Binu S, et al. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ. 2014;2:e635. [Link]
-
Sounagar S, Chen F, Dugas C, et al. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling. Cancer Res. 2005;65(16):7283-7291. [Link]
-
Soumya SJ, Sreelatha S, Binu S, et al. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research. 2012;61(7):747-755. [Link]
-
Soumya SJ, Binu S, Helen A, et al. Effect of 15(S)-HETE and 15(S)-HPETE on rat aortic rings in culture. ResearchGate. [Link]
-
Soumya SJ, Sreelatha S, Binu S, et al. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ. 2014;2:e635. [Link]
-
Soumya SJ, Binu S, Helen A, et al. Effect of 15(S)-HETE and 15(S)-HPETE on angiogenesis in chick CAM. ResearchGate. [Link]
-
Reddy CC, Rao CV, Li N, et al. Differential effects of 15-HPETE and 15-HETE on BHK-21 cell proliferation and macromolecular composition. Biochim Biophys Acta. 1993;1167(1):102-108. [Link]
-
Hopkins NK, Oglesby TD, Bundy GL, Gorman RR. Evidence for 15-HETE synthesis by human umbilical vein endothelial cells. Biochim Biophys Acta. 1984;800(1):14-21. [Link]
-
Soumya SJ, Binu S, Helen A, et al. Effect of 15(S)-HPETE on angiogenesis induced by 15(S)-HETE. ResearchGate. [Link]
-
Chen Z, Yang S, Liu S, et al. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice. Sci Rep. 2017;7:46583. [Link]
-
Suzuki H, Kanayama N, Yamashita M, et al. Effect of 15-hydroperoxyeicosatetraenoic acid on the fibrinolytic factor release and the antithrombin binding of vascular endothelial cells. Thromb Res. 1992;68(4):367-376. [Link]
-
Wikipedia. 15-Hydroxyeicosatetraenoic acid. [Link]
-
Larrue J, Rigaud M, Daret D, et al. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells. J Biol Chem. 1983;258(17):10354-10358. [Link]
-
Rao CV, Lakkanna S, Reddy CC. Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human platelets. Prostaglandins Leukot Essent Fatty Acids. 1993;48(3):233-238. [Link]
-
Li J, Zhang X, Wang H, et al. Reactive oxygen species regulate angiogenesis and tumor growth through vascular endothelial growth factor. Cancer Res. 2007;67(22):10823-10830. [Link]
-
Roy S, Ghosh S, Maity A, et al. Analysis of Antiangiogenic Potential and Cell Death Mechanism of a Kinetically Inert Platinum Antitumor Agent. Mol Pharm. 2024;21(2):831-841. [Link]
-
Li Y, Jia L, Liu C, et al. 15-LO/15-HETE mediated vascular adventitia fibrosis via p38 MAPK-dependent TGF-β1/Smad2/3 signaling pathway. PLoS One. 2014;9(2):e88159. [Link]
-
Meidan R, Levy N. Angiogenesis and Apoptosis: Data Comparison of Similar Microenvironments in the Corpus Luteum and Tumors. Int J Mol Sci. 2023;24(13):10636. [Link]
Sources
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of 15-HPETE and 15-HETE on BHK-21 cell proliferation and macromolecular composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing 15-HPETE from other Lipid Hydroperoxides by MS/MS
For researchers, scientists, and drug development professionals navigating the complex landscape of lipidomics, the precise identification of lipid hydroperoxide isomers is a critical yet challenging task. These structurally similar molecules, often co-eluting in chromatographic separations, can have vastly different biological activities. This guide provides an in-depth technical comparison of mass spectrometry-based methods for distinguishing 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from its positional isomers, such as 5-HPETE, 8-HPETE, and 12-HPETE. We will delve into the causality behind experimental choices, provide a detailed experimental protocol, and present supporting data to ensure the trustworthiness and reproducibility of the described methods.
The Challenge of Isobaric Lipids
Lipid hydroperoxides (LOOHs) are initial products of lipid peroxidation and play a crucial role in various physiological and pathological processes.[1] The position of the hydroperoxyl group on the fatty acid backbone is a critical determinant of their biological function. However, positional isomers of HPETE are isobaric, meaning they have the same mass-to-charge ratio (m/z), making them indistinguishable by a single stage of mass spectrometry. Therefore, tandem mass spectrometry (MS/MS) is indispensable for their structural elucidation.[2]
Collision-induced dissociation (CID) is a widely used MS/MS technique where ions are accelerated and collided with neutral gas molecules, leading to fragmentation.[3] The resulting fragment ions are characteristic of the original molecule's structure, allowing for the differentiation of isomers.[2][4]
The Power of Diagnostic Fragments: α-Cleavage
The key to distinguishing HPETE isomers lies in the fragmentation pathways induced by CID. The most informative fragmentation mechanism for lipid hydroperoxides is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbon atom bearing the hydroperoxy group.
The position of the hydroperoxy group dictates which specific fragment ions are formed. By identifying these unique, diagnostic fragments, we can pinpoint the exact location of the hydroperoxy group and thus confidently identify the HPETE isomer.
The choice of adduct ion can significantly influence the fragmentation pattern. While protonated ([M+H]+) or deprotonated ([M-H]-) ions can be used, sodiated adducts ([M+Na]+) have been shown to generate highly specific and informative fragment ions through α-cleavage, making them particularly useful for isomer differentiation.[5][6][7]
Comparative Fragmentation Analysis of HPETE Isomers
The following table summarizes the expected diagnostic fragment ions for 15-HPETE and its common isomers when analyzed as deprotonated molecules ([M-H]⁻) in negative ion mode. The precursor ion for all HPETE isomers is m/z 335.2.
| Isomer | Position of -OOH | Diagnostic Fragment Ion (m/z) | Neutral Loss |
| 15-HPETE | C15 | 295 | C3H7O |
| 219 | C8H13O2 | ||
| 12-HPETE | C12 | 251 | C6H11O |
| 263 | C5H9O | ||
| 8-HPETE | C8 | 293 | C3H5O2 |
| 179 | C11H17O2 | ||
| 5-HPETE | C5 | 113 | C15H25O2 |
| 305 | CH3O |
Note: The specific fragment ions and their relative abundances can vary depending on the collision energy and the mass spectrometer used.
Experimental Protocol for LC-MS/MS Analysis of HPETE Isomers
This protocol outlines a robust method for the separation and identification of 15-HPETE from other HPETE isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Lipid Extraction: Extract lipids from the biological matrix using a modified Folch or Bligh-Dyer method. It is crucial to work quickly and at low temperatures to minimize auto-oxidation of the lipids.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to enrich for fatty acids and their oxidized metabolites.
-
Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol/water, 50/50, v/v).
Liquid Chromatography
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for optimal separation of the HPETE isomers.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from 40% to 90% B over 15-20 minutes is typically sufficient to resolve the different HPETE isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of free fatty acids.
-
Precursor Ion Selection: Select the deprotonated molecule [M-H]⁻ of HPETE at m/z 335.2 in the first quadrupole (Q1).
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion in the second quadrupole (Q2) by colliding it with an inert gas (e.g., argon or nitrogen). Optimize the collision energy to maximize the production of diagnostic fragment ions. A typical starting point is 15-25 eV.
-
Fragment Ion Scanning: Scan for the resulting fragment ions in the third quadrupole (Q3) or time-of-flight (TOF) analyzer.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, set up MRM transitions for each isomer based on their unique precursor-to-product ion pairs (e.g., m/z 335.2 -> 295.2 for 15-HPETE).
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the principle of α-cleavage and how it leads to the formation of diagnostic fragment ions for different HPETE isomers.
Caption: α-cleavage of HPETE isomers leads to distinct fragment ions.
Workflow for Isomer Identification
The following diagram illustrates the logical workflow for distinguishing HPETE isomers using LC-MS/MS.
Sources
- 1. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Electrospray-collision-induced dissociation mass spectrometry of mono-, di- and tri-hydroxylated lipoxygenase products, including leukotrienes of the B-series and lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Analysis of Lipid Hydroperoxides Using Mass Spectrometry with Alkali Metals. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Validation of 15-HPETE as a Biomarker for Oxidative Stress
For researchers, scientists, and professionals in drug development, the accurate measurement of oxidative stress is paramount. This guide provides an in-depth, objective analysis of 15-hydroperoxyeicosatetraenoic acid (15-HPETE) as a potential biomarker for oxidative stress, comparing its performance against established markers with supporting experimental data and protocols.
Introduction: The Imperative for Reliable Oxidative Stress Biomarkers
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a critical factor in the pathogenesis of numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1] Consequently, the identification and validation of sensitive and specific biomarkers are essential for diagnosing and monitoring disease progression, as well as for evaluating the efficacy of therapeutic interventions.[2][3] While a variety of biomarkers exist, each possesses unique strengths and limitations. This guide focuses on the validation and comparative analysis of 15-HPETE, a lipid hydroperoxide derived from arachidonic acid.
15-HPETE: A Direct Product of Lipid Peroxidation
15-HPETE is a metabolite of arachidonic acid, an abundant polyunsaturated fatty acid in cell membranes.[4] Its formation can occur through two primary pathways, a distinction crucial for its interpretation as a biomarker.
Mechanism of Formation: Enzymatic and Non-Enzymatic Pathways
1. Enzymatic Formation: The primary enzymatic route for 15-HPETE synthesis is through the action of 15-lipoxygenase (15-LOX).[5][6] This pathway is part of the broader eicosanoid signaling cascade, which is involved in inflammation and immune responses.
2. Non-Enzymatic Formation (Autoxidation): In conditions of significant oxidative stress, the non-enzymatic, free radical-mediated peroxidation of arachidonic acid can also yield 15-HPETE.[4] This autoxidation pathway is a direct consequence of ROS-induced damage to lipids, making the presence of 15-HPETE a potential indicator of oxidative imbalance.
The dual origin of 15-HPETE necessitates careful experimental design to distinguish between regulated enzymatic production and pathological non-enzymatic formation when evaluating it as a biomarker.
dot
Caption: Formation pathway of 15-HPETE and its key metabolites.
Biological Effects and Link to Oxidative Stress
15-HPETE is a highly reactive and short-lived molecule.[4] Its biological effects are multifaceted and directly linked to oxidative processes:
-
Induction of Apoptosis: Studies have shown that increased levels of 15-HPETE can induce apoptosis (programmed cell death) in endothelial cells, a process implicated in the development of vascular diseases.[7] This effect is often mediated through mitochondrial dysfunction and the activation of caspases.[7]
-
Generation of Reactive Oxygen Species: 15-HPETE can contribute to a positive feedback loop of oxidative damage by inducing the generation of further ROS.[4]
-
Formation of Mutagenic Byproducts: The decomposition of 15-HPETE can lead to the formation of reactive aldehydes, such as 4-hydroxy-2(E)-nonenal, which are known to be mutagenic and may contribute to cancer development.[4]
-
Inflammatory Signaling: 15-HPETE and its more stable metabolite, 15-HETE, are involved in inflammatory signaling pathways.[6] They can have both pro- and anti-inflammatory effects depending on the cellular context and their subsequent metabolism into other bioactive lipids like lipoxins.[5][6]
Experimental Validation: Measuring 15-HPETE
The validation of 15-HPETE as a biomarker hinges on robust and reliable analytical methods. Due to its inherent instability, careful sample handling and sophisticated detection techniques are required. The gold standard for the quantification of 15-HPETE is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for 15-HPETE Quantification
dot
Caption: Experimental workflow for the quantification of 15-HPETE.
Detailed Experimental Protocol: LC-MS/MS Quantification of 15-HPETE
This protocol provides a general framework. Specific parameters should be optimized for the particular biological matrix and instrumentation.
1. Sample Collection and Handling (Critical Step):
- Collect biological samples (e.g., plasma, cell lysates) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
- Process samples on ice and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis. The instability of 15-HPETE makes this step crucial for accurate measurement.
2. Lipid Extraction:
- Perform a liquid-liquid extraction, such as the Folch method, using a mixture of chloroform and methanol to separate lipids from the aqueous phase.
- Carry out all extraction steps under a stream of inert gas to minimize autoxidation.
3. Optional Reduction Step:
- Due to the instability of the hydroperoxide group, a common strategy is to reduce 15-HPETE to its more stable alcohol form, 15-HETE, using a reducing agent like sodium borohydride or triphenylphosphine.[8]
- Causality Note: This step simplifies analysis by measuring a more stable analyte. However, it prevents the differentiation between endogenous 15-HETE and 15-HETE derived from 15-HPETE. Direct measurement of 15-HPETE is possible but technically more challenging.
4. Solid Phase Extraction (SPE):
- Use a C18 SPE cartridge to clean up the lipid extract and concentrate the analytes of interest.
- Elute the eicosanoids with an appropriate organic solvent (e.g., methyl formate or ethyl acetate).
5. LC-MS/MS Analysis:
- Chromatography: Separate the eicosanoids using a reversed-phase C18 HPLC column with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve ionization.
- Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
- Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The MRM transition for 15-HETE (as a proxy for 15-HPETE after reduction) is typically m/z 319.2 → 219.2.[9] For direct detection of 15-HPETE, the transition would be m/z 335.2 → 317.2 (loss of water).[10]
- Quantification: Spike samples with a known amount of a deuterated internal standard (e.g., 15-HETE-d8) prior to extraction to account for sample loss and ionization suppression. Generate a standard curve with known concentrations of the analyte to quantify the amount in the sample.
Comparative Analysis: 15-HPETE vs. Other Oxidative Stress Biomarkers
The utility of any biomarker is best understood in comparison to existing alternatives. Here, we compare 15-HPETE to other commonly used markers of oxidative stress.
| Biomarker | What it Measures | Formation Pathway | Advantages | Disadvantages |
| 15-HPETE | Lipid hydroperoxidation of arachidonic acid | Enzymatic (15-LOX) and Non-enzymatic (autoxidation) | Direct product of lipid peroxidation; Reflects a specific fatty acid oxidation pathway. | Highly unstable; Dual formation pathways can complicate interpretation; Technically demanding to measure directly. |
| F2-Isoprostanes | Free radical-catalyzed peroxidation of arachidonic acid | Non-enzymatic | Considered a gold standard for lipid peroxidation; Stable molecules; Specific to oxidative stress.[1] | Measurement can be complex and expensive. |
| Malondialdehyde (MDA) | A secondary product of lipid peroxidation | Non-enzymatic | Widely used and commercially available assays (TBARS); Inexpensive. | Lacks specificity, as it can be formed from other biological processes; TBARS assay can have interferences.[11][12] |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Oxidative damage to DNA | Non-enzymatic | A specific marker of DNA damage from oxidative stress; Reflects a different type of molecular damage.[1] | Levels can be influenced by DNA repair mechanisms; Sensitive to sample handling and oxidation during processing. |
| Protein Carbonyls | Oxidative damage to proteins | Non-enzymatic | Reflects damage to a different class of macromolecules; Relatively stable.[11] | Can be a general marker of protein damage, not solely from oxidative stress. |
Field-Proven Insights on the Comparison
-
Specificity: F2-isoprostanes and 8-oxo-dG are generally considered more specific markers of non-enzymatic oxidative stress than 15-HPETE, whose levels can be influenced by inflammatory processes through the 15-LOX enzyme.
-
Sensitivity: LC-MS/MS-based methods for all these markers offer high sensitivity. However, the inherent instability of 15-HPETE can lead to underestimation if samples are not handled with extreme care.
-
Biological Insight: Measuring 15-HPETE can provide unique insights into the role of the 15-lipoxygenase pathway in a disease model. In contrast, F2-isoprostanes provide a more general assessment of lipid peroxidation. The choice of biomarker should be guided by the specific research question. For instance, if investigating the interplay between inflammation and oxidative stress, measuring both 15-HPETE and F2-isoprostanes could be highly informative.
Challenges and Future Directions for Validation
For 15-HPETE to be widely accepted as a robust clinical biomarker of oxidative stress, several challenges must be addressed:
-
Standardization of Methods: The development of standardized and validated protocols for sample collection, handling, and analysis is crucial to ensure comparability of results across different laboratories.
-
Differentiating Formation Pathways: Methods to distinguish between enzymatically and non-enzymatically generated 15-HPETE are needed for a more precise interpretation of its levels in the context of oxidative stress versus inflammation.
-
Clinical Validation: Large-scale clinical studies are required to establish reference ranges in healthy populations and to determine the diagnostic and prognostic value of 15-HPETE in various diseases.[13]
-
Instability: The inherent chemical instability of 15-HPETE remains a significant hurdle. While reduction to 15-HETE is a practical workaround, it results in a loss of information. Advances in analytical chemistry may provide better solutions for direct and stable measurement.
Conclusion
15-HPETE holds promise as a biomarker that can provide specific insights into the peroxidation of arachidonic acid, a key event in oxidative stress and inflammation. Its direct link to the 15-lipoxygenase pathway offers a unique window into these interconnected processes. However, its validation is a work in progress. The primary challenges lie in its instability and the need to differentiate its enzymatic versus non-enzymatic origins.
For researchers, 15-HPETE is a valuable tool for mechanistic studies, particularly when investigating the role of the 15-LOX pathway in disease. In contrast, for general assessment of lipid peroxidation in large clinical cohorts, F2-isoprostanes currently represent a more stable and specific choice. As analytical techniques improve and further clinical validation is performed, the role of 15-HPETE as a key biomarker in the landscape of oxidative stress research will undoubtedly become clearer.
References
-
Wikipedia. 15-Hydroxyeicosatetraenoic acid. [Online] Available at: [Link]
-
Vangaveti, V., et al. (2010). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Journal of Biological Chemistry, 285(42), 32404-32415. [Online] Available at: [Link]
-
Maddipati, K. R., & Marnett, L. J. (2005). Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells. Prostaglandins & other lipid mediators, 76(1-4), 19-34. [Online] Available at: [Link]
-
Dobrian, A. D., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 1-28. [Online] Available at: [Link]
-
Suzuki, Y., et al. (1995). Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product. Prostaglandins, 50(1-2), 1-11. [Online] Available at: [Link]
-
Il'yasova, D., et al. (2012). Comparison of three oxidative stress biomarkers in a sample of healthy adults. Cancer Epidemiology, Biomarkers & Prevention, 21(7), 1075-1080. [Online] Available at: [Link]
-
Droege, J. R., et al. (2017). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. Biochemistry, 56(49), 6465-6474. [Online] Available at: [Link]
-
Yin, H., et al. (2003). Separation of 15-HpETE Me by chiral HPLC. a, racemic mixture of HETE Me. b, soybean lipoxygenase (SLO) product. ResearchGate. [Online] Available at: [Link]
-
Soumya, S. J., et al. (2012). SP-HPLC chromatogram showing the separation of 15-LOX metabolites... ResearchGate. [Online] Available at: [Link]
-
Kagan, V. E., et al. (2018). Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE. Redox Biology, 20, 315-327. [Online] Available at: [Link]
-
Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation research, 61(6), 575-585. [Online] Available at: [Link]
-
Anthonymuthu, T. S., et al. (2020). Purification of iPLA2β and analysis of 15-HpETE and its hydrolysis... ResearchGate. [Online] Available at: [Link]
-
Niki, E. (2005). Biomarkers for oxidative stress: measurement, validation, and application. Journal of medical investigation, 52 Suppl, 228-230. [Online] Available at: [Link]
-
Miller, T. M., et al. (2010). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Journal of Pharmacology and Experimental Therapeutics, 333(3), 851-861. [Online] Available at: [Link]
-
Soumya, S. J., et al. (2012). Effect of 15(S)-HETE and 15(S)-HPETE on angiogenesis in chick CAM.... ResearchGate. [Online] Available at: [Link]
-
Dar, H. H., et al. (2024). Strikingly High Activity of 15-Lipoxygenase Towards Di-Polyunsaturated Arachidonoyl/Adrenoyl-Phosphatidylethanolamines Generates Peroxidation Signals of Ferroptotic Cell Death. Redox Biology, 69, 102989. [Online] Available at: [Link]
-
Gruzdeva, O., et al. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? Antioxidants, 10(3), 414. [Online] Available at: [Link]
-
ClinicalTrials.gov. (2022). Technical Validation of MR Biomarkers of Obesity-Associated NAFLD. [Online] Available at: [Link]
-
Sascau, R. A., et al. (2022). Biomarker Utility for Peripheral Artery Disease Diagnosis in Real Clinical Practice: A Prospective Study. Journal of Clinical Medicine, 11(13), 3608. [Online] Available at: [Link]
-
Badar, A. D., et al. (2022). Evaluation of Oxidative Stress Biomarkers, Pro-Inflammatory Cytokines, and Histological Changes in Experimental Hypertension, Dyslipidemia, and Type 1 Diabetes Mellitus. Antioxidants, 11(2), 234. [Online] Available at: [Link]
-
Kraus, V. B., et al. (2015). A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials. Current rheumatology reports, 17(5), 32. [Online] Available at: [Link]
-
Cadenas-Sanchez, C., et al. (2023). Study protocol: Identification and validation of integrative biomarkers of physical activity level and health in children and adolescents (INTEGRActiv). Frontiers in Pediatrics, 11, 1215582. [Online] Available at: [Link]
Sources
- 1. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers for oxidative stress: measurement, validation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Oxidative Stress Biomarkers, Pro-Inflammatory Cytokines, and Histological Changes in Experimental Hypertension, Dyslipidemia, and Type 1 Diabetes Mellitus | MDPI [mdpi.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Biological Effects of (15S)-15-HPETE and (15R)-15-HPETE for Researchers
This guide provides a detailed comparison of the stereoisomers (15S)-15-hydroperoxyeicosatetraenoic acid ((15S)-15-HPETE) and (15R)-15-hydroperoxyeicosatetraenoic acid ((15R)-15-HPETE). As key metabolites of arachidonic acid, these molecules play critical roles in a variety of physiological and pathological processes. Understanding the distinct biological activities of each stereoisomer is crucial for researchers in inflammation, immunology, and drug development. This document synthesizes current knowledge, presents comparative data where available, and provides experimental frameworks for further investigation.
Introduction: The Significance of Stereochemistry in Eicosanoid Biology
Eicosanoids, a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, are potent regulators of cellular function. The stereochemistry of these molecules, particularly the orientation of hydroxyl and hydroperoxy groups, can dramatically alter their biological activity. (15S)-15-HPETE and (15R)-15-HPETE are excellent examples of this principle. While both are initial products of arachidonic acid oxygenation at the C-15 position, their distinct spatial arrangements lead to different metabolic fates and downstream effects.
Biosynthesis and Metabolism: Divergent Pathways for Stereoisomers
The formation of (15S)-15-HPETE is primarily an enzymatic process, whereas (15R)-15-HPETE can be generated through both enzymatic and non-enzymatic routes. This fundamental difference in their origin is a key determinant of their respective biological contexts.
(15S)-15-HPETE is predominantly synthesized by the enzyme 15-lipoxygenase (ALOX15) .[1][2] This enzyme is highly expressed in cells of the immune and respiratory systems, such as eosinophils and airway epithelial cells.[3]
(15R)-15-HPETE , on the other hand, can be formed through several pathways:
-
Cyclooxygenase-2 (COX-2) when acetylated by aspirin.[4]
-
Microsomal cytochrome P450 enzymes .[5]
-
Non-enzymatic autoxidation of arachidonic acid, particularly under conditions of oxidative stress.[5]
The metabolic fates of these two isomers are also distinct, leading to the production of downstream mediators with often opposing biological activities.
-
(15S)-15-HPETE is rapidly reduced to its more stable corresponding alcohol, (15S)-15-hydroxyeicosatetraenoic acid ((15S)-15-HETE) , by cellular peroxidases.[5] It can also be further metabolized to pro-inflammatory eoxins and anti-inflammatory lipoxins.[3]
-
(15R)-15-HPETE is similarly reduced to (15R)-15-HETE .[5] A crucial metabolic pathway for (15R)-15-HETE is its conversion to epi-lipoxins , which are potent anti-inflammatory and pro-resolving mediators.[5]
Biosynthesis pathways of (15S)-15-HPETE and (15R)-15-HPETE.
Comparative Biological Effects: A Tale of Two Isomers
The distinct metabolic pathways of (15S)- and (15R)-15-HPETE give rise to a spectrum of biological activities that can be pro-inflammatory, anti-inflammatory, or pro-resolving. While direct comparative studies on the HPETE isomers are limited, a clearer picture emerges when examining their more stable hydroxy metabolites, HETEs.
| Biological Process | (15S)-15-HPETE / (15S)-15-HETE Effects | (15R)-15-HPETE / (15R)-15-HETE Effects | References |
| Inflammation | Pro-inflammatory effects observed in some contexts. (15S)-15-HETE can regulate immune responses. | Precursor to anti-inflammatory epi-lipoxins. | [5][6] |
| Angiogenesis | (15S)-15-HPETE is angiostatic (inhibits blood vessel formation). (15S)-15-HETE is pro-angiogenic. | Less characterized, but downstream epi-lipoxins are generally anti-angiogenic. | [7][8] |
| Immune Cell Function | (15S)-15-HPETE induces suppressor T cells. | Limited direct data available. | [8] |
| Cell Proliferation | (15S)-15-HPETE can decrease cell proliferation. (15S)-15-HETE can increase cell proliferation. | Limited direct data available. | [4] |
| Receptor Activation | (15S)-15-HETE activates PPARγ and BLT2. | (15R)-15-HETE is a potent agonist of PPARβ/δ, similar to the (15S) isomer. | [5][6] |
Effects on Inflammation and Immunity
(15S)-15-HPETE has been shown to induce the formation of suppressor T cells, suggesting a potential role in modulating immune responses.[8] Its downstream metabolite, (15S)-15-HETE, has complex regulatory roles in immune and inflammatory responses.[6]
In contrast, the primary role of the (15R) pathway in inflammation appears to be pro-resolving, largely through the generation of epi-lipoxins from (15R)-15-HETE.[5] Epi-lipoxins are potent anti-inflammatory molecules that actively promote the resolution of inflammation.
Divergent Roles in Angiogenesis
One of the most striking differences between the 15-lipoxygenase metabolites is their effect on angiogenesis. Studies have demonstrated that (15S)-15-HPETE is angiostatic , inhibiting the formation of new blood vessels.[7][8] Conversely, its reduced form, (15S)-15-HETE, is pro-angiogenic .[7] This opposing effect highlights the critical and rapid metabolic regulation of these compounds in tissues. The biological activity of (15R)-15-HPETE on angiogenesis is not well-documented, but its downstream products, the epi-lipoxins, are generally considered to be anti-angiogenic.
Receptor-Mediated Signaling
Both (15S)-15-HETE and (15R)-15-HETE have been shown to be similarly potent agonists of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[9] This suggests that despite their different origins and other biological effects, they may share some common signaling pathways. (15S)-15-HETE is also known to activate PPARγ and the leukotriene B4 receptor 2 (BLT2).[5][6]
Comparative signaling of (15S)- and (15R)-15-HPETE pathways.
Experimental Protocols for Comparative Analysis
To further elucidate the distinct biological roles of (15S)- and (15R)-15-HPETE, rigorous experimental protocols are essential. The following outlines a general workflow for comparing the bioactivity of these stereoisomers.
Preparation and Handling of 15-HPETE Stereoisomers
15-HPETEs are unstable and susceptible to degradation. Proper handling is critical for obtaining reliable experimental results.
-
Storage: Store at -80°C in an organic solvent such as ethanol.
-
Preparation of Working Solutions: Prepare fresh dilutions in serum-free cell culture medium immediately before use. Minimize exposure to light and oxygen.
In Vitro Cell-Based Assays
A variety of cell-based assays can be employed to compare the effects of (15S)- and (15R)-15-HPETE.
Cell Viability and Proliferation Assay (MTT or WST-1 Assay)
-
Cell Seeding: Seed cells of interest (e.g., endothelial cells, immune cells, cancer cell lines) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of concentrations of (15S)-15-HPETE, (15R)-15-HPETE, and a vehicle control.
-
Incubation: Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Add MTT or WST-1 reagent and measure absorbance according to the manufacturer's protocol.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 or EC50 values.
Angiogenesis Assay (Tube Formation Assay)
-
Plate Coating: Coat a 96-well plate with Matrigel or a similar basement membrane extract.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated plate.
-
Compound Treatment: Treat cells with (15S)-15-HPETE, (15R)-15-HPETE, a vehicle control, and positive/negative controls for angiogenesis.
-
Incubation: Incubate for a sufficient time to allow for tube formation (typically 4-18 hours).
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope and quantify parameters such as total tube length, number of junctions, and number of loops.
Immune Cell Activation and Cytokine Production Assay
-
Cell Culture: Culture primary immune cells (e.g., T cells, macrophages) or immune cell lines.
-
Stimulation and Treatment: Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages, anti-CD3/CD28 for T cells) in the presence of varying concentrations of (15S)-15-HPETE, (15R)-15-HPETE, or a vehicle control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Analysis: Measure the levels of relevant cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using ELISA or a multiplex bead-based assay.
General workflow for comparing the bioactivity of 15-HPETE stereoisomers.
Conclusion and Future Directions
The available evidence clearly indicates that (15S)-15-HPETE and (15R)-15-HPETE are not biologically equivalent. Their distinct biosynthetic origins and metabolic fates lead to a diverse and, in some cases, opposing range of biological activities. While the pro-inflammatory and pro-angiogenic roles of the (15S)-pathway are relatively well-characterized, the biological functions of (15R)-15-HPETE, beyond its role as a precursor to epi-lipoxins, remain an area ripe for investigation.
Future research should focus on direct, side-by-side comparisons of these two stereoisomers in various in vitro and in vivo models of inflammation, angiogenesis, and cancer. Elucidating the specific receptors and signaling pathways activated by (15R)-15-HPETE will be crucial for a complete understanding of its physiological and pathological roles. Such studies will undoubtedly provide valuable insights into the intricate regulation of cellular processes by eicosanoid stereochemistry and may reveal new therapeutic targets for a range of diseases.
References
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 1-Amino-3-buten-2-ol Enantiomers. BenchChem.
- Wikipedia. (2024).
- Snyder, N. W., Golin-Bisello, F., Gao, Y., Blair, I. A., Freeman, B. A., & Wendell, S. G. (2015). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. The Journal of biological chemistry, 290(35), 21287–21299.
- BenchChem. (2025).
- Gualde, N., Rigaud, M., & Durand, J. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Cellular immunology, 93(1), 249–254.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Cyclo(Phe-Pro) Stereoisomers. BenchChem.
- Soumya, S. J., Binu, S., Helen, A., Reddanna, P., & Sudhakaran, P. R. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 61(9), 1013–1022.
- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et biophysica acta, 1851(4), 340–355.
- Nassar, A. Y., Samaha, H., & El-Kadi, A. O. (2016). (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid. Pharmacological reports : PR, 68(2), 363–369.
- Wang, T., Chen, L., Shen, J., & Wang, Y. (2012). 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway.
- Im, D. S. (2019). 15(S)-HETE plays a regulatory role in the immune inflammatory responses. The Journal of Immunology, 202(1 Supplement), 130.13-130.13.
- Scilit. (n.d.).
- Ma, J., & Chen, J. (2021). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Current eye research, 46(10), 1435–1446.
- Taylor & Francis. (n.d.). 15-Hydroxyeicosatetraenoic acid – Knowledge and References.
- Claesson, H. E., & Dahlén, S. E. (1999). Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells.
- Porter, N. A., Wolf, R. A., & Weenen, H. (1980). Preparation and characterization of hydroperoxy-eicosatetraenoic acids (HPETEs). Lipids, 15(3), 163–167.
- Cayman Chemical. (n.d.). HETE (15(R)-Hydroxyeicosatetraenoic Acid, CAS Number: 83603-31-0).
- Cayman Chemical. (n.d.). 15(S)-HpETE (CAS Number: 70981-96-3).
- Parapini, S., D'Alessandro, S., Corbett, Y., Basilico, N., Pasini, E., & Taramelli, D. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 28(7), 3183.
- Wikipedia. (2024).
- Parapini, S., D'Alessandro, S., Corbett, Y., Basilico, N., Pasini, E., & Taramelli, D. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 28(7), 3183.
- Naruhn, S., Meissner, W., Adhikary, T., Kaddatz, K., Klein, T., Watzer, B., Müller-Brüsselbach, S., & Müller, R. (2010). 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. Molecular pharmacology, 77(2), 171–184.
- Niven, R. W., & Walmsley, R. M. (1994). The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits. British journal of pharmacology, 111(3), 753–759.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Antibody Cross-Reactivity: The Case of 15-HPETE and Other Eicosanoids
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. In the intricate world of eicosanoid signaling, where structurally similar lipids orchestrate a vast array of physiological and pathological processes, understanding antibody cross-reactivity is not just a technical detail—it is a critical component of scientific integrity. This guide provides an in-depth comparison of antibody cross-reactivity, focusing on the hydroperoxy eicosanoid 15-hydroperoxyeicosatetraenoic acid (15-HPETE), and offers insights into selecting and validating immunoassays for eicosanoid research.
The Central Role of 15-HPETE and the Imperative of Specific Detection
15(S)-HPETE is a key intermediate in the biosynthesis of a variety of bioactive lipids.[1] Produced from arachidonic acid by the action of 15-lipoxygenase (15-LOX), it is the precursor to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE), as well as to the anti-inflammatory lipoxins.[2] Given its role in cellular signaling and its implication in inflammatory diseases and cancer, accurate quantification of 15-HPETE is crucial for advancing our understanding of its biological functions.
Understanding the Landscape: The 15-Lipoxygenase Pathway
To appreciate the potential for cross-reactivity, it is essential to visualize the metabolic pathway in which 15-HPETE is generated and consumed. The following diagram illustrates the 15-lipoxygenase pathway, highlighting the structural relationships between 15-HPETE and other key eicosanoids.
Caption: The 15-Lipoxygenase pathway showing the conversion of Arachidonic Acid to 15(S)-HPETE and its subsequent metabolism.
Quantifying Specificity: A Comparative Look at Cross-Reactivity Data
While a commercially available ELISA kit specifically for 15-HPETE with a comprehensive cross-reactivity profile is not readily documented, we can gain significant insights by examining the cross-reactivity data of an ELISA kit for its stable metabolite, 15(S)-HETE. The principles of antibody recognition of structurally similar molecules are directly transferable.
The following table summarizes the cross-reactivity of the Cayman Chemical 15(S)-HETE ELISA Kit (Item No. 534721) with a panel of other eicosanoids.[3] This data is generated through competitive immunoassays, where the ability of a compound to displace the labeled analyte from the antibody is measured.
Table 1: Cross-Reactivity of Anti-15(S)-HETE Antibody with Other Eicosanoids
| Compound | % Cross-Reactivity |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| (±)15-HEPE | 0.21% |
| Arachidonic Acid | 0.17% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 14,15-DiHETrE | 0.03% |
| 13(S)-HODE | 0.02% |
| 5(S)-HETE | <0.01% |
| 12(R)-HETE | <0.01% |
| 20-HETE | <0.01% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| Thromboxane B2 | <0.01% |
Data sourced from the Cayman Chemical 15(S)-HETE ELISA Kit booklet.[3]
Analysis of the Data:
The data clearly demonstrates the high specificity of the antibody for 15(S)-HETE. However, there is measurable cross-reactivity with other structurally related molecules, particularly those that share the 15-hydroxyl group, such as 15(S)-HETrE and various dihydroxy-eicosatetraenoic acids (DiHETEs). The stereoisomer, 15(R)-HETE, shows significantly lower cross-reactivity, highlighting the antibody's ability to distinguish between stereochemical differences.
For a hypothetical anti-15-HPETE antibody, we would anticipate a similar pattern. The primary cross-reactant would likely be 15-HETE due to the minimal difference of a hydroxyl versus a hydroperoxy group. Other HPETE isomers (e.g., 5-HPETE, 12-HPETE) and their corresponding HETE derivatives would also be important to test, as would downstream metabolites like lipoxins.
Best Practices for Assessing Cross-Reactivity: A Step-by-Step Protocol
To ensure the validity of your immunoassay results, it is crucial to perform your own cross-reactivity testing, especially when working with complex biological samples. The competitive ELISA is the gold standard for this purpose.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: A streamlined workflow for determining antibody cross-reactivity using a competitive ELISA.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a 15-HPETE-protein conjugate (e.g., 15-HPETE-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Incubation:
-
Prepare a standard curve of unlabeled 15-HPETE.
-
Prepare serial dilutions of the eicosanoids to be tested for cross-reactivity.
-
In separate tubes, pre-incubate a fixed concentration of the primary anti-15-HPETE antibody with either the 15-HPETE standards, the test eicosanoids, or the sample.
-
Add these mixtures to the coated and blocked wells.
-
Incubate for 2 hours at room temperature. During this step, the free 15-HPETE (or cross-reacting eicosanoid) in the solution will compete with the coated 15-HPETE for binding to the antibody.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
The concentration of the competitor eicosanoid that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 15-HPETE / IC50 of test eicosanoid) x 100
Conclusion: Ensuring Data Integrity Through Vigilance
The accurate measurement of 15-HPETE and other eicosanoids is critical for advancing research in numerous fields. While immunoassays offer a convenient and high-throughput method for quantification, their utility is entirely dependent on the specificity of the antibodies used. As demonstrated by the cross-reactivity data for the closely related 15-HETE, even highly specific antibodies can exhibit binding to structurally similar molecules.
Therefore, it is incumbent upon the researcher to critically evaluate the cross-reactivity data provided by manufacturers and, whenever possible, to independently validate the specificity of their immunoassays in the context of their specific samples and experimental conditions. By adhering to rigorous validation protocols and maintaining a keen awareness of the potential for cross-reactivity, scientists can ensure the accuracy and reliability of their findings, ultimately contributing to the advancement of knowledge in the complex field of eicosanoid biology.
References
Sources
A Comparative Guide to Validating the Role of 15-HPETE in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the overwhelming accumulation of lipid peroxides.[1][2] Central to this process is the generation of specific lipid hydroperoxides that act as lethal signals. Among these, 15-hydroperoxyeicosatetraenoic acid (15-HPETE) has emerged as a critical executioner molecule.[3] This guide provides a comprehensive, technically-grounded framework for validating the role of 15-HPETE in any given cellular context. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to your research.
The Central Axis of Ferroptosis: The ALOX15-PEBP1-15-HPETE Pathway
The generation of 15-HPETE is not a random event but a highly regulated enzymatic process. Understanding this core pathway is fundamental to designing validation experiments. The key players are:
-
Arachidonate 15-lipoxygenase (ALOX15): This enzyme catalyzes the insertion of oxygen into polyunsaturated fatty acids (PUFAs), such as arachidonic acid, to produce 15-HPETE.[3][4]
-
Phosphatidylethanolamine-binding protein 1 (PEBP1): This scaffold protein forms a complex with ALOX15.[5][6] This interaction is crucial as it changes ALOX15's substrate specificity, enabling it to directly oxygenate PUFAs already esterified into phosphatidylethanolamines (PE), generating 15-HpETE-PE, the ultimate death signal.[5][7][8]
-
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): This enzyme primes the process by enriching cellular membranes with the necessary PUFA substrates for ALOX15.
The binding of PEBP1 to ALOX15 creates a highly specific catalytic complex that generates the pro-ferroptotic 15-HpETE-PE signal.[6][7][9] This cascade is counteracted by Glutathione Peroxidase 4 (GPX4), which reduces these lipid hydroperoxides to non-toxic lipid alcohols.[2][5] Inhibition or depletion of GPX4 leads to the accumulation of 15-HpETE-PE and subsequent cell death.[2][5]
Caption: The ALOX15/PEBP1 pathway for 15-HPETE-PE generation.
Experimental Validation Strategy: A Multi-Pronged Approach
To robustly validate the role of 15-HPETE, we must interrogate the pathway from multiple angles. This involves inhibiting the source, adding the product directly, and measuring its accumulation.
Question 1: Is the ALOX15/15-HPETE Pathway Required for Ferroptosis?
This question addresses whether the enzymatic machinery is essential for the observed cell death. We can tackle this through pharmacological inhibition, genetic ablation, and direct biochemical measurement.
-
Causality: If ALOX15 is the primary source of pro-ferroptotic signals, its inhibition should rescue cells from ferroptosis induced by GPX4 inhibitors (like RSL3) or system Xc- inhibitors (like Erastin).
-
Methodology: Treat cells with a ferroptosis inducer (e.g., RSL3) in the presence or absence of a specific ALOX15 inhibitor.
-
Comparative Alternatives:
-
Baicalein: A natural flavonoid with ALOX inhibitory activity.
-
PD146176: A more specific ALOX15 inhibitor.
-
ML351: A potent and specific inhibitor of ALOX15.[10]
-
| Inhibitor | Target(s) | Typical Conc. | Pros | Cons |
| Baicalein | ALOX15, ALOX12, ALOX5 | 1-20 µM | Readily available | Lacks specificity |
| PD146176 | ALOX15 | 1-10 µM | Good specificity | Can have off-target effects |
| ML351 | ALOX15 | 0.1-5 µM | High potency and specificity[10] | May be less readily available |
Protocol 1: ALOX15 Inhibition Assay
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Pre-treatment: One hour prior to inducing ferroptosis, pre-treat cells with a dose range of the chosen ALOX15 inhibitor (e.g., ML351: 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO).
-
Induction: Add the ferroptosis inducer (e.g., RSL3 at its EC50 concentration) to the appropriate wells.
-
Incubation: Incubate for a pre-determined time course (e.g., 8-24 hours).
-
Viability Readout: Measure cell viability using a standard assay (e.g., CellTiter-Glo® or SYTOX Green staining).[11][12]
-
Analysis: Normalize viability to the vehicle-treated, non-induced control. Compare the viability of cells treated with RSL3 alone to those co-treated with the ALOX15 inhibitor. A significant increase in viability indicates a dependency on ALOX15.
-
Causality: This provides more definitive evidence than small molecules, which can have off-target effects. Knocking out or knocking down the ALOX15 gene should render cells resistant to ferroptosis.[13][14]
-
Methodology: Use CRISPR/Cas9 to generate ALOX15 knockout cell lines or shRNA/siRNA for transient knockdown.
-
Validation: Crucially, the knockout/knockdown must be validated at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[14][15]
| Method | Timeframe | Stability | Off-Target Risk | Key Consideration |
| CRISPR/Cas9 KO | Long (weeks-months) | Stable knockout | Moderate | Requires single-cell cloning and extensive validation |
| shRNA Knockdown | Medium (weeks) | Stable knockdown | High | Potential for incomplete knockdown |
| siRNA Knockdown | Short (48-96 hrs) | Transient | Low-Moderate | Ideal for rapid, preliminary validation |
Question 2: Can Exogenous 15-HPETE Directly Induce Cell Death?
-
Causality: If 15-HPETE is the executioner molecule, its direct application to cells should be sufficient to trigger ferroptotic cell death. This experiment is a critical test of sufficiency.
-
Methodology: Treat cells with purified 15-HPETE and measure the outcomes.
-
Self-Validation System: A key control is to compare its effect with its stable, reduced form, 15-HETE, which should be significantly less potent or inactive. Furthermore, the cell death induced by 15-HPETE must be rescuable by canonical ferroptosis inhibitors.
| Treatment | Expected Outcome | Rationale |
| 15-HPETE | Cell Death | The active, pro-ferroptotic signal |
| 15-HETE | No/Minimal Death | The inactive, reduced form |
| 15-HPETE + Ferrostatin-1 | Rescue | Fer-1 is a radical-trapping antioxidant that blocks lipid peroxidation |
| 15-HPETE + Deferoxamine | Rescue | DFO is an iron chelator, confirming iron-dependency |
Protocol 2: Exogenous 15-HPETE Treatment and Rescue
-
Preparation: Prepare fresh solutions of 15-HPETE and 15-HETE. These lipids are prone to degradation.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment: Add a dose range of 15-HPETE or 15-HETE (e.g., 1-50 µM). For rescue experiments, co-treat with Ferrostatin-1 (1 µM) or Deferoxamine (100 µM).
-
Incubation: Incubate for 6-12 hours. The effect is typically faster than with enzyme inhibitors.
-
Readouts:
-
Cell Viability: Measure as described previously.
-
Lipid Peroxidation: This is a direct measure of the ferroptotic mechanism. Use the fluorescent probe C11-BODIPY™ 581/591.[1][16][17] Oxidation of the probe causes a fluorescence emission shift from red to green, which can be quantified by flow cytometry or fluorescence microscopy.[1][16]
-
Caption: Workflow for testing the direct effect of 15-HPETE.
Question 3: Can 15-HPETE Levels Be Directly Correlated with Ferroptosis?
-
Causality: The most direct evidence is to show that endogenous 15-HPETE (and its metabolites) accumulate specifically during ferroptosis.
-
Methodology: This requires a sensitive and specific analytical technique, namely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[18][19]
-
Measurement Strategy: It is crucial to measure both the hydroperoxide (15-HPETE) and its stable reduced product (15-HETE), as 15-HPETE is highly unstable.[18] An increase in the 15-HETE/15-HPETE pool upon ferroptosis induction provides strong evidence.
Protocol 3: LC-MS/MS Quantification of 15-HPETE/15-HETE
-
Sample Collection: Treat cells with a ferroptosis inducer (e.g., RSL3) and a control vehicle. At a key time point (e.g., just before cell death is widespread), wash cells with ice-cold PBS and snap-freeze them.
-
Lipid Extraction: Perform a lipid extraction using a method like solid-phase extraction (SPE).[18][20] It is critical to include an antioxidant like BHT during the process to prevent auto-oxidation and to add a deuterated internal standard (e.g., 15(S)-HETE-d8) for accurate quantification.[20][21]
-
Reduction Step (Optional but Recommended): To simplify analysis and improve stability, the extracted lipids can be treated with a reducing agent like triphenylphosphine to convert all 15-HPETE to 15-HETE. The total 15-HETE amount is then quantified.
-
LC-MS/MS Analysis: Use a C18 reversed-phase column for separation.[18] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[21][22]
-
MRM Transition for 15-HETE: Monitor the transition from the precursor ion (m/z 319) to a specific product ion.
-
MRM Transition for Internal Standard: Monitor the transition for 15(S)-HETE-d8.
-
-
Data Analysis: Quantify the amount of 15-HETE in each sample by comparing its peak area to the peak area of the internal standard against a standard curve. A significant increase in the RSL3-treated sample validates the accumulation of the target lipid.
| Technique | Principle | Evidence Type | Throughput | Expertise Required |
| Pharmacological Inhibition | Blocks enzyme activity | Indirect | High | Low |
| Genetic Ablation | Removes enzyme expression | Direct | Low | High |
| Exogenous Addition | Tests sufficiency of product | Direct | High | Medium |
| LC-MS/MS Quantification | Measures product accumulation | Direct, Quantitative | Low | Very High |
Summary and Best Practices
Validating the role of 15-HPETE in ferroptosis requires a multi-faceted approach. No single experiment is sufficient.
-
Start with Inhibition: Use a potent and specific inhibitor like ML351 to quickly establish whether the ALOX15 pathway is implicated.
-
Confirm with Genetics: Use siRNA or CRISPR to confirm the inhibitor's effect is on-target.
-
Test for Sufficiency: Show that exogenous 15-HPETE, but not 15-HETE, can induce ferroptosis that is rescuable by Ferrostatin-1.
-
Quantify the Signal: Use LC-MS/MS as the gold standard to prove that the 15-HPETE/15-HETE lipid pool increases during the ferroptotic process.
By systematically combining these biochemical, genetic, and analytical techniques, researchers can build a robust and compelling case for the involvement of 15-HPETE in their specific model of ferroptosis.
References
-
Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. Methods in Molecular Biology. Available at: [Link]
-
Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals. Cell. Available at: [Link]
-
Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidize. Stockwell Lab, Columbia University. Available at: [Link]
-
Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Chicoric acid acts as an ALOX15 inhibitor to prevent ferroptosis in asthma. Allergy. Available at: [Link]
-
Alox15/15-HpETE Aggravates Myocardial Ischemia-Reperfusion Injury by Promoting Cardiomyocyte Ferroptosis. Circulation. Available at: [Link]
-
Silencing of ALOX15 reduces ferroptosis and inflammation induced by cerebral ischemia-reperfusion by regulating PHD2/HIF2α signaling pathway. Brain Injury. Available at: [Link]
-
Silencing of ALOX15 reduces ferroptosis and inflammation induced by cerebral ischemia-reperfusion by regulating PHD2/HIF2α signaling pathway. Taylor & Francis Online. Available at: [Link]
-
Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis. eScholarship, University of California. Available at: [Link]
-
Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs. Free Radical Biology and Medicine. Available at: [Link]
-
The mechanism of ferroptosis and its related diseases. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Protocol for detection of ferroptosis in cultured cells. STAR Protocols. Available at: [Link]
-
Combination of machine learning and protein-protein interaction network established one ATM-DPP4-TXN ferroptotic diagnostic model with experimental validation. Molecular Medicine Reports. Available at: [Link]
-
Mechanisms and regulations of ferroptosis. Frontiers in Pharmacology. Available at: [Link]
-
Detection of Ferroptosis by BODIPY™ 581/591 C11. Springer Nature Experiments. Available at: [Link]
-
BODIPY (581/591) C11 staining. Bio-protocol. Available at: [Link]
-
Protocol for detection of ferroptosis in cultured cells. STAR Protocols. Available at: [Link]
-
Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]
-
Protein covariation networks for elucidating ferroptosis inducer mechanisms and potential synergistic drug targets. iScience. Available at: [Link]
-
Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. Available at: [Link]
-
Combination of machine learning and protein-protein interaction network established one ATM-DPP4-TXN ferroptotic diagnostic model with experimental validation. Molecular Medicine Reports. Available at: [Link]
-
Development and Validation of Robust Ferroptosis-Related Genes in Myocardial Ischemia-Reperfusion Injury. Journal of Cardiovascular Development and Disease. Available at: [Link]
-
Ferroptosis-related proteins construct a protein–protein interaction... ResearchGate. Available at: [Link]
-
LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and... ResearchGate. Available at: [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites. Available at: [Link]
Sources
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and regulations of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 8. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chicoric acid acts as an ALOX15 inhibitor to prevent ferroptosis in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silencing of ALOX15 reduces ferroptosis and inflammation induced by cerebral ischemia-reperfusion by regulating PHD2/HIF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 21. lipidmaps.org [lipidmaps.org]
- 22. lipidmaps.org [lipidmaps.org]
A Comparative Guide to 15-HPETE Metabolism Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 15-HPETE in Cellular Signaling
15-Hydroperoxyeicosatetraenoic acid (15-HPETE) is a highly reactive lipid hydroperoxide derived from the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX) enzymes.[1][2] While intrinsically bioactive, 15-HPETE primarily serves as a critical intermediate, giving rise to a diverse array of downstream metabolites with potent and often opposing biological activities.[3][4] The metabolic fate of 15-HPETE is exquisitely cell-type specific, dictated by the unique enzymatic machinery expressed within each cell. Understanding these differential metabolic pathways is paramount for elucidating the role of the 15-LOX pathway in health and disease, from inflammation and angiogenesis to cancer progression.[1][5]
Core Metabolic Pathways of 15-HPETE
The metabolism of 15-HPETE proceeds through several key enzymatic steps, leading to the formation of distinct classes of bioactive lipids. The initial and most common transformation is the reduction of the hydroperoxy group to a hydroxyl group, a reaction catalyzed by cellular peroxidases, including glutathione peroxidases.[4]
DOT Script for General 15-HPETE Metabolism
Caption: Generalized metabolic pathways of 15-HPETE.
Beyond this primary reduction, 15-HPETE can be further metabolized by other enzymes, including different lipoxygenases and dehydratases, to generate a spectrum of bioactive lipids such as lipoxins and eoxins.[1][6] Additionally, the reduced product, 15-HETE, can be further oxidized by dehydrogenases to form 15-oxo-ETE.[7][8] The relative abundance and activity of these enzymes in a given cell type determine the specific metabolic signature and the ultimate biological response.
Comparative Metabolism of 15-HPETE in Different Cell Types
The metabolic landscape of 15-HPETE varies dramatically across different cell types, reflecting their distinct physiological roles. Here, we compare and contrast 15-HPETE metabolism in three key cell types: eosinophils, endothelial cells, and cancer cells.
Eosinophils: Key Players in Allergic Inflammation
Eosinophils are prominent inflammatory cells, particularly in the context of allergic diseases like asthma.[9] These cells are rich in 15-lipoxygenase-1 (15-LO-1), making them a major source of 15-HPETE and its downstream metabolites.[5][6]
A hallmark of 15-HPETE metabolism in eosinophils is the production of eoxins.[6][10] In these cells, 15-HPETE can be converted to 14,15-leukotriene A4 (LTA4), which is then conjugated with glutathione to form eoxin C4 (EXC4).[6] EXC4 can be further metabolized to EXD4 and EXE4.[10] Eoxins are potent pro-inflammatory mediators that can increase vascular permeability, a key feature of inflammatory responses.[10] The production of eoxins is favored when eosinophils are stimulated with arachidonic acid, whereas stimulation with a calcium ionophore leads to the preferential production of leukotrienes via the 5-LOX pathway.[11][12]
DOT Script for 15-HPETE Metabolism in Eosinophils ```dot digraph "Eosinophil_Metabolism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"15_HPETE" [label="15(S)-HPETE", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Peroxidases [label="Peroxidases", shape=ellipse, fillcolor="#FFFFFF", style=filled]; "15_HETE" [label="15(S)-HETE", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; "15_LO_1" [label="15-LO-1", shape=ellipse, fillcolor="#FFFFFF", style=filled]; "14_15_LTA4" [label="14,15-LTA4\n(Eoxin A4)", fillcolor="#F1F3F4", style=filled]; GSH_Transferase [label="GSH Transferase", shape=ellipse, fillcolor="#FFFFFF", style=filled]; EXC4 [label="Eoxin C4", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Further_Metabolism [label="Further Metabolism", shape=ellipse, fillcolor="#FFFFFF", style=filled]; EXD4_EXE4 [label="Eoxin D4 & E4", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
"15_HPETE" -> Peroxidases [label="Reduction"]; Peroxidases -> "15_HETE"; "15_HPETE" -> "15_LO_1" [label="Dehydration"]; "15_LO_1" -> "14_15_LTA4"; "14_15_LTA4" -> GSH_Transferase [label="Conjugation"]; GSH_Transferase -> EXC4; EXC4 -> Further_Metabolism; Further_Metabolism -> EXD4_EXE4; }
Caption: Divergent effects of 15-HPETE and 15-HETE on angiogenesis.
Cancer Cells: A Double-Edged Sword in Tumor Progression
The role of 15-LOX and its metabolites in cancer is complex and often contradictory, with both pro- and anti-tumorigenic effects reported. [5]This duality is likely due to the specific cellular context, the type of cancer, and the particular 15-LOX isoform expressed.
In some cancer cell types, such as lung adenocarcinoma, the expression of 15-LOX-2 is upregulated, leading to increased production of 15(S)-HETE. [13]This metabolite can then promote cell proliferation and migration, potentially through the activation of signaling pathways like STAT3. [13]Similarly, in hepatocellular carcinoma cells, the 15-LO-1/15-HETE pathway has been shown to promote cell growth and prevent apoptosis. [14] Conversely, in other contexts, 15-LOX metabolites can have anti-proliferative effects. For example, metabolites of gamma-linolenic acid and eicosapentaenoic acid produced via the 15-LOX pathway have been shown to suppress the growth of human prostatic adenocarcinoma cells. [15]The inhibitory effects of these metabolites were more potent than their precursor fatty acids. [15]
Summary of Comparative 15-HPETE Metabolism
| Feature | Eosinophils | Endothelial Cells | Cancer Cells |
| Primary 15-LOX Isoform | 15-LO-1 [5][6] | 15-LO-1, 15-LO-2 (varies) | 15-LO-1, 15-LO-2 (varies by cancer type) [5][13] |
| Key Metabolites | Eoxins (EXC4, EXD4, EXE4) [6][10] | 15(S)-HETE, 8,15-diHETEs, 15-oxo-ETE [7][16] | 15(S)-HETE [13][14] |
| Primary Functional Role | Pro-inflammatory, increased vascular permeability [10] | Regulation of angiogenesis (pro- and anti-), vascular tone [3][17] | Pro- or anti-proliferative, regulation of apoptosis and metastasis (context-dependent) [5][13][14][15] |
Experimental Protocols for Studying 15-HPETE Metabolism
To facilitate further research in this area, we provide a detailed, step-by-step methodology for investigating 15-HPETE metabolism in cultured cells.
Experimental Workflow
DOT Script for Experimental Workflow
Caption: A generalized workflow for studying 15-HPETE metabolism.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Rationale: To obtain a homogenous population of cells for reproducible experiments.
-
Protocol:
-
Culture the cell type of interest (e.g., HUVECs, A549 lung cancer cells) to near confluency in appropriate growth medium.
-
Prior to the experiment, replace the growth medium with serum-free medium to minimize background lipid levels. [18] 3. Incubate the cells with either 15-HPETE or arachidonic acid at a predetermined concentration and for a specific time course. The choice of substrate depends on whether you want to study the direct metabolism of 15-HPETE or the entire pathway from arachidonic acid.
-
2. Lipid Extraction:
-
Rationale: To efficiently isolate lipid metabolites from the aqueous cell culture medium and cellular components. Solid-phase extraction (SPE) is a common and effective method.
-
Protocol (based on established methods)[19]:
-
Collect the cell culture medium.
-
Add an internal standard (e.g., a deuterated analog of the analyte of interest) to the medium for accurate quantification.
-
Acidify the medium to pH 3-4 with a weak acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified medium onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid metabolites with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for analysis.
-
3. Metabolite Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Rationale: LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids due to its ability to separate complex mixtures and provide structural information. [20][21]* Protocol (general guidelines):
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the lipid metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol) is typically employed. [19][22] 2. Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and a characteristic product ion generated by collision-induced dissociation. [19][23]The transition from the precursor to the product ion is highly specific for the analyte of interest.
-
4. Data Analysis and Quantification:
-
Rationale: To accurately determine the concentration of each metabolite in the samples.
-
Protocol:
-
Generate a standard curve for each analyte using authentic standards of known concentrations.
-
Integrate the peak area of each analyte and the internal standard in the chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the samples by interpolating from the standard curve.
-
Conclusion
The metabolism of 15-HPETE is a highly dynamic and cell-type-specific process that generates a diverse array of bioactive lipid mediators. A thorough understanding of these metabolic pathways is crucial for dissecting the complex roles of the 15-LOX pathway in various physiological and pathological conditions. The comparative analysis and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this exciting field. By employing rigorous and well-validated methodologies, the scientific community can continue to unravel the intricate signaling networks governed by 15-HPETE and its metabolites, paving the way for the development of novel therapeutic strategies.
References
- Tou, G. (2014). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models.
-
Hopkins, N. K., Oglesby, T. D., Bundy, G. L., & Gorman, R. R. (1984). Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 795(2), 276–283. [Link]
-
Yang, J., Eiserich, J. P., & Freeman, B. A. (2014). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 964, 56-65. [Link]
-
Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59–82. [Link]
-
Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in Lipid Research, 50(1), 115–131. [Link]
-
Feltenmark, S., Gautam, N., Brunnström, Å., Griffiths, W. J., Backman, L., Edenius, C., Lindbom, L., Björkholm, M., Claesson, H.-E., & Sjöberg, J. (2008). Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. Proceedings of the National Academy of Sciences, 105(2), 680–685. [Link]
-
Pace-Asciak, C. R. (1994). Biosynthesis, catabolism, and biological properties of HPETEs, hydroperoxide derivatives of arachidonic acid. Clinical Biochemistry, 27(6), 483–493. [Link]
-
Kim, H. Y., & Cho, Y. (2018). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Molecules, 23(12), 3127. [Link]
-
Kingsley, P. J., & Marnett, L. J. (2007). LC-MS-MS analysis of neutral eicosanoids. Methods in Enzymology, 433, 91–112. [Link]
-
Weibel, G. L., O'Flaherty, J. T., & Zarini, S. (2009). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Molecular Pharmacology, 76(3), 516–525. [Link]
-
Soumya, S. J., Binu, S., Helen, A., & Sudhakaran, P. R. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(7), 743–752. [Link]
-
15-Hydroxyeicosatetraenoic acid. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Soumya, S. J., Binu, S., Helen, A., & Sudhakaran, P. R. (2012). SP-HPLC chromatogram showing the separation of 15-LOX metabolites 15(S)-HPETE and 15(S)-HETE. ResearchGate. [Link]
-
Sugiura, H., Kikutani, Y., Miyamoto, T., & Sasaguri, Y. (1995). Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product. Life Sciences, 56(1), 67–74. [Link]
-
Mashima, R., & Okuyama, T. (2015). Analysis of 15-HETE by HPLC further proves enzymatic generation of 15-HETE-PE. ResearchGate. [Link]
-
Kim, H. Y., & Lee, J. Y. (2001). Chiral phase HPLC analysis of 15-HETE fractions collected from the... ResearchGate. [Link]
-
O'Flaherty, J. T., & Zarini, S. (2021). 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword. Prostaglandins & Other Lipid Mediators, 157, 106595. [Link]
-
Liu, X., Zhang, Y., & Liu, G. (2005). 15-lipoxygenase metabolites of gamma-linolenic acid/eicosapentaenoic acid suppress growth and arachidonic acid metabolism in human prostatic adenocarcinoma cells: possible implications of dietary fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids, 72(5), 363–372. [Link]
-
Maddipati, K. R., & Marnett, L. J. (2001). Increased 15-HPETE production decreases prostacyclin synthase activity during oxidant stress in aortic endothelial cells. The Journal of Biological Chemistry, 276(19), 16043–16049. [Link]
-
Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340–355. [Link]
-
Feltenmark, S., Gautam, N., Brunnström, Å., Griffiths, W. J., Backman, L., Edenius, C., Lindbom, L., Björkholm, M., Claesson, H.-E., & Sjöberg, J. (2008). Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. Proceedings of the National Academy of Sciences, 105(2), 680–685. [Link]
-
Chen, Y., Zhang, R., & Wang, L. (2018). 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma. Prostaglandins & Other Lipid Mediators, 138, 31–40. [Link]
-
Separation of 15-HpETE Me by chiral HPLC. a, racemic mixture of HETE Me. b, soybean lipoxygenase (SLO) product. ResearchGate. [Link]
-
Tang, D., Chen, X., & Kang, R. (2013). 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation. The Journal of Biological Chemistry, 288(17), 12038–12049. [Link]
-
Sładek, K., & Sanak, M. (2021). Eicosanoids and Eosinophilic Inflammation of Airways in Stable COPD. Journal of Clinical Medicine, 10(11), 2276. [Link]
-
Kagan, V. E., & Tyurin, V. A. (2018). Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE. Cell Chemical Biology, 25(12), 1511-1521.e4. [Link]
-
Gordon, J. A., Broekemeier, K. M., & Spector, A. A. (1992). Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids. The Journal of Biological Chemistry, 267(26), 18747–18754. [Link]
-
Weibel, G. L., O'Flaherty, J. T., & Zarini, S. (2009). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Molecular Pharmacology, 76(3), 516–525. [Link]
-
Feltenmark, S., Gautam, N., Brunnström, Å., Griffiths, W. J., Backman, L., Edenius, C., Lindbom, L., Björkholm, M., Claesson, H.-E., & Sjöberg, J. (2008). Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. Proceedings of the National Academy of Sciences, 105(2), 680–685. [Link]
-
Hogan, S. P., Rosenberg, H. F., Moqbel, R., Phipps, S., Foster, P. S., Lacy, P., Kay, A. B., & Rothenberg, M. E. (2008). EOSINOPHILS: MULTIFACETED BIOLOGIC PROPERTIES AND ROLES IN HEALTH AND DISEASE. Allergy, 63(8), 953–965. [Link]
-
Bergholte, J. M., Soberman, R. J., & Okita, R. T. (1987). Oxidation of 15-hydroxyeicosatetraenoic acid and other hydroxy fatty acids by lung prostaglandin dehydrogenase. Archives of Biochemistry and Biophysics, 257(2), 444–452. [Link]
-
The role of 15-lipoxygenase-1- and cyclooxygenase-2-derived lipid mediators in endothelial cell proliferation. ResearchGate. [Link]
-
Zhang, R., Chen, Y., & Wang, L. (2013). 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway. Nitric Oxide, 33, 37–45. [Link]
-
Feltenmark, S., Gautam, N., Brunnström, Å., Griffiths, W. J., Backman, L., Edenius, C., Lindbom, L., Björkholm, M., Claesson, H.-E., & Sjöberg, J. (2008). (PDF) Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. ResearchGate. [Link]
-
Gualde, N., & Rigaud, M. (1986). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Cellular Immunology, 101(1), 219–223. [Link]
-
Salari, H., & Borgeat, P. (1985). Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human platelets. Prostaglandins, Leukotrienes, and Medicine, 17(3), 355–366. [Link]
-
Bryant, R. W., & Bailey, J. M. (1981). Rearrangement of 15-hydroperoxy-eicosatetraenoic acid (15-HPETE) during incubations with hemoglobin: a model for platelet lipoxygenase metabolism. Prostaglandins, 22(5), 891–901. [Link]
-
Wiklund, N. P., Arner, M., & Gustafsson, L. E. (1995). Pharmacodynamics of 15(S)-hydroperoxyeicosatetraenoic (15-HPETE) and 15(S)-hydroxyeicosatetraenoic acid (15-HETE) in isolated arteries from guinea pig, rabbit, rat and human. Pharmacology & Toxicology, 76(4), 241–247. [Link]
Sources
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, catabolism, and biological properties of HPETEs, hydroperoxide derivatives of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoids and Eosinophilic Inflammation of Airways in Stable COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. EOSINOPHILS: MULTIFACETED BIOLOGIC PROPERTIES AND ROLES IN HEALTH AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 15-lipoxygenase metabolites of gamma-linolenic acid/eicosapentaenoic acid suppress growth and arachidonic acid metabolism in human prostatic adenocarcinoma cells: possible implications of dietary fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased 15-HPETE production decreases prostacyclin synthase activity during oxidant stress in aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. diposit.ub.edu [diposit.ub.edu]
- 21. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. LC-MS-MS analysis of neutral eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (15S)-15-hydroperoxyicosa-11,13-dienoic acid
This guide provides essential safety and logistical information for the proper handling and disposal of (15S)-15-hydroperoxyicosa-11,13-dienoic acid. As a lipid hydroperoxide, this compound belongs to the broader class of organic peroxides, which are known for their potential instability.[1][2] Adherence to strict protocols is not merely procedural—it is fundamental to ensuring laboratory safety and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle this and similar reactive eicosanoids.
The Chemistry of Risk: Understanding the Hazard
This compound, like all organic peroxides, contains an inherently weak oxygen-oxygen single bond (-O-O-).[3] This bond is susceptible to cleavage, a process that can be initiated by heat, light, friction, mechanical shock, or contamination with metals.[3][4] The decomposition of organic peroxides can be auto-accelerating, releasing significant energy and flammable gases, which poses a serious explosion and fire hazard.[3][5]
Lipid hydroperoxides are often intermediates in biochemical pathways but are inherently unstable.[6][7] Many are supplied in a solvent and require storage at ultra-low temperatures to minimize degradation and peroxide accumulation.[8] A critical and potentially catastrophic hazard arises if the solvent evaporates, concentrating the hydroperoxide, or if peroxides crystallize on the container or its cap threads.[4][9] The simple act of twisting a cap on a container with crystallized peroxides can provide enough frictional energy to cause a violent detonation.[4][10]
Pre-Disposal Assessment: A Critical Decision Workflow
Before handling any container of this compound for disposal, a careful assessment is mandatory. This workflow ensures that potentially explosive containers are identified and handled by trained professionals.
Caption: Decision workflow for assessing a container of lipid hydroperoxide.
Peroxide Level Testing: For containers that pass visual inspection, peroxide levels should be tested, especially if the material is past its expiration date or has been open for an extended period (e.g., >3-6 months).[9][10] Use peroxide test strips as a reliable method. A concentration above 100 ppm is widely considered dangerous and necessitates immediate disposal.[10][11]
Standard Disposal Protocol: Institutional Hazardous Waste Program
The primary and most secure method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) hazardous waste program.[1][2] Never dispose of organic peroxides down the drain or in regular waste.[1][5]
Step-by-Step Guide for EHS Disposal:
-
Segregation: Do not mix peroxide-forming chemical waste with other hazardous waste streams.[12]
-
Container Selection: Use a clean, compatible waste container, preferably the original manufacturer's bottle if it is in good condition.[1] If transferring, use a high-density polyethylene (HDPE) or other appropriate plastic container.[1] Ensure the container exterior is clean and dry.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent and concentration, and any known hazards (e.g., "Organic Peroxide," "Shock Sensitive"). Include the date of accumulation.
-
Closure: Keep the container cap tightly sealed at all times, except when adding waste.[1]
-
Storage: Store the waste container in a designated Satellite Accumulation Area, away from heat, sunlight, and incompatible materials.[4][9]
-
Pickup Request: Submit a hazardous waste pickup request through your institutional EHS portal.
In-Lab Neutralization Protocol for Small, Dilute Quantities
Causality and Justification: In some research contexts, it may be necessary to quench or neutralize small quantities of lipid hydroperoxides in solution (e.g., terminating a reaction). This procedure reduces the hydroperoxide (-OOH) to a more stable alcohol (-OH), significantly lowering the immediate hazard. This protocol is intended only for dilute solutions and small quantities (<100 mg) and does not replace the need for final disposal as hazardous waste. The neutralized solution must still be collected and disposed of via EHS.
The most common and gentle method for this reduction is the use of ferrous sulfate.[5][13] The Fe(II) ion acts as a reducing agent, converting the peroxide to an alcohol while being oxidized to Fe(III).
| Parameter | Specification | Rationale and Safety Precaution |
| Neutralizing Agent | Ferrous Sulfate (FeSO₄·7H₂O) | A mild reducing agent effective for organic hydroperoxides.[13][14] |
| Reagent Preparation | Prepare a fresh solution of 10% (w/v) ferrous sulfate in deionized water. | A freshly prepared solution ensures the iron is in the active Fe(II) state. |
| Reaction Conditions | Perform in a fume hood with appropriate PPE (lab coat, safety glasses, gloves). | To control potential vapor release and prevent personal exposure. |
| Reagent Ratio | Use a 50% excess of the ferrous sulfate solution relative to the hydroperoxide.[14] | Ensures complete reduction of the peroxide group. |
| Procedure Step | 1. Dilute the hydroperoxide solution if necessary with a compatible solvent. 2. Slowly add the ferrous sulfate solution dropwise with stirring. | Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature increases.[15][16] |
| Validation | After addition is complete, stir for 30 minutes. Test the solution with a peroxide test strip. | Confirms the absence of residual peroxides, validating the neutralization process.[15] |
| Final Disposal | Collect the neutralized solution in a properly labeled hazardous waste container. | The solution now contains the reduced lipid and iron salts and must be disposed of according to EPA and local regulations.[17][18] |
Spill Management
Accidental spills of this compound must be managed immediately and carefully.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills or spills of concentrated material, evacuate the area and contact EHS.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb Spill: For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize: Once absorbed, you can cautiously add a ferrous sulfate solution to the absorbent material to neutralize the peroxide.
-
Collect Waste: Carefully sweep the absorbed, neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All contaminated cleaning materials and PPE must be disposed of as hazardous waste.[19]
Final Directive: The reactive and potentially unstable nature of this compound demands respect and meticulous handling. Always prioritize safety, adhere to institutional protocols, and when presented with any uncertainty or sign of container degradation, stop and contact your Environmental Health & Safety department immediately.
References
-
EHS-0042 Peroxide Forming Chemicals. (2005, September 16). MIT Environmental Health & Safety. Available from: [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Texas Christian University Environmental Health & Safety. Available from: [Link]
-
Henderson, T. J. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Lab Manager. Available from: [Link]
- Chang, B., & Leston, G. (1983). Process for direct neutralization of product mixture resulting from acid catalyzed cleavage of alkyl aromatic hydroperoxides. Google Patents (EP0085289A1).
-
Organic Peroxide Liquids/Solids. Michigan State University Environmental Health & Safety. Available from: [Link]
-
Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh Environmental Health & Safety. Available from: [Link]
-
How and Why to Neutralize Hydrogen Peroxide. Lab Alley. Available from: [Link]
-
Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Yale Environmental Health & Safety. Available from: [Link]
-
Guidelines for Use of Peroxide Forming Chemicals & Perchloric Acid. Gettysburg College. Available from: [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]
-
Neutralizing Hydrogen Peroxide Discussion. (2014, May 21). ResearchGate. Available from: [Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. Available from: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Available from: [Link]
-
Agent neutralization study IV. VX-caustic peroxide reactions. (1994, August 1). OSTI.GOV. Available from: [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available from: [Link]
-
Schalley, C. A., Schröder, D., & Schwarz, H. (1996). A neutralization-reionization mass spectrometric study of alkyl hydroperoxide cation radicals and four distinguishable [C,H3,O2]+ isomers. Freie Universität Berlin. Available from: [Link]
-
15-Hede | C20H36O3. PubChem, National Institutes of Health. Available from: [Link]
-
Tallman, K. A., et al. (2016). (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. Prostaglandins & Other Lipid Mediators. Available from: [Link]
-
Hopkins, N. K., et al. (1984). Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. PubMed. Available from: [Link]
-
15-Hepe | C20H30O3. PubChem, National Institutes of Health. Available from: [Link]
-
(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid. PubChem, National Institutes of Health. Available from: [Link]
-
Miyazawa, T. (2021). Lipid hydroperoxides in nutrition, health, and diseases. PMC, National Institutes of Health. Available from: [Link]
-
15-Hydroxyeicosatetraenoic acid. Wikipedia. Available from: [Link]
-
15-Hydroperoxyeicosa-8Z,11Z,13E-trienoate (HMDB0060106). (2013, May 9). Human Metabolome Database. Available from: [Link]
-
Bou, R., et al. (2008). Determination of Neutral Lipid Hydroperoxides by Size Exclusion HPLC with Fluorometric Detection. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Tallman, K. A., et al. (2016). (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid: A stable isomer of 15(S)-HETE that retains key vasoconstrictive and antiproliferative activity. National Institutes of Health. Available from: [Link]
-
Concentrations of lipid hydroperoxides during storage. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. Organic Peroxide Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. arkema.com [arkema.com]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 6. Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. larodan.com [larodan.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 8.7 Peroxide Forming Compounds | Environment, Health and Safety [ehs.cornell.edu]
- 11. gettysburg.edu [gettysburg.edu]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. epfl.ch [epfl.ch]
- 15. laballey.com [laballey.com]
- 16. Agent neutralization study IV. VX-caustic peroxide reactions. Final report, August 1993-February 1994 (Technical Report) | OSTI.GOV [osti.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (15S)-15-hydroperoxyicosa-11,13-dienoic acid
As researchers and drug development professionals, our work with highly reactive molecules like (15S)-15-hydroperoxyicosa-11,13-dienoic acid demands a safety-first mindset, grounded in a deep understanding of the compound's chemical nature. This guide provides essential, immediate safety and logistical information for handling this lipid hydroperoxide. The protocols outlined here are designed to be a self-validating system, explaining the causality behind each safety recommendation to ensure your protection and the integrity of your work.
This compound is a specialized lipid hydroperoxide. While a specific Safety Data Sheet (SDS) is not broadly available, its structure—containing both a carboxylic acid and a reactive hydroperoxide group—dictates that it must be handled with the stringent precautions applied to organic peroxides and corrosive materials.
Hazard Deconstruction: Understanding the Risk
The primary hazards associated with this compound stem from its hydroperoxide functional group. Organic peroxides are a class of compounds known for their instability and potential for rapid, explosive decomposition when subjected to shock, friction, or heat.[1] They are also potent oxidizing agents that can react violently with other materials.[2][3] The carboxylic acid moiety adds a corrosive hazard, capable of causing skin and eye irritation or burns upon contact.[4][5]
Key Hazards:
-
Explosive Instability: Highly sensitive to heat, light, friction, and shock, especially in concentrated or pure form.[1][6]
-
Strong Oxidizer: Can initiate or accelerate the combustion of other materials and may react violently with reducing agents.[2]
-
Corrosivity: The carboxylic acid group can cause chemical burns to the skin and eyes.[4][5]
-
Contact Hazard: Can be harmful if absorbed through the skin and may cause severe irritation upon contact with skin or eyes.[7][8]
The Core Principle: A Multi-Layered Defense
Effective protection from lipid hydroperoxides relies on a multi-layered approach where each piece of Personal Protective Equipment (PPE) serves a specific purpose. Never rely on a single piece of equipment to provide complete protection. All handling of this compound, especially outside of a sealed container, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[9]
Recommended PPE for Handling this compound by Task
The level of PPE required is dictated by the specific task and the potential for exposure. The following table outlines the minimum recommended PPE for common laboratory procedures.
| Task | Minimum Required PPE |
| Removing from Freezer & Transporting to Hood | Safety glasses with side shields, Flame-resistant lab coat, Nitrile gloves. |
| Weighing Neat Compound or Preparing Stock Solutions | Chemical splash goggles, Face shield, Flame-resistant lab coat, Chemical-resistant apron (PVC or rubber), Double-gloving (e.g., inner nitrile, outer butyl rubber or neoprene).[10] |
| Aliquoting or Diluting Stock Solutions | Chemical splash goggles, Flame-resistant lab coat, Chemical-resistant apron, Elbow-length nitrile or neoprene gloves.[10] |
| General Reactions in a Closed System | Chemical splash goggles, Flame-resistant lab coat, Nitrile gloves. |
| Spill Cleanup (>1 mL) | Full chemically impervious suit, Chemical splash goggles and face shield, Elbow-length PVC or rubber gloves, PVC or rubber boots, appropriate respiratory protection.[10] |
PPE Selection Workflow: A Step-by-Step Protocol
Choosing the correct PPE is a critical step that must be performed before any work begins. The following workflow provides a logical decision-making process for ensuring adequate protection.
Sources
- 1. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 2. nj.gov [nj.gov]
- 3. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Hydrogen Peroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
